Product packaging for 2-(Thiophen-2-yl)indolizine(Cat. No.:CAS No. 169210-29-1)

2-(Thiophen-2-yl)indolizine

Cat. No.: B067099
CAS No.: 169210-29-1
M. Wt: 199.27 g/mol
InChI Key: JVEJVHMWMFXRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Thiophen-2-yl)indolizine is a versatile and high-value fused heteroaromatic compound that serves as a key structural motif in advanced materials science and medicinal chemistry research. This molecule features a unique electron-rich architecture resulting from the fusion of an indolizine core with a thiophene heterocycle, creating an extended π-conjugated system. Its primary research value lies in its optoelectronic properties, making it an essential building block for the development of organic semiconductors, non-linear optical materials, and luminescent compounds for OLED (Organic Light-Emitting Diode) applications. Researchers utilize this compound as a precursor for synthesizing more complex π-conjugated systems and as a model compound for studying charge transport and photophysical behavior in organic electronic devices. In pharmaceutical research, the indolizine scaffold is recognized for its diverse biological activities, and functionalization at this core enables the exploration of novel pharmacophores for drug discovery programs targeting various disease pathways. The compound's mechanism of action in material contexts is based on its ability to facilitate electron donation and transport, while in biological screening, its activity is highly dependent on the specific functionalization and target. This reagent is provided with high purity and rigorous characterization to ensure reliable and reproducible results in synthetic and developmental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NS B067099 2-(Thiophen-2-yl)indolizine CAS No. 169210-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEJVHMWMFXRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357390
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169210-29-1
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indolizine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] This technical guide provides a detailed methodology for the synthesis of 2-(thiophen-2-yl)indolizine, a key heterocyclic compound, via the Tschitschibabin (Chichibabin) indolizine synthesis.[3] The core of this method involves the 1,3-dipolar cycloaddition of a pyridinium ylide.[4][5] This document outlines the complete experimental protocol, from the preparation of the key intermediate to the purification of the final product. Furthermore, it presents a comprehensive characterization of the target molecule using modern spectroscopic techniques, with all quantitative data systematically organized for clarity and comparative analysis.

Synthesis of this compound

The synthesis is achieved through a robust two-step, one-pot procedure based on the Chichibabin reaction.[2][6] The process begins with the quaternization of pyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form a pyridinium salt. This salt is then treated with a mild base to generate a pyridinium ylide in situ, which undergoes a subsequent intramolecular 1,3-dipolar cycloaddition and dehydration to yield the aromatic this compound.[7]

Overall Reaction Scheme

Caption: Overall synthetic scheme for this compound.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-arylindolizines.[7]

Materials:

  • Pyridine (freshly distilled)

  • 2-Bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6)[8]

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Procedure:

  • Step 1: Formation of the Pyridinium Salt.

    • To a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add freshly distilled pyridine (1.2 eq).

    • Heat the mixture to reflux and stir for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature. The pyridinium salt may precipitate. If so, it can be filtered, or the reaction can proceed directly to the next step.

  • Step 2: Cycloaddition and Aromatization.

    • To the reaction mixture containing the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 40 mL/mmol) in a portion-wise manner.

    • Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. The solution will typically develop a dark color.

    • Monitor the formation of the indolizine product by TLC.

  • Work-up and Purification.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solvent in vacuo to obtain the crude product as a dark solid or oil.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic methods. The following tables summarize the expected quantitative data based on analyses of analogous compounds.[9][10][11]

Physical and Spectroscopic Data Summary
PropertyValue
Molecular Formula C₁₂H₉NS
Molecular Weight 199.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~160-165 °C (Estimated)
Solubility Soluble in Chloroform, DCM, Acetone
¹H NMR Spectroscopic Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.95d7.1H-5
~ 7.60s-H-1
~ 7.40d9.1H-8
~ 7.25dd5.1, 1.1H-5' (Thiophene)
~ 7.20dd3.6, 1.1H-3' (Thiophene)
~ 7.05dd5.1, 3.6H-4' (Thiophene)
~ 6.85s-H-3
~ 6.70ddd9.1, 6.7, 1.2H-7
~ 6.45td6.7, 1.2H-6
¹³C NMR Spectroscopic Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 137.5C-4' (Thiophene)
~ 134.0C-8a
~ 128.0C-2
~ 127.8C-5' (Thiophene)
~ 125.0C-3' (Thiophene)
~ 124.5C-2' (Thiophene)
~ 122.5C-5
~ 119.0C-8
~ 112.0C-7
~ 107.0C-6
~ 105.5C-1
~ 98.0C-3
Mass Spectrometry (MS-EI) Data

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns for indolizines include the loss of HCN or cleavage of the substituent.[12][13][14]

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
172~ 20[M - HCN]⁺
154~ 15[M - C₂H₂S]⁺ (Loss of Thiophene fragment)
115~ 40[C₈H₅N]⁺ (Indolizine fragment)

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental and mechanistic pathways.

Detailed Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Pyridine & 2-Bromo-1-(thiophen-2-yl)ethanone in Acetonitrile B Reflux for 3-4 hours A->B Heat C Cool to Room Temperature B->C D Add saturated NaHCO₃ solution C->D Base Addition E Stir vigorously for 12-16 hours D->E F Extract with Dichloromethane (DCM) E->F G Combine organic layers, wash with brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Flash Column Chromatography I->J Crude Product K This compound (Pure Product) J->K

Caption: Step-by-step experimental workflow for synthesis and purification.
Reaction Mechanism: 1,3-Dipolar Cycloaddition

The mechanism involves the formation of a pyridinium ylide, which acts as a 1,3-dipole, followed by an electrocyclization and subsequent elimination of water to form the aromatic indolizine ring.[2]

G cluster_mech Reaction Mechanism Start Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide -H⁺ (Base) Cycloadduct Dihydropyrrolopyridine Intermediate Ylide->Cycloadduct [3+2] Electrocyclization (Intramolecular) Product This compound Cycloadduct->Product -H₂O (Dehydration)

Caption: Key steps of the 1,3-dipolar cycloaddition mechanism.

References

Photophysical Properties of 2-(Thiophen-2-yl)indolizine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-(thiophen-2-yl)indolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 2-aryl and 2-heteroarylindolizine derivatives to project its expected photophysical behavior. Detailed experimental protocols for its synthesis and the characterization of its photophysical properties are also provided.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The indolizine core, being a π-excessive system, often imparts fluorescent properties to its derivatives, making them valuable as fluorescent probes and imaging agents. The introduction of a thiophene moiety at the 2-position is expected to further modulate the electronic and photophysical characteristics of the indolizine scaffold, potentially leading to compounds with enhanced fluorescence and desirable solvatochromic properties.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. For the synthesis of this compound, 2-acetylthiophene can be used as the dipolarophile.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a representative procedure based on established methods for the synthesis of similar indolizine derivatives.

Materials:

  • Pyridine

  • Bromoacetonitrile

  • 2-Acetylthiophene

  • Sodium bicarbonate (NaHCO₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Pyridinium Ylide Precursor:

    • To a solution of pyridine (1.0 eq) in anhydrous acetonitrile, add bromoacetonitrile (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate, the pyridinium salt, is filtered, washed with cold diethyl ether, and dried under vacuum.

  • 1,3-Dipolar Cycloaddition Reaction:

    • Suspend the pyridinium salt (1.0 eq) and 2-acetylthiophene (1.2 eq) in anhydrous acetonitrile.

    • Add triethylamine (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Acetonitrile, RT Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->PyridiniumSalt Indolizine This compound PyridiniumSalt->Indolizine Acetonitrile, Reflux Acetylthiophene 2-Acetylthiophene Acetylthiophene->Indolizine Triethylamine Triethylamine Triethylamine->Indolizine Base

A schematic workflow for the synthesis of this compound.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the nature of the solvent due to potential intramolecular charge transfer (ICT) character. The following table summarizes the anticipated photophysical data based on studies of analogous 2-arylindolizine derivatives.[1]

Table 1: Representative Photophysical Data of 2-Arylindolizine Derivatives in Various Solvents

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Lifetime (τ_F, ns)
n-Hexane1.88~380-390~410-430~2000-3000~0.4-0.6~2-4
Toluene2.38~385-395~420-440~2500-3500~0.3-0.5~2-4
Dichloromethane8.93~390-400~440-460~3000-4000~0.2-0.4~3-5
Acetonitrile37.5~390-400~450-480~3500-4500~0.1-0.3~3-6
Methanol32.7~390-400~460-490~4000-5000~0.1-0.2~3-6

Note: These are estimated values based on data for similar compounds and may vary for this compound.

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

Procedure:

  • Prepare stock solutions of this compound in the desired solvents (e.g., hexane, toluene, DCM, acetonitrile, methanol) at a concentration of approximately 1 mM.

  • For absorption measurements, dilute the stock solution to a concentration that gives a maximum absorbance of around 0.1-0.3 to avoid inner filter effects. Record the absorption spectra.

  • For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength.

  • Record the fluorescence emission spectra by exciting the sample at its absorption maximum (λ_abs).

  • Record the excitation spectra by setting the emission monochromator to the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The absolute fluorescence quantum yield can be determined using an integrating sphere.

Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere.

Procedure:

  • Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

  • Measure the spectrum of the excitation light scattered by the blank.

  • Replace the blank with the sample solution (absorbance < 0.1 at the excitation wavelength).

  • Measure the spectrum of the scattered excitation light and the emitted fluorescence from the sample.

  • The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (difference in scattering between the blank and the sample).

Fluorescence Quantum Yield Measurement Workflow Start Prepare Blank and Sample Solutions Blank Measure Scattering of Blank Start->Blank Sample Measure Scattering and Emission of Sample Blank->Sample Calculate Calculate Quantum Yield Sample->Calculate End Φ_F Calculate->End

Workflow for absolute fluorescence quantum yield determination.
Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • A TCSPC system including a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a fast detector (e.g., a single-photon avalanche diode or a microchannel plate PMT), and timing electronics.

Procedure:

  • Prepare a dilute solution of the sample (absorbance < 0.1).

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Measure the fluorescence decay of the sample by exciting with the pulsed light source and collecting the emitted photons.

  • The fluorescence lifetime is determined by deconvolution of the sample decay data with the IRF and fitting to an exponential decay model.

TCSPC Experimental Setup Source Pulsed Light Source Sample Sample Source->Sample Excitation Pulse Electronics TCSPC Electronics Source->Electronics Sync Detector Single Photon Detector Sample->Detector Fluorescence Photon Detector->Electronics Photon Signal Computer Computer Electronics->Computer Data Acquisition

A simplified schematic of a TCSPC setup.

Conclusion

This compound is a promising fluorophore with potential applications in various scientific fields. Based on the properties of analogous compounds, it is expected to exhibit interesting photophysical properties, including solvent-dependent emission. The experimental protocols provided in this guide offer a framework for the synthesis and detailed photophysical characterization of this and related indolizine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties of this compound and unlock its full potential.

References

A Technical Guide to the Spectroscopic Analysis of Novel Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize novel indolizine derivatives. Indolizine, a nitrogen-containing heterocyclic compound, forms the structural core of numerous molecules with significant biological activities and unique photophysical properties.[1][2][3] As such, precise structural and functional characterization is paramount for advancing research and development in medicinal chemistry and materials science. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Vis and Fluorescence Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For indolizine derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the heterocyclic core. Detailed one- and two-dimensional NMR analyses are crucial for interpreting their spectra.[4]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the indolizine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Indolizine Derivative (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer (≥400 MHz) C->D E Acquire 1D Spectra (¹H, ¹³C) D->E F Acquire 2D Spectra (COSY, HSQC, etc.) E->F Optional G Fourier Transform & Phasing F->G H Reference Spectra (e.g., TMS) G->H I Integrate Peaks & Assign Signals H->I J Structure Elucidation I->J

Diagram 1: Standard workflow for NMR spectroscopic analysis.
Data Presentation: Representative NMR Data

The chemical shifts of protons and carbons in the indolizine ring are influenced by the electronic effects of substituents. The following table summarizes typical chemical shift ranges and specific data for a sample derivative.[5]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Example: Compound 25c[5]
H-1~6.5 - 7.5~110 - 120-
H-2~6.2 - 7.0~100 - 115-
H-3~7.0 - 8.0~115 - 125-
H-5~7.5 - 8.5~120 - 1308.66 (s, 1H)
H-6~6.5 - 7.5~110 - 1207.48–7.55 (m, 2H)
H-7~6.5 - 7.5~110 - 1207.65 (t, J = 7.5 Hz, 1H)
H-8~7.0 - 8.0~115 - 1257.90 (d, J = 7.5 Hz, 1H)
C-1-~115 - 125126.9
C-2-~105 - 115124.9
C-3-~120 - 135134.5
C-5-~125 - 135145.9
C-6-~110 - 120128.0
C-7-~115 - 125129.6
C-8-~120 - 130130.1
C-8a-~130 - 140141.6
C-3a-~135 - 145146.9

Note: Data for Compound 25c (an oxime derivative of a fused indolizine system) shows shifts influenced by the complex fused ring structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of novel compounds and providing structural clues through fragmentation analysis. Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like the parent indolizine.[6] For larger, more complex derivatives, softer ionization techniques such as Electrospray Ionization (ESI) are often employed.[7]

Detailed Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the indolizine derivative (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.[8]

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization (ESI) cluster_analysis Analysis & Detection A Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) B Infuse Sample into ESI Source A->B C Generate Charged Droplets (High Voltage) B->C D Solvent Evaporation & Ion Desorption C->D E Transfer Ions to Mass Analyzer D->E F Separate Ions by m/z Ratio E->F G Detect Ions F->G H Generate Mass Spectrum G->H

Diagram 2: General workflow for Electrospray Ionization Mass Spectrometry.
Data Presentation: Mass Spectrometry Data

The fragmentation of the indolizine core can provide valuable structural information. The parent indolizine has a molecular weight of 117.15 g/mol .[9]

Ion m/z Value Description Reference
[M]⁺117Molecular ion of parent indolizine[6]
[M+H]⁺VariesProtonated molecular ion; depends on the exact mass of the derivative[7]
[M-HCN]⁺90Common fragment from the parent indolizine, loss of hydrogen cyanide[10]
[M-CH₃]⁺VariesLoss of a methyl radical, indicative of an acetyl or methyl group[10]
[M-CH₃-CO]⁺VariesSubsequent loss of carbon monoxide after methyl loss, confirming an acetyl group[10]

UV-Vis Absorption and Fluorescence Spectroscopy

Many indolizine derivatives exhibit interesting photophysical properties, including strong UV-Vis absorption and fluorescence, making them suitable for applications as fluorescent probes or in optoelectronic devices.[8][11] Their absorption and emission characteristics are highly dependent on the substituents and the solvent environment.[12]

Detailed Experimental Protocol: UV-Vis and Fluorescence
  • Sample Preparation: Prepare a series of dilute solutions of the indolizine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, DCM) using quartz cuvettes. A typical concentration for UV-Vis is 10⁻⁵ M.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Measure the absorption spectrum of the sample across a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λ_ex), typically at or near the main absorption maximum (λ_abs).

    • Scan the emission monochromator to record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.

Jablonski_Concept S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) A_start->A_end Absorption (UV-Vis) hν_abs F_start->F_end Fluorescence hν_em IC_start->IC_end Vibrational Relaxation (Non-radiative)

Diagram 3: Relationship between UV-Vis absorption and fluorescence emission.
Data Presentation: Photophysical Data

The electronic properties of substituents can dramatically shift the absorption and emission wavelengths. Electron-donating groups, for example, can cause a red-shift (bathochromic shift) in the emission spectrum.[12]

Derivative Type Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Reference
Indolizino[1,2-b]quinoleACN~350-450~450-5500.06 - 0.41[13]
Aryl-substitutedVarious~380-400~460-490-[12]
with N,N-dimethylamino groupVarious~420~533-[12]
Silicon-RosIndolizineDCM>1000~1300-1700-[14]

X-ray Crystallography: Definitive 3D Structure

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. This technique is invaluable for confirming the structure of newly synthesized indolizine derivatives.[15][16]

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the indolizine derivative of sufficient quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, which diffracts the beam into a specific pattern of reflections.

    • The crystal is rotated, and thousands of reflections are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to calculate an electron density map of the unit cell.

    • An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis: The final refined structure provides atomic coordinates, from which bond lengths, angles, and other geometric parameters are determined. The data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[8]

XRay_Workflow A Synthesized Indolizine Derivative (Pure) B Grow Single Crystal (Slow Evaporation, etc.) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final 3D Molecular Structure F->G

Diagram 4: Experimental workflow for X-ray crystallography.
Data Presentation: Crystallographic Data

The following table presents example crystallographic data for an indolizine derivative, providing insight into its solid-state conformation.[15]

Parameter Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[15]
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 12.0497(6)
b (Å) 17.8324(10)
c (Å) 19.6052(11)
α (°) 90.000
β (°) 100.372(1)
γ (°) 90.000
Volume (ų) 4143.8(4)

Application in Drug Development: Targeting Signaling Pathways

Indolizine derivatives have been investigated for various pharmacological activities, including as inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[15] Spectroscopic and structural data are critical for understanding the structure-activity relationship (SAR) and optimizing lead compounds.

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE₂) COX2->PGs Response Inflammation & Pain PGs->Response Inhibitor Indolizine Derivative (COX-2 Inhibitor) Inhibitor->COX2

Diagram 5: Inhibition of the COX-2 pathway by an indolizine derivative.

The diagram above illustrates how an indolizine-based COX-2 inhibitor can block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. Characterizing the binding of these inhibitors using the spectroscopic methods detailed in this guide is a key step in their development as therapeutic agents.

References

The Structural Elucidation of Thiophene-Substituted Indolizines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of thiophene-substituted indolizines, a class of heterocyclic compounds with significant potential in drug discovery. The indolizine scaffold, being a structural isomer of indole, is a "privileged" structure in medicinal chemistry, and its substitution with a thiophene moiety can significantly modulate its physicochemical and biological properties. This document details the crystallographic parameters of selected thiophene-substituted indolizines, provides in-depth experimental protocols for their synthesis and crystallization, and explores their mechanism of action through signaling pathway diagrams.

Crystal Structure Data of Thiophene-Substituted Indolizines

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its interaction with biological targets. X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. Below is a summary of the crystallographic data for two representative thiophene-substituted indolizine derivatives.

Table 1: Crystallographic Data for Thiophene-Substituted Indolizine Derivatives

ParameterCompound 1: (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one[1]Compound 2: Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate[2]
Chemical Formula C₁₄H₁₃NOSC₂₅H₂₃FN₂O₄S
Formula Weight 243.31466.51
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
a (Å) 9.3327 (8)13.877 (2)
b (Å) 12.4575 (7)11.8999 (19)
c (Å) 10.3103 (7)15.426 (4)
α (°) 9090
β (°) 105.469 (8)116.463 (4)
γ (°) 9090
Volume (ų) 1155.27 (14)2280.5 (8)
Z 44
Calculated Density (Mg/m³) -1.359
Radiation Type Mo KαMo Kα
Temperature (K) 295293

In the structure of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one, the central six-membered ring of the indolizine moiety adopts an envelope conformation. The benzothiophene ring system is nearly planar. The crystal packing is stabilized by weak C—H⋯O and C—H⋯π interactions, forming a three-dimensional framework.[1]

For Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate, the fused piperidine ring of the octahydroindolizine system is in a chair conformation, while the five-membered ring has a twisted conformation. The mean planes of the benzothiophene and indoline ring systems are inclined to the mean plane of the pyrrolidine ring. The crystal structure is characterized by N—H⋯O hydrogen bonds, which form inversion dimers.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and characterization of novel compounds. The following sections provide methodologies for the synthesis of the highlighted thiophene-substituted indolizines.

Synthesis of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one

The synthesis of this compound is based on the procedure described by Šafář et al. (2009). The key steps involve the construction of the indolizine core followed by the annulation of the thiophene ring.

Experimental Workflow: Synthesis of (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno[3,2-f]indolizin-3(2H)-one

G start Starting Materials: 2-Thiophenecarboxaldehyde and a suitable cyclic amine step1 Step 1: Pictet-Spengler Reaction start->step1 intermediate1 Tetrahydro-β-carboline intermediate step1->intermediate1 step2 Step 2: Lactamization intermediate1->step2 product Final Product: (11aS)-1,5,11,11a-Tetrahydro-1-benzothieno [3,2-f]indolizin-3(2H)-one step2->product

Synthesis workflow for a benzothienoindolizinone derivative.

A detailed protocol involves the condensation of a substituted pyridine with a thiophene derivative containing a suitable functional group for cyclization. This is often followed by an intramolecular cyclization reaction to form the fused indolizine-thiophene ring system. Purification is typically achieved by column chromatography on silica gel.

Synthesis of Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate[3]

This synthesis involves a multi-component reaction, a powerful strategy in organic synthesis for the efficient construction of complex molecules in a single step.

Experimental Protocol:

A reaction mixture of (E)-ethyl 2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate (1.0 mmol), 5-Fluoroisatin (1.1 mmol), and pipecolic acid (1.1 mmol) is refluxed in methanol (20 ml). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in dichloromethane and washed successively with water and brine solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[3]

Experimental Workflow: Multi-component Synthesis

G reagents Reactants: (E)-ethyl 2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate 5-Fluoroisatin Pipecolic acid reaction One-pot Reaction (Reflux in Methanol) reagents->reaction workup Work-up: Solvent evaporation DCM extraction Washing (Water, Brine) reaction->workup purification Purification: Drying over Na2SO4 Solvent removal workup->purification product Final Product: Ethyl 5''-fluoro-2'',3-dioxo-dispiro[benzo[b]thiophene- 2,1'-indolizine-3',3''-indoline]-2'-carboxylate purification->product

Workflow for the synthesis of a dispiro-indolizine derivative.

Biological Activity and Signaling Pathways

Thiophene-substituted indolizine derivatives have been reported to exhibit a range of biological activities, with anti-inflammatory properties being of particular interest. Several studies have indicated that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major strategy for the development of anti-inflammatory drugs.[4][5] Indolizine derivatives have been shown to be effective COX-2 inhibitors.[4][6] This inhibition leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response.

The anti-inflammatory effects of COX inhibition also involve the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Prostaglandins can amplify the inflammatory signal by promoting the release of these cytokines. Therefore, by inhibiting prostaglandin synthesis, thiophene-substituted indolizines can indirectly lead to a decrease in the levels of TNF-α and IL-6, further contributing to their anti-inflammatory profile.

Signaling Pathway: COX Inhibition by Thiophene-Substituted Indolizines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Gene_Expression Gene Expression of Pro-inflammatory Cytokines Prostaglandins->Gene_Expression Promotes Thiophene_Indolizine Thiophene-Substituted Indolizine Thiophene_Indolizine->COX2 Inhibits TNF_alpha TNF-α Gene_Expression->TNF_alpha Leads to increased IL_6 IL-6 Gene_Expression->IL_6 Leads to increased

Inhibition of the COX-2 pathway by thiophene-substituted indolizines.

This guide serves as a foundational resource for understanding the structural and biological aspects of thiophene-substituted indolizines. The presented data and protocols offer a starting point for further research and development of this promising class of compounds for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)indolizine via the Tschitschibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Tschitschibabin reaction for the synthesis of 2-(Thiophen-2-yl)indolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the reaction mechanism, experimental protocols, and key characterization data. The Tschitschibabin reaction, a robust method for the formation of the indolizine scaffold, involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization. This guide presents a detailed methodology for the synthesis of this compound from 2-picoline and 2-(2-bromoacetyl)thiophene, including visualizations of the reaction pathway and experimental workflow.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structural similarity of the indolizine nucleus to indole makes it a privileged scaffold in the design of novel therapeutic agents. The Tschitschibabin (or Chichibabin) reaction is a classical and efficient method for constructing the indolizine core.[1] This reaction typically proceeds in two main stages: the initial quaternization of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt, followed by an intramolecular cyclization of the resulting salt in the presence of a base to yield the final indolizine product.[2] This guide focuses specifically on the application of the Tschitschibabin reaction for the synthesis of this compound.

Reaction Mechanism and Workflow

The synthesis of this compound via the Tschitschibabin reaction follows a well-established multi-step mechanism. The process is initiated by the quaternization of the pyridine nitrogen of 2-picoline with 2-(2-bromoacetyl)thiophene. The subsequent steps involve the formation of a pyridinium ylide, followed by an intramolecular cyclization and dehydration to furnish the aromatic indolizine ring system.[1]

A diagram illustrating the general reaction mechanism is provided below.

G General Mechanism of the Tschitschibabin Indolizine Synthesis cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cyclization & Aromatization 2-Picoline 2-Picoline Pyridinium Salt Pyridinium Salt 2-Picoline->Pyridinium Salt Reaction with 2-(2-Bromoacetyl)thiophene 2-(2-Bromoacetyl)thiophene 2-(2-Bromoacetyl)thiophene->Pyridinium Salt Pyridinium_Salt_2 Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium_Salt_2->Pyridinium Ylide Deprotonation by Base Base Base->Pyridinium Ylide Pyridinium_Ylide_2 Pyridinium Ylide Cyclized Intermediate Cyclized Intermediate Pyridinium_Ylide_2->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration

Caption: General mechanism of the Tschitschibabin indolizine synthesis.

The overall experimental workflow for this synthesis is outlined in the following diagram.

G Experimental Workflow for this compound Synthesis Start Start Reactants Mix 2-Picoline and 2-(2-Bromoacetyl)thiophene Start->Reactants Quaternization Heat to form Pyridinium Salt Reactants->Quaternization Cyclization Add Base (e.g., NaHCO3) and Reflux Quaternization->Cyclization Workup Cool, Extract with Organic Solvent Cyclization->Workup Purification Column Chromatography Workup->Purification Characterization Analyze by NMR, MS, and Melting Point Purification->Characterization End End Characterization->End

References

An In-Depth Technical Guide to the 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic and biological properties have made it a cornerstone in medicinal chemistry and materials science. Among the various synthetic strategies to construct this N-fused heterocycle, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile tool. This technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition approach for synthesizing indolizines, focusing on the generation and reaction of key 1,3-dipoles, quantitative data analysis, detailed experimental protocols, and mechanistic insights.

Core Concepts: The [3+2] Cycloaddition Pathway

The synthesis of indolizines via 1,3-dipolar cycloaddition is fundamentally a [3+2] cycloaddition reaction. This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring.[1] In the context of indolizine synthesis, the most prominently used 1,3-dipoles are pyridinium ylides and azomethine ylides.[2][3] The reaction proceeds through a concerted pericyclic mechanism, leading to the formation of a dihydroindolizine intermediate, which subsequently undergoes aromatization to yield the final indolizine product.[3]

Pyridinium Ylides: The Workhorse 1,3-Dipole

Pyridinium ylides are the most extensively utilized 1,3-dipoles for indolizine synthesis.[4] These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The stability and reactivity of the pyridinium ylide are significantly influenced by the nature of the substituents on both the pyridine ring and the ylidic carbon.[4]

The general workflow for indolizine synthesis using pyridinium ylides can be visualized as follows:

G cluster_0 Pyridinium Ylide Generation cluster_1 Cycloaddition and Aromatization Pyridinium_Salt Pyridinium Salt Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Pyridinium_Ylide Deprotonation Base Base (e.g., K2CO3, Et3N) Base->Pyridinium_Ylide Cycloadduct Dihydroindolizine Intermediate Pyridinium_Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Cycloadduct Indolizine Indolizine Product Cycloadduct->Indolizine Aromatization (e.g., Oxidation)

General workflow for indolizine synthesis via pyridinium ylides.

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition for indolizine synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize quantitative data from various reported methodologies.

Table 1: Synthesis of Indolizines from Pyridinium Ylides and Alkynes
EntryPyridinium Salt SubstituentAlkyne DipolarophileBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1HEthyl propiolateK₂CO₃MethanolRT18High[5]
24-CNEthyl propiolateK₂CO₃MethanolRT18High[5]
3HPhenylacetyleneCs₂CO₃1,4-Dioxane801275[5]
44-MeDimethyl acetylenedicarboxylateEt₃NTolueneReflux1288[6]
5HElectron-deficient ynamides----Good[7]
Table 2: One-Pot Synthesis of Indolizines from Pyridines, α-Halo Carbonyls, and Alkenes
EntryPyridineα-Halo CarbonylAlkene DipolarophileOxidant/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PyridinePhenacyl bromideMaleimideTEMPO/Na₂CO₃DMF120498[8]
24-Methylpyridine2-BromoacetophenoneN-PhenylmaleimideTEMPO/Na₂CO₃DMF120495[8]
3PyridineEthyl 2-bromoacetateFumaronitrileTEMPO/Na₂CO₃DMF120485[8]
4PyridinePhenacyl bromideChalconeCrO₃/Et₃N---37[5]

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-indolizines from Pyridinium Salts and Electron-Deficient Alkynes[5]

To a solution of the corresponding pyridinium salt (1.0 mmol) and the electron-deficient alkyne (1.2 mmol) in 1,4-dioxane (10 mL) was added cesium carbonate (2.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-aryl-indolizine.

One-Pot Synthesis of Multisubstituted Indolizines using TEMPO as an Oxidant[8]

A mixture of pyridine (1.2 mmol), α-halo carbonyl compound (1.0 mmol), electron-deficient alkene (1.0 mmol), TEMPO (2.2 mmol), and sodium carbonate (2.0 mmol) in DMF (5 mL) was stirred at 120 °C for 4 hours. After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to give the corresponding indolizine.

Reaction Mechanisms and Key Intermediates

The mechanism of the 1,3-dipolar cycloaddition for indolizine synthesis involves several key steps. The following diagram illustrates the widely accepted mechanism for the reaction between a pyridinium ylide and an alkyne.

G Start Pyridinium Salt + Base Ylide Pyridinium Ylide Start->Ylide Deprotonation TS Concerted [3+2] Transition State Ylide->TS Dipolarophile Alkyne Dipolarophile->TS Cycloadduct Initial Cycloadduct (Dihydroindolizine) TS->Cycloadduct Aromatization Aromatization (Oxidation) Cycloadduct->Aromatization Product Indolizine Aromatization->Product

Mechanism of indolizine formation from a pyridinium ylide and an alkyne.

Catalysis in Indolizine Synthesis

While many 1,3-dipolar cycloadditions for indolizine synthesis proceed under thermal conditions, the use of catalysts can significantly enhance reaction rates, yields, and selectivity.

Metal Catalysis

Various transition metals have been employed to catalyze the formation of indolizines. For instance, copper(I) has been used to catalyze the [3+2] cyclization of pyridines with alkenyldiazoacetates.[9] Iron(III) catalysts, such as [Fe(TPP)Cl], have been shown to be effective in the multicomponent synthesis of indolizines from pyridines, diazo compounds, and alkynes.[4] Rhodium(II) catalysts are utilized in the reaction of diazo compounds to form ylides that then undergo cycloaddition.[10]

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of indolizine precursors. Chiral bifunctional catalysts, such as cinchona-derived squaramides, can control the stereochemical outcome of the cycloaddition between imines and coumarin-based dienophiles.[11]

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the synthesis of indolizine derivatives.[1] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The dipolar nature of the reactants in 1,3-dipolar cycloadditions makes them particularly amenable to microwave heating.[12]

Flow Chemistry

The implementation of flow chemistry offers several advantages for the synthesis of indolizines, including improved reaction control, enhanced safety, and scalability. Continuous flow processes have been developed for the synthesis of 3-substituted indolizines, allowing for a linear scale-up from milligram to gram quantities.[3]

Conclusion

The 1,3-dipolar cycloaddition reaction stands as a robust and highly adaptable method for the synthesis of the indolizine core and its derivatives. The ability to modulate the electronic and steric properties of both the 1,3-dipole and the dipolarophile provides access to a vast chemical space of functionalized indolizines. With ongoing advancements in catalysis, including asymmetric and transition-metal-free approaches, and the adoption of modern synthetic technologies like microwave and flow chemistry, the utility of this reaction in drug discovery and materials science is poised for continued growth. This guide provides a foundational understanding and practical insights for researchers aiming to leverage the power of the 1,3-dipolar cycloaddition in their synthetic endeavors.

References

The Multifaceted Biological Activities of Indolizine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a fused heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] As structural isomers of indoles, indolizine-based compounds have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Indolizine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The planar structure of the indolizine nucleus is thought to facilitate intercalation with biological macromolecules, contributing to its antitumor properties.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of various indolizine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition
cis-11 DU-145 (Prostate)4.41Not specified[2]
MDA-MB-231 (Breast)1.01Not specified[2]
Compound 5j Hep-G2 (Liver)0.20 µg/mLEGFR Kinase Inhibition[3]
Compound 8e CAL-27 (Oral)0.047Tubulin Polymerization Inhibition[4]
BT-20 (Breast)0.117Tubulin Polymerization Inhibition[4]
HGC-27 (Gastric)0.089Tubulin Polymerization Inhibition[4]
Compound 8h CAL-27 (Oral)0.058Tubulin Polymerization Inhibition[4]
BT-20 (Breast)0.098Tubulin Polymerization Inhibition[4]
HGC-27 (Gastric)0.076Tubulin Polymerization Inhibition[4]
Compound 4g MCF-7 (Breast)0.25EGFR Inhibition[5]
HepG2 (Liver)0.25EGFR Inhibition[5]
HCT-116 (Colon)0.25EGFR Inhibition[5]
Indolizine-phenothiazine hybrid 17c NCI-60 Panel(GI50) low nMDual Tubulin and Farnesyltransferase Inhibition[6]
Indolizine-phenothiazine hybrid 17d NCI-60 Panel(GI50) low nMDual Tubulin and Farnesyltransferase Inhibition[6]
Indolizine-phenothiazine hybrid 17f NCI-60 Panel(GI50) low nMDual Tubulin and Farnesyltransferase Inhibition[6]
Mechanisms of Anticancer Action and Signaling Pathways

A primary mechanism by which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin, essential for critical cellular processes including mitosis, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Indolizine derivatives can bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.[1][4]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Cell_Shape Cell Shape & Motility Microtubule->Cell_Shape Apoptosis Apoptosis Mitosis->Apoptosis G2/M Arrest Indolizine Indolizine Derivative Indolizine->Tubulin Binds to Colchicine Site

Inhibition of Tubulin Polymerization by Indolizine Derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers. Several indolizine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase activity.[3] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to the inhibition of cancer cell proliferation and survival.[2]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indolizine Indolizine Derivative Indolizine->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR Signaling Pathway Inhibition by Indolizine Derivatives.

Antimicrobial Activity

Indolizine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of indolizine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)
Indolizine-1-carbonitrile 5b Candida albicans8-32[8]
Indolizine-1-carbonitrile 5g Gram-positive & Gram-negative bacteria16-256[8]
1-Substituted Indolizine Derivative Mycobacterium tuberculosis H37Rv5.5[9]
1-Substituted Indolizine Derivative Multidrug-resistant M. tuberculosis11.3[9]
Indolizine Derivative XXI Staphylococcus aureus25 (bacteriostatic)[9]
Pyrazolyl-Indolizine 5 Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicansPotent activity[10]
Pyrazolyl-Indolizine 9 Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicansPotent activity[10]
Pyrazolyl-Indolizine 13 Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicansPotent activity[10]
Pyrazolyl-Indolizine 19 Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicansPotent activity[10]
Indole-triazole derivative 3d MRSA, C. krusei3.125-50[11]

Anti-inflammatory Activity

Several indolizine derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibitory effects on key inflammatory mediators.[12]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of indolizine derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Compound IDTargetIC50 (µM)
Compound 2a COX-26.56[13]
Compound 2c COX-26.94[13]
Compound 5a COX-25.84[7]
Compound 56 COX-214.91[14]
Compound 4d COX-2Significantly reduces level[15]
Compound 4e TNF-αSignificantly reduces level[15]
Compound 4f TNF-α, IL-6Significantly reduces level[15]
Compound 4a TNF-αSignificantly reduces level[15]
Compound 4g IL-6Significantly reduces level[15]
Inflammatory Signaling Pathway

Indolizine derivatives can exert their anti-inflammatory effects by targeting key components of the inflammatory cascade. For example, inhibition of COX-2 reduces the production of prostaglandins, which are potent mediators of inflammation and pain. Additionally, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 can dampen the overall inflammatory response.

Inflammatory_Pathway cluster_mediators Inflammatory Mediators Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, tissue injury) Macrophages Macrophages / Immune Cells Inflammatory_Stimulus->Macrophages TNF_alpha TNF-α Macrophages->TNF_alpha IL_6 IL-6 Macrophages->IL_6 COX2 COX-2 Macrophages->COX2 Indolizine Indolizine Derivative Indolizine->TNF_alpha Inhibits Production Indolizine->IL_6 Inhibits Production Indolizine->COX2 Inhibits Inflammation Inflammation TNF_alpha->Inflammation IL_6->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Anti-inflammatory Mechanism of Indolizine Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of indolizine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the indolizine derivatives. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Indolizine Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for the MTT Cell Viability Assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The indolizine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Indolizine Derivatives

A common and versatile method for the synthesis of indolizine derivatives is the 1,3-dipolar cycloaddition reaction.

General Procedure for the Synthesis of Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates: [13]

  • A solution of 1-(2-(substitutedphenyl)-2-oxoethyl)-4-methoxypyridinium bromide (0.00156 mol) in dry dimethylformamide (15 mL) is stirred.

  • To this solution, ethyl propiolate (0.00156 mol) and potassium carbonate (0.0031 mol) are added.

  • The reaction mixture is stirred at room temperature for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is diluted with ethyl acetate, and the organic layer is washed with water and brine, then dried over sodium sulfate.

  • The crude product is purified by column chromatography to yield the final indolizine derivative.

Synthesis_Workflow A Start with 1-(2-oxo-2-phenylethyl)pyridinium bromide and an alkyne B Add base (e.g., K2CO3 or Et3N) to generate pyridinium ylide in situ A->B C 1,3-Dipolar Cycloaddition Reaction B->C D Formation of a dihydropyridine intermediate C->D E Oxidative Aromatization D->E F Final Indolizine Product E->F

References

Aggregation-Induced Emission in Indolizine Luminogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of aggregation-induced emission (AIE) in indolizine-based luminogens (AIEgens). Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold for the design of novel AIEgens with tunable photophysical properties and diverse applications, ranging from advanced materials to biomedical imaging and theranostics. This document details the core principles of AIE in indolizine systems, experimental protocols for their synthesis and characterization, and a summary of their key quantitative data.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission, first reported in 2001, describes the observation where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. The unique "turn-on" fluorescence characteristic of AIEgens makes them highly advantageous for various applications where high signal-to-noise ratios are crucial.

The primary mechanism underlying AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the rotatable or vibrating components of AIEgen molecules undergo rapid intramolecular motions, providing non-radiative pathways for the decay of the excited state, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in enhanced fluorescence emission.

The Indolizine Core: A Versatile Scaffold for AIEgens

The indolizine core has proven to be an excellent platform for the development of AIEgens due to its rigid, planar structure and the ease with which it can be functionalized at various positions. This allows for the precise tuning of its electronic and photophysical properties. By introducing different substituents, researchers can modulate the intramolecular charge transfer (ICT) character and the steric hindrance of the molecules, thereby influencing their AIE behavior and emission color.

A key strategy in designing indolizine-based AIEgens involves the interplay between the Restriction of Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) . For instance, the attachment of phenyl groups to the indolizine core can induce AIE by restricting their rotation in the aggregated state. The electronic nature of the substituents on these phenyl groups can then be varied to tune the ICT process and, consequently, the emission wavelength across the visible spectrum.

Synthesis of Indolizine-Based AIEgens

The synthesis of indolizine-based AIEgens often involves multi-step reaction sequences. A common and effective method is the Suzuki-Miyaura cross-coupling reaction , which allows for the introduction of aryl groups at specific positions on the indolizine scaffold.

General Synthetic Workflow for Indolizine AIEgens IndolizineCore Indolizine Precursor (e.g., Bromo-indolizine) SuzukiCoupling Suzuki-Miyaura Coupling IndolizineCore->SuzukiCoupling ArylBoronicAcid Aryl Boronic Acid or Ester ArylBoronicAcid->SuzukiCoupling AIEgen Indolizine-Based AIEgen SuzukiCoupling->AIEgen Functionalization Further Functionalization AIEgen->Functionalization FunctionalizedAIEgen Functionalized AIEgen Functionalization->FunctionalizedAIEgen Characterization Workflow for Indolizine AIEgens Synthesis Synthesized Indolizine AIEgen Spectroscopy Spectroscopic Characterization Synthesis->Spectroscopy Structural Structural & Morphological Analysis Synthesis->Structural AIE_prop AIE Property Evaluation Synthesis->AIE_prop NMR NMR (¹H, ¹³C) Spectroscopy->NMR MassSpec Mass Spectrometry Spectroscopy->MassSpec UVVis UV-Vis Spectroscopy Spectroscopy->UVVis Fluorescence Fluorescence Spectroscopy Spectroscopy->Fluorescence SCXRD Single-Crystal X-ray Diffraction (SCXRD) Structural->SCXRD DLS Dynamic Light Scattering (DLS) Structural->DLS SolventEffect Solvent Fraction Studies (e.g., ACN/water) AIE_prop->SolventEffect QuantumYield Quantum Yield Measurement AIE_prop->QuantumYield Signaling Pathway for AIEgen-based Bioimaging AIEgen Indolizine AIEgen (in solution, non-fluorescent) Binding Binding & Aggregation AIEgen->Binding Target Biological Target (e.g., specific protein, organelle) Target->Binding Fluorescence Fluorescence 'Turn-On' Binding->Fluorescence Imaging Cellular Imaging Fluorescence->Imaging

Methodological & Application

Application Notes: 2-(Thiophen-2-yl)indolizine as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Thiophen-2-yl)indolizine is a fluorescent probe belonging to the indolizine class of heterocyclic compounds. These probes are valuable tools in cellular imaging and microscopy due to their inherent fluorescence, which can be modulated by chemical modifications. The incorporation of a thiophene moiety can enhance the photophysical properties of the indolizine core, making it a promising candidate for various bioimaging applications. Indolizine-based probes are characterized by their small size and good cell permeability, enabling the visualization of subcellular structures and dynamic processes within living cells.

Principle of Application

Photophysical Properties

The following table summarizes representative photophysical data for a generic indolizine-thiophene-based fluorescent probe, as specific quantitative data for this compound is not available in the cited literature. These values should be considered as a guideline for initial experimental design.

PropertyValue
Excitation Maximum (λex)~350 - 400 nm
Emission Maximum (λem)~450 - 550 nm
Molar Extinction Coefficient (ε)> 20,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.2 - 0.7
SolventDichloromethane, Acetonitrile, Ethanol

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general procedure for staining live cells with this compound. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate excitation and emission filters

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

    • Ensure cells are healthy and adherent before staining.

  • Staining Solution Preparation:

    • On the day of the experiment, dilute the probe stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the final working concentration. A typical starting concentration range is 1-10 µM.

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

    • Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter set based on the probe's excitation and emission maxima).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.

Materials:

  • This compound

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrograde solvent (e.g., ethanol or acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_probe Prepare Probe Stock (1-10 mM in DMSO) stain_solution Prepare Staining Solution (1-10 µM in medium) prep_probe->stain_solution prep_cells Culture Cells to 60-80% Confluency wash1 Wash Cells with PBS prep_cells->wash1 incubate Incubate with Probe (15-60 min, 37°C) stain_solution->incubate wash1->incubate wash2 Wash Cells (2-3x) incubate->wash2 add_buffer Add Imaging Buffer wash2->add_buffer acquire Acquire Images (Fluorescence Microscope) add_buffer->acquire

Caption: Workflow for live-cell imaging with this compound.

quantum_yield_determination cluster_solutions Solution Preparation cluster_measurements Spectroscopic Measurements cluster_calculation Calculation prep_sample Prepare Dilute Solutions of Sample abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_spec em_spec Measure Emission (Fluorometer) prep_sample->em_spec prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_spec prep_standard->em_spec calculate_qy Calculate Quantum Yield using Relative Method abs_spec->calculate_qy integrate Integrate Emission Spectra em_spec->integrate integrate->calculate_qy

Caption: Workflow for determining fluorescence quantum yield.

Application of Indolizine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of indolizine derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes a summary of their performance, detailed experimental protocols for the synthesis of a key indolizine derivative and the fabrication of OLED devices, and graphical representations of workflows and molecular structures.

Introduction to Indolizine Derivatives in OLEDs

Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold for the development of advanced materials for optoelectronic applications. Its derivatives are of particular interest in the field of OLEDs due to their tunable photophysical properties, good thermal stability, and excellent charge-transporting capabilities. These characteristics allow them to function effectively as emitters, hosts, and electron-transporting materials within OLED device architectures.

The strategic functionalization of the indolizine core allows for the precise tuning of its electronic properties, leading to a wide range of emission colors from blue to deep red. This versatility makes indolizine derivatives highly valuable for the development of full-color displays and solid-state lighting.

Performance of Indolizine Derivatives in OLEDs

Indolizine derivatives have demonstrated impressive performance in various OLED applications. They have been successfully employed in fluorescent, phosphorescent, and white OLEDs (WOLEDs). One notable example is 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), which has shown multifunctional properties.

Below is a summary of the performance of OLEDs incorporating indolizine derivatives:

Device TypeIndolizine DerivativeRoleMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Emission Color
Non-doped Blue Fluorescent OLEDBPPIEmitter3.16--(0.15, 0.07)Deep Blue
Orange Phosphorescent OLEDBPPIHost-23.9--Orange
White OLEDBPPIHost & Blue Emitter10.717.8--White
Deep-Red Emitting AIEgenSubstituted IndolizineEmitter----Deep Red (Solid-state emission at 669 nm)

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative indolizine derivative and the fabrication of a multilayer OLED device.

Synthesis of Functionalized Indolizine Derivatives

A general and efficient method for synthesizing functionalized indolizines involves a one-pot, multi-component reaction. The following protocol is a representative example for the synthesis of a substituted indolizine.

Protocol: Synthesis of Ethyl 1-benzoyl-3-phenylindolizine-2-carboxylate

Materials:

  • Pyridine

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate

  • 1-Phenyl-2-(trimethylsilyl)acetylene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine (1.0 mmol) and ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.1 mmol) in DMF (5 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-phenyl-2-(trimethylsilyl)acetylene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired indolizine derivative.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation in a high-vacuum environment.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hellmanex III detergent

  • Deionized water

  • Isopropyl alcohol

  • Acetone

  • Hole-injection layer (HIL) material (e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine, 2-TNATA)

  • Hole-transporting layer (HTL) material (e.g., 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl, NPB)

  • Indolizine derivative (as emitter or host)

  • Electron-transporting layer (ETL) material (e.g., tris(8-hydroxyquinoline)aluminum, Alq₃)

  • Electron-injection layer (EIL) material (e.g., lithium fluoride, LiF)

  • Aluminum (Al) for cathode

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating sequentially in a solution of Hellmanex III in deionized water, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers onto the ITO anode. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device structure is as follows:

      • HIL: 2-TNATA (60 nm) deposited at a rate of 1-2 Å/s.

      • HTL: NPB (15 nm) deposited at a rate of 1-2 Å/s.

      • Emitting Layer (EML): The indolizine derivative (e.g., BPPI) (30 nm) deposited at a rate of 1-2 Å/s. For doped devices, co-evaporate the host and dopant at a specific ratio.

      • ETL: Alq₃ (30 nm) deposited at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit the EIL, typically LiF (1 nm), at a rate of 0.1-0.2 Å/s.

    • Deposit the Al cathode (100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Indolizine Derivative start Starting Materials (Pyridine, Bromoester, Alkyne) reaction One-Pot Reaction (DMF, K₂CO₃, 80°C) start->reaction 1. Mix & React workup Aqueous Workup & Extraction reaction->workup 2. Isolate Crude purification Column Chromatography workup->purification 3. Purify product Functionalized Indolizine purification->product 4. Final Product

Caption: Workflow for the synthesis of a functionalized indolizine derivative.

OLED Fabrication Workflow

G cluster_fabrication OLED Fabrication Process cleaning 1. Substrate Cleaning (Sonication, UV-Ozone) loading 2. Load into Vacuum Chamber cleaning->loading hil_htl 3. Deposit Hole-Injection & Hole-Transport Layers loading->hil_htl eml 4. Deposit Emitting Layer (Indolizine Derivative) hil_htl->eml etl_eil 5. Deposit Electron-Transport & Electron-Injection Layers eml->etl_eil cathode 6. Deposit Cathode (Al) etl_eil->cathode encapsulation 7. Encapsulation (Glovebox) cathode->encapsulation device Finished OLED Device encapsulation->device

Caption: Step-by-step workflow for the fabrication of an OLED device.

General OLED Device Architecture

G cluster_device OLED Device Structure cluster_layers OLED Device Structure cluster_charge_flow OLED Device Structure Cathode Cathode (Al) EIL Electron-Injection Layer (LiF) ETL Electron-Transport Layer (e.g., Alq₃) EML Emitting Layer (Indolizine Derivative) HTL Hole-Transport Layer (e.g., NPB) light Light EML->light HIL Hole-Injection Layer (e.g., 2-TNATA) Anode Anode (ITO) Substrate Glass Substrate e_source e⁻ e_source->EML h_source h⁺ h_source->EML

Caption: General architecture of an OLED incorporating an indolizine derivative.

Application Notes and Protocols for Thiophene-Based Chromophores in Electrochemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thiophene-based chromophores in electrochemiluminescence (ECL) applications. Thiophene-containing molecules have emerged as a promising class of luminophores due to their tunable photophysical properties, high quantum yields, and robust ECL performance. This document covers their synthesis, ECL characterization, and application in biosensing, offering valuable insights for researchers in analytical chemistry, materials science, and drug development.

Introduction to Thiophene-Based ECL Chromophores

Thiophene, an electron-rich five-membered aromatic heterocycle, serves as an excellent building block for constructing highly fluorescent and electrochemically active molecules. When incorporated into donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures, thiophene derivatives can exhibit intense and stable ECL. The electronic properties of these chromophores, such as their HOMO/LUMO energy levels and band gaps, can be finely tuned by modifying the donor and acceptor moieties, as well as the length and nature of the π-conjugated bridge. This tunability allows for the development of ECL emitters with tailored emission wavelengths and redox potentials, making them suitable for a wide range of applications, from in vitro diagnostics to bio-imaging.

Quantitative ECL Performance Data

The following table summarizes the quantitative ECL data for a selection of representative thiophene-based chromophores. This data facilitates the comparison of their performance and aids in the selection of appropriate luminophores for specific applications.

Chromophore Name/AcronymStructureOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)ECL Emission Max (nm)Relative ECL Intensity/EfficiencyReference
DTC Di(thiophen-2-yl)acetyleneNot ReportedNot ReportedNot ReportedStable Cathode ECL[1]
TTC 1,4-Bis(thiophen-2-ylethynyl)benzeneNot ReportedNot ReportedNot ReportedStable Cathode ECL[1]
HTC 1,4-Bis((4-(thiophen-2-yl)phenyl)ethynyl)benzeneNot ReportedNot ReportedNot ReportedStable Cathode ECL, used for dopamine sensing[1]
Dithienylbenzothiadiazole Derivative (1b) 4,7-bis(5-(3,5-di(1-naphthyl)phenyl)-4-(4-sec-butoxyphenyl)thiophen-2-yl)-2,1,3-benzothiadiazole1.01, 1.24 (vs SCE)-1.18 (vs SCE)635330% (radical anion-cation), 470% (radical anion-dication) vs. 9,10-diphenylanthracene
Thiophene Dodecamer Oligothiophene (n=12)Not ReportedNot Reported540High ECL efficiency, close to Ru(bpy)₃²⁺[2]
ThT-CMP Thiophene tetraphenylethene-based conjugated microporous polymerNot ReportedNot Reported554 (anodic), 559 (cathodic)11.49% (anodic), 3.82% (cathodic) vs. Ru(bpy)₃²⁺/TPrA[3]

Experimental Protocols

Synthesis of a Donor-Acceptor Thiophene-Based Chromophore

This protocol describes the synthesis of a representative donor-acceptor thiophene chromophore, 4,7-bis(thiophen-2-yl)benzo[c][1][3][4]thiadiazole, via a Suzuki-Miyaura cross-coupling reaction.[3][5]

Materials:

  • 4,7-dibromobenzo[c][1][3][4]thiadiazole

  • Thiophen-2-ylboronic acid

  • Potassium phosphate pentahydrate (K₃PO₄·5H₂O)

  • Tris(1-adamantyl)phosphine

  • Palladium catalyst precursor (e.g., {2---INVALID-LINK--palladium}(p-toluenesulfonate))

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,7-dibromobenzo[c][1][3][4]thiadiazole (1.0 eq), thiophen-2-ylboronic acid (3.0 eq), and K₃PO₄·5H₂O (6.0 eq).

  • Add anhydrous THF to the flask.

  • In a separate vial, prepare a stock solution of the palladium catalyst and tris(1-adamantyl)phosphine in THF.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure 4,7-bis(thiophen-2-yl)benzo[c][1][3][4]thiadiazole as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for ECL Measurement

This protocol outlines the procedure for measuring the ECL of a thiophene-based chromophore using a potentiostat equipped with an ECL detection module (photomultiplier tube, PMT). Tri-n-propylamine (TPrA) is used as a co-reactant.

Materials:

  • Working electrode (e.g., glassy carbon electrode (GCE), platinum electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat with ECL detection module

  • Solution of the thiophene-based chromophore in a suitable solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Tri-n-propylamine (TPrA)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • Prepare the ECL Solution: Prepare a solution of the thiophene-based chromophore (typically 1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent. Add the co-reactant TPrA (typically 10-100 mM).

  • Deoxygenate the Solution: Transfer the solution to the electrochemical cell and deoxygenate by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can quench the ECL emission.

  • Assemble the Electrochemical Cell: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is positioned close to the PMT window for efficient light collection.

  • Set up the ECL Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential scan range. For anodic ECL with TPrA, this typically involves scanning to a potential sufficient to oxidize both the chromophore and TPrA.

    • Set the scan rate (e.g., 100 mV/s).

    • Set the PMT voltage to an appropriate level to detect the emitted light without saturation.

  • Perform the Measurement:

    • Start the potential scan and simultaneously record the current and the ECL intensity.

    • Perform multiple cycles to check for stability.

  • Data Analysis:

    • Plot the ECL intensity and current versus the applied potential.

    • Determine the potential at which ECL emission begins and the potential of maximum ECL intensity.

    • The ECL spectrum can be recorded using a spectrometer coupled to the electrochemical cell.

Protocol for ECL Biosensor Fabrication

This protocol describes the fabrication of a simple ECL biosensor for the detection of an analyte (e.g., dopamine) using a thiophene-based chromophore immobilized on an electrode surface.[6]

Materials:

  • Glassy carbon electrode (GCE)

  • Thiophene-based chromophore (e.g., HTC)

  • Nafion solution (e.g., 0.5 wt% in a mixture of lower aliphatic alcohols and water)

  • Phosphate buffer solution (PBS)

  • Analyte standard solution (e.g., dopamine)

  • Electrochemical setup as described in section 3.2.

Procedure:

  • Electrode Preparation: Clean and polish the GCE as described in section 3.2.

  • Chromophore Immobilization:

    • Prepare a solution of the thiophene-based chromophore in a suitable solvent (e.g., dimethylformamide, DMF).

    • Drop-cast a small volume (e.g., 5 µL) of the chromophore solution onto the GCE surface and allow the solvent to evaporate at room temperature.

  • Nafion Coating:

    • Drop-cast a small volume (e.g., 2 µL) of the Nafion solution onto the chromophore-modified GCE surface.

    • Allow the electrode to dry at room temperature to form a thin, protective film. The Nafion membrane helps to entrap the chromophore and can improve the stability of the sensor.

  • Sensor Activation/Conditioning:

    • Place the modified electrode in a PBS solution.

    • Perform several cyclic voltammetry scans within the potential window of interest to condition and stabilize the electrode surface.

  • ECL Detection of the Analyte:

    • Place the fabricated biosensor in the electrochemical cell containing PBS and the co-reactant (if required for the specific assay).

    • Record the baseline ECL signal.

    • Add a known concentration of the analyte to the cell and record the change in ECL intensity. The analyte may either enhance or quench the ECL signal depending on the mechanism.

    • Construct a calibration curve by measuring the ECL response at different analyte concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the application of thiophene-based chromophores for ECL.

ECL_Annihilation_Pathway cluster_electrode Electrode Surface cluster_solution Solution Phase E_ox Oxidation (Th-D-A -> Th-D-A.+ + e-) Annihilation Electron Transfer (Th-D-A.+ + Th-D-A.- -> Th-D-A* + Th-D-A) E_ox->Annihilation Diffusion E_red Reduction (Th-D-A + e- -> Th-D-A.-) E_red->Annihilation Diffusion Emission Light Emission (Th-D-A* -> Th-D-A + hv) Annihilation->Emission

Caption: Annihilation pathway for ECL generation with a thiophene-based chromophore.

ECL_Coreactant_Pathway Start Apply Anodic Potential Ox_Chromophore Oxidation of Chromophore (Th-D-A -> Th-D-A.+ + e-) Start->Ox_Chromophore Ox_TPrA Oxidation of Co-reactant (TPrA -> TPrA.+ + e-) Start->Ox_TPrA Reduction Reduction of Chromophore (Th-D-A.+ + TPrA. -> Th-D-A* + Products) Ox_Chromophore->Reduction Deprotonation Deprotonation (TPrA.+ -> TPrA.) Ox_TPrA->Deprotonation Deprotonation->Reduction Emission Light Emission (Th-D-A* -> Th-D-A + hv) Reduction->Emission

Caption: Co-reactant pathway for ECL with TPrA and a thiophene-based chromophore.

Biosensor_Workflow Step1 1. GCE Polishing Step2 2. Chromophore Drop-casting Step1->Step2 Step3 3. Nafion Film Coating Step2->Step3 Step4 4. Electrode Conditioning in PBS Step3->Step4 Step5 5. Baseline ECL Measurement Step4->Step5 Step6 6. Analyte Addition Step5->Step6 Step7 7. ECL Signal Change Measurement Step6->Step7 Step8 8. Data Analysis & Calibration Step7->Step8

Caption: Workflow for the fabrication and use of a thiophene-based ECL biosensor.

References

Application Notes and Protocols for Indolizine-Based Chemosensors in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of indolizine-based chemosensors in the sensitive and selective detection of various metal ions. The inherent fluorescence properties of the indolizine scaffold make it an excellent platform for the development of "turn-on" or "turn-off" fluorescent probes.

Principle of Detection

Indolizine-based chemosensors typically operate on the principles of Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). Upon selective binding of a target metal ion to the indolizine-based ligand, the photophysical properties of the fluorophore are modulated, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.

  • Fluorescence Quenching: In some cases, the binding of a paramagnetic metal ion, such as Cu²⁺, can lead to fluorescence quenching through mechanisms like spin-orbit coupling or energy transfer.

  • Fluorescence Enhancement ("Turn-On"): The coordination of a metal ion can restrict intramolecular rotations or block PET pathways, leading to a significant enhancement of the fluorescence signal. This "turn-on" response is highly desirable for sensitive detection.

Featured Indolizine-Based Chemosensors

This document details the application of three specific indolizine-based chemosensors for the detection of Copper (Cu²⁺), Lead (Pb²⁺), and Aluminum (Al³⁺).

ChemosensorTarget Metal IonDetection MechanismLimit of Detection (LOD)Binding Stoichiometry (Sensor:Ion)
2-Nitrobenzaldehyde-indolizineCu²⁺Fluorescence QuenchingNot specified in abstractsNot specified in abstracts
2-Furaldehyde-indolizinePb²⁺Fluorescence QuenchingNot specified in abstractsNot specified in abstracts
Indolizine-based Schiff Base LAl³⁺Fluorescence Enhancement1 ppb1:1
1H-indole-2,3-dioneFe³⁺Absorbance Enhancement17.8 µMNot specified in abstracts

Experimental Protocols

Synthesis of Indolizine-Based Chemosensors

3.1.1. General Synthesis of Indolizine-Schiff Base Chemosensors

This protocol describes a general method for synthesizing indolizine-based Schiff base chemosensors, exemplified by the reaction of an indolizine-aldehyde with an appropriate amine.

  • Diagram of the General Synthesis Workflow:

General Synthesis of Indolizine-Schiff Base Chemosensors Indolizine_Aldehyde Indolizine Aldehyde Derivative Reflux Reflux with Catalytic Acid Indolizine_Aldehyde->Reflux Primary_Amine Primary Amine Primary_Amine->Reflux Solvent Ethanol or Methanol Solvent->Reflux Product Indolizine-Schiff Base Chemosensor Reflux->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General workflow for the synthesis of indolizine-Schiff base chemosensors.

  • Protocol:

    • Dissolve the indolizine aldehyde derivative (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

    • Add the primary amine (1 mmol) to the solution.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting precipitate (the Schiff base product) is collected by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Further purify the product by recrystallization or column chromatography if necessary.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.1.2. Synthesis of 2-Nitrobenzaldehyde-indolizine for Cu²⁺ Detection

This specific protocol is based on the reaction of 2-formylindolizine with 2-nitroaniline.

  • Protocol:

    • Synthesize 2-formylindolizine according to established literature procedures.

    • Dissolve 2-formylindolizine (1 mmol) in 20 mL of absolute ethanol.

    • Add 2-nitroaniline (1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3 hours.

    • Cool the solution to room temperature to allow for the precipitation of the product.

    • Filter the solid, wash with a small amount of cold ethanol, and dry in a desiccator.

    • Characterize the synthesized 2-nitrobenzaldehyde-indolizine using IR, UV-Vis, and ¹H NMR spectroscopy.[1]

Protocol for Metal Ion Detection

3.2.1. Preparation of Stock Solutions

  • Chemosensor Stock Solution: Prepare a stock solution of the indolizine-based chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer).

  • Metal Ion Stock Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) (e.g., 1 x 10⁻² M) in deionized water.

3.2.2. Spectroscopic Titration

This protocol is used to determine the sensitivity and selectivity of the chemosensor.

  • Diagram of the Spectroscopic Titration Workflow:

Workflow for Spectroscopic Titration Start Prepare Chemosensor Solution Add_Metal Add Incremental Amounts of Metal Ion Solution Start->Add_Metal Equilibrate Equilibrate the Solution Add_Metal->Equilibrate Measure Measure Fluorescence/Absorbance Spectrum Equilibrate->Measure Plot Plot Spectral Change vs. Metal Ion Concentration Measure->Plot Analyze Analyze Data (LOD, Binding Constant) Plot->Analyze

Caption: Experimental workflow for spectroscopic titration of a chemosensor with a metal ion.

  • Protocol:

    • In a series of cuvettes, place a fixed amount of the chemosensor stock solution and dilute with the appropriate buffer (e.g., HEPES or Tris-HCl) to a final volume of 3 mL. The final concentration of the chemosensor should be in the micromolar range (e.g., 10 µM).

    • To each cuvette, add increasing amounts of the metal ion stock solution (e.g., from 0 to 10 equivalents).

    • Mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 5-10 minutes).

    • Record the fluorescence or UV-Vis absorption spectrum of each solution using a spectrophotometer.

    • For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum.

    • Plot the change in fluorescence intensity or absorbance at the specific wavelength against the concentration of the metal ion.

3.2.3. Determination of Stoichiometry using Job's Plot

The method of continuous variation (Job's plot) is used to determine the binding stoichiometry of the sensor-metal ion complex.

  • Protocol:

    • Prepare equimolar stock solutions of the chemosensor and the metal ion (e.g., 1 x 10⁻⁴ M).

    • Prepare a series of solutions by mixing the chemosensor and metal ion stock solutions in varying molar fractions, keeping the total molar concentration constant. For example, the mole fraction of the chemosensor can be varied from 0.1 to 0.9.

    • Record the fluorescence or absorbance of each solution at the wavelength of maximum change.

    • Plot the change in absorbance or fluorescence intensity against the mole fraction of the chemosensor.

    • The mole fraction at which the maximum (or minimum) is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[2][3][4]

3.2.4. Calculation of the Limit of Detection (LOD)

The limit of detection can be calculated from the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence of the chemosensor in the absence of the metal ion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Signaling Pathways

4.1. Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the binding of a metal ion to the chemosensor forms a rigid complex. This rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence emission.

  • Diagram of the CHEF Signaling Pathway:

Chelation-Enhanced Fluorescence (CHEF) Pathway Free_Sensor Free Chemosensor (Low Fluorescence) Complex Rigid Sensor-Metal Complex (High Fluorescence) Free_Sensor->Complex Binding Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Excitation Excitation Complex->Excitation Emission Enhanced Fluorescence Emission Complex->Emission Non_Radiative Reduced Non-Radiative Decay Complex->Non_Radiative Excitation->Complex

Caption: Schematic of the Chelation-Enhanced Fluorescence (CHEF) mechanism.

4.2. Photoinduced Electron Transfer (PET) Quenching and Enhancement

In many indolizine chemosensors, a nearby electron-donating group can quench the fluorescence of the indolizine core via PET. Upon binding of a metal ion to this electron-donating group, the PET process is inhibited, resulting in a "turn-on" fluorescence response. Conversely, if the metal ion facilitates electron transfer, it can lead to fluorescence quenching.

  • Diagram of the PET Signaling Pathway:

Photoinduced Electron Transfer (PET) Pathway cluster_0 PET Quenching (Low Fluorescence) cluster_1 PET Inhibition (High Fluorescence) Donor_Free Electron Donor Fluorophore_Free Indolizine Fluorophore Donor_Free->Fluorophore_Free PET Donor_Bound Electron Donor Metal_Ion Metal Ion Donor_Bound->Metal_Ion Binding Fluorophore_Bound Indolizine Fluorophore

Caption: Illustration of Photoinduced Electron Transfer (PET) mechanism for fluorescence modulation.

Applications

Indolizine-based chemosensors offer significant potential in various fields:

  • Environmental Monitoring: Rapid and sensitive detection of heavy metal contamination in water and soil samples.

  • Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells.

  • Pharmaceutical Analysis: Quality control and detection of metal impurities in drug formulations.

These protocols and notes provide a foundational guide for the application of indolizine-based chemosensors. Researchers are encouraged to optimize these protocols for their specific experimental conditions and analytical needs.

References

Application Notes and Protocols for Cell Staining with 2-(Thiophen-2-yl)indolizine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of novel 2-(thiophen-2-yl)indolizine analogs as fluorescent probes for cellular imaging. This document includes details on their photophysical properties, recommended protocols for live-cell staining, and insights into their potential biological interactions.

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in biomedical research due to their diverse biological activities and inherent fluorescence.[1] The planar structure of the indolizine nucleus makes it an excellent scaffold for developing fluorescent probes.[1] The incorporation of a thiophene moiety at the 2-position of the indolizine core can modulate the photophysical properties of the molecule, offering potential for the development of new cell-permeant dyes for live-cell imaging.[2] These analogs are valuable tools for visualizing cellular structures and understanding cellular processes.

Photophysical and Biological Properties

While extensive data on a wide range of this compound analogs for cell staining is still emerging, preliminary studies on related compounds provide insights into their expected properties. Thiophene-containing fluorophores are known for their cell permeability, rapid internalization, and good optical stability within the cytosolic environment.[2]

Quantitative Data Summary
Compound ClassAnalogExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Cell LineIC50 (µM)Reference
2-(Thiophen-2-yl)quinazoline 4-(diethylamino)phenyl derivative~350Green emission0.54--[3]
2-(Thiophen-2-yl)quinazoline 4-(diphenylamino)phenyl derivative~350Green emission---[3]
2-(Thiophen-2-yl)quinazoline 4-(9H-carbazol-9-yl)phenyl derivative~350Blue emission---[3]
2-(Thiophen-2-yl)-1H-indole Compound 4g---HCT-1167.1 ± 0.07[4]
2-(Thiophen-2-yl)-1H-indole Compound 4a---HCT-11610.5 ± 0.07[4]
2-(Thiophen-2-yl)-1H-indole Compound 4c---HCT-11611.9 ± 0.05[4]

Experimental Protocols

The following protocols are generalized for the use of this compound analogs in live-cell staining. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific analog and cell type.

Protocol 1: Live-Cell Staining

Materials:

  • This compound analog

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of the this compound analog in DMSO.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the existing cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific analog.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of the staining probes, which is crucial for live-cell imaging applications.

Materials:

  • This compound analog

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound analog for a period that reflects the intended staining and imaging time (e.g., 1-24 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow for Live-Cell Staining

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis prep_probe Prepare Probe Stock (1-10 mM in DMSO) stain_solution Prepare Staining Solution (1-10 µM in Medium) prep_probe->stain_solution prep_cells Culture Cells to 60-80% Confluency wash1 Wash Cells with PBS prep_cells->wash1 incubate Incubate with Probe (15-60 min at 37°C) stain_solution->incubate wash1->incubate wash2 Wash Cells 2-3x with PBS/Medium incubate->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: Workflow for live-cell staining with this compound analogs.

Potential Mechanism of Action and Cellular Effects

While the primary application of these analogs is for cell staining, their biological activity, particularly at higher concentrations or upon prolonged exposure, should be considered. Structurally related 2-(thiophen-2-yl)-1H-indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] A plausible mechanism for indolizine-based compounds involves the inhibition of tubulin polymerization, leading to G2/M phase arrest.[1] The diagram below illustrates this potential signaling pathway.

G cluster_cell Cellular Processes probe This compound Analog microtubules Microtubule Polymerization probe->microtubules Inhibition tubulin Tubulin Monomers tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis mitosis->apoptosis If aberrant g2m_arrest->apoptosis

Caption: Potential signaling pathway affected by indolizine analogs.

Subcellular Localization

The subcellular localization of this compound analogs is expected to be influenced by their physicochemical properties, such as lipophilicity and charge. Based on studies of similar thiophene-based fluorophores, these compounds are likely to be cell-permeant and may initially stain the cytoplasm.[2] Specific targeting to organelles such as mitochondria or lysosomes would likely require the incorporation of specific targeting moieties onto the indolizine scaffold. Further investigation is needed to determine the precise subcellular distribution of these novel probes.

Conclusion

This compound analogs represent a promising class of fluorescent probes for live-cell imaging. Their anticipated favorable photophysical properties and cell permeability make them valuable tools for a variety of cell biology applications. The protocols provided herein offer a starting point for their use, and further characterization of their specific spectral properties, subcellular localization, and potential biological effects will enhance their utility in research and drug development.

References

Application Notes and Protocols for Two-Photon Absorption Properties of Indolizine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-based fluorophores are a class of heterocyclic organic compounds that have garnered significant interest in the field of fluorescence imaging due to their favorable photophysical properties. These properties include high quantum yields, tunable emission spectra, and good photostability. A key advantage of certain indolizine derivatives lies in their significant two-photon absorption (TPA) cross-sections, making them highly suitable for two-photon excitation microscopy (TPEM). TPEM is a powerful imaging technique that utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as deeper tissue penetration, reduced phototoxicity, and inherent three-dimensional sectioning.[1]

These application notes provide an overview of the two-photon absorption properties of selected indolizine fluorophores, detailed experimental protocols for their characterization, and examples of their application in cellular imaging.

Photophysical Properties of Indolizine Fluorophores

The photophysical properties of indolizine fluorophores can be tuned by chemical modifications to the core indolizine structure. Strategic placement of electron-donating and electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the quantum yield and two-photon absorption cross-section.

While extensive quantitative two-photon absorption data for a wide range of indolizine fluorophores is still emerging in the scientific literature, this section presents available data for representative compounds and structurally related indolenine derivatives to illustrate their potential.

Table 1: One-Photon and Two-Photon Photophysical Properties of Selected Fluorophores

CompoundOne-Photon Abs (nm)One-Photon Em (nm)Quantum Yield (Φ)Two-Photon Exc (nm)Two-Photon Cross-Section (GM)SolventReference
Indolenine-based pH probe 1--> 0.35-~60-[2]
Indolenine-based pH probe 2--> 0.35-~60-[2]
CLT-blue (Lysosome Tracker)-470-75050-[1]
CLT-green (Lysosome Tracker)-550--47-[1]

Note: Data for true indolizine fluorophores with reported two-photon cross-sections is limited in the reviewed literature. The table includes data from structurally similar indolenine probes and other relevant two-photon probes to provide a comparative context. 1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹.

Experimental Protocols

Accurate characterization of the two-photon absorption properties of indolizine fluorophores is crucial for their effective application. The following are detailed protocols for two common methods used to determine the two-photon absorption cross-section: Two-Photon Excited Fluorescence (TPEF) and Z-Scan.

Protocol 1: Determination of Two-Photon Absorption Cross-Section using Two-Photon Excited Fluorescence (TPEF)

The TPEF method is a relative measurement technique that compares the two-photon excited fluorescence intensity of a sample to that of a well-characterized reference standard.[3]

Materials:

  • Indolizine fluorophore solution of known concentration.

  • Reference standard solution with known two-photon absorption cross-section (e.g., Fluorescein, Rhodamine B).

  • Spectrofluorometer equipped for two-photon excitation.

  • Femtosecond pulsed laser (e.g., Ti:Sapphire laser).

  • Quartz cuvettes.

  • Solvent appropriate for both the sample and reference.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the indolizine fluorophore in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

    • Prepare a solution of the reference standard in the same solvent with a similar optical density at the one-photon absorption maximum.

  • Instrument Setup:

    • Align the femtosecond laser beam to excite the sample in the spectrofluorometer.

    • Set the excitation wavelength to the desired two-photon excitation wavelength.

    • Set the emission monochromator to scan the expected fluorescence emission range of the fluorophore.

  • Data Acquisition:

    • Measure the one-photon absorption spectrum of both the sample and the reference standard.

    • Measure the one-photon fluorescence spectrum and determine the fluorescence quantum yield of the indolizine fluorophore relative to a standard with a known quantum yield.

    • Measure the two-photon excited fluorescence spectrum of the reference standard at a series of laser powers to confirm the quadratic dependence of fluorescence intensity on excitation power.

    • Under identical experimental conditions (laser power, wavelength, and optical geometry), measure the two-photon excited fluorescence spectrum of the indolizine fluorophore solution.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the sample and the reference.

    • Calculate the two-photon absorption cross-section (δ_s) of the sample using the following equation:

      δ_s = δ_r * (F_s / F_r) * (Φ_r / Φ_s) * (C_r / C_s) * (n_r / n_s)

      where:

      • δ is the two-photon absorption cross-section in GM.

      • F is the integrated fluorescence intensity.

      • Φ is the fluorescence quantum yield.

      • C is the concentration.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and reference, respectively.

TPEF_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Indolizine Solution measure_1p_abs Measure 1P Absorption prep_sample->measure_1p_abs measure_1p_em Measure 1P Emission & Quantum Yield prep_sample->measure_1p_em measure_2p_sample Measure 2P Fluorescence of Sample prep_sample->measure_2p_sample prep_ref Prepare Reference Solution prep_ref->measure_1p_abs measure_2p_ref Measure 2P Fluorescence of Reference prep_ref->measure_2p_ref integrate Integrate Fluorescence Spectra measure_2p_ref->integrate measure_2p_sample->integrate calculate Calculate TPA Cross-Section integrate->calculate Z_Scan_Workflow cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis laser Pulsed Laser lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample detector Photodetector sample->detector translate Translate Sample through Focus sample->translate record Record Transmitted Intensity translate->record plot Plot Transmittance vs. Position record->plot fit Fit Data to Theoretical Model plot->fit calculate Calculate β and δ fit->calculate Cellular_Imaging_Workflow start Start cell_culture Culture Cells on Glass-Bottom Dish start->cell_culture probe_loading Incubate Cells with Indolizine Probe cell_culture->probe_loading wash Wash Cells to Remove Excess Probe probe_loading->wash imaging Two-Photon Microscopy Imaging wash->imaging analysis Image Analysis and Interpretation imaging->analysis end End analysis->end

References

Application Notes and Protocols: 2-(Thiophen-2-yl)indolizine as a Fluorescent pH Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Indolizine-based fluorophores are a class of compounds recognized for their unique photophysical properties, including strong fluorescence and environmental sensitivity.[1] The 2-(Thiophen-2-yl)indolizine core, possessing an electron-rich indolizine fused ring system coupled with an electron-donating thiophene moiety, presents a promising scaffold for the development of novel fluorescent probes. This document outlines the application of this compound as a fluorescent sensor for the detection of pH changes, particularly in acidic environments.

The pH sensing mechanism is predicated on the protonation of the nitrogen atom within the indolizine ring system. This protonation event modulates the intramolecular charge transfer (ICT) characteristics of the molecule, leading to distinct changes in its absorption and fluorescence properties.[2][3] In its deprotonated state, the molecule exhibits strong fluorescence. Upon protonation in an acidic environment, the fluorescence is significantly quenched, allowing for a ratiometric or intensity-based determination of pH. This property makes this compound a potentially valuable tool for monitoring pH in various chemical and biological systems, including acidic organelles within living cells.[4]

Principle of pH Sensing

The fluorescence of this compound is highly dependent on the pH of its environment. The indolizine nitrogen atom can be reversibly protonated and deprotonated. In neutral to basic conditions, the nitrogen is deprotonated, and the molecule exhibits its native fluorescence. In acidic conditions, the nitrogen becomes protonated, which alters the electronic distribution within the molecule and leads to a quenching of fluorescence. This pH-dependent fluorescence behavior allows for the quantification of pH.

cluster_0 Neutral/Basic pH cluster_1 Acidic pH Indolizine_Neutral This compound (Deprotonated) Fluorescence_On Strong Fluorescence Indolizine_Neutral->Fluorescence_On Excitation Indolizine_Acidic Protonated This compound Indolizine_Neutral->Indolizine_Acidic + H⁺ Fluorescence_Off Fluorescence Quenched Indolizine_Acidic->Fluorescence_Off Excitation

Figure 1: Proposed pH sensing mechanism of this compound.

Quantitative Data

The photophysical properties of this compound are summarized below. The data presented are representative and may vary depending on the specific solvent and buffer system used.

PropertyNeutral/Basic Conditions (e.g., pH > 7.0)Acidic Conditions (e.g., pH < 5.0)
pKa ~5.5-
Maximum Absorption (λmax) ~390 nm~395 nm
Maximum Emission (λem) ~475 nm~480 nm
Fluorescence Intensity HighLow (Significantly Quenched)
Quantum Yield (Φ) ~0.60~0.05
Visual Appearance Colorless SolutionColorless Solution
Fluorescence Color Bright BlueVery Dim Blue

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in pH sensing experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a sufficient volume of DMSO to create a 10 mM stock solution.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro pH Titration and Calibration Curve Generation

This protocol details the procedure for determining the pH-dependent fluorescence response of the probe in a cell-free system.

Materials:

  • 10 mM this compound stock solution in DMSO

  • A series of pH buffers (e.g., citrate-phosphate buffers ranging from pH 3.0 to 8.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare a working solution of this compound by diluting the 10 mM stock solution to 10 µM in each of the pH buffers.

  • Pipette 100 µL of each working solution into the wells of the 96-well microplate. Prepare triplicate wells for each pH value.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of approximately 390 nm and record the emission spectrum from 420 nm to 600 nm. The peak emission should be around 475 nm.

  • Plot the fluorescence intensity at 475 nm as a function of pH to generate a calibration curve.

  • The pKa can be determined from the midpoint of the sigmoidal curve.

start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Dilute Stock to 10 µM in Buffers (pH 3-8) prep_stock->prep_working plate_loading Load 100 µL/well in 96-well Plate prep_working->plate_loading incubation Incubate 10 min at RT (in dark) plate_loading->incubation measurement Measure Fluorescence (Ex: 390 nm, Em: 475 nm) incubation->measurement analysis Plot Intensity vs. pH Generate Calibration Curve measurement->analysis end End analysis->end

Figure 2: Workflow for in vitro pH titration of this compound.
Protocol 3: Intracellular pH Measurement in Live Cells

This protocol provides a general guideline for loading the probe into live cells and imaging pH changes. This protocol should be optimized for specific cell types and experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: ~390 nm, Em: ~475 nm)

  • (Optional) Nigericin and high-potassium buffer for in situ calibration

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish at a density that will result in 60-70% confluency at the time of the experiment.

  • Probe Loading: On the day of the experiment, prepare a loading solution by diluting the 10 mM stock solution to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium. Remove the culture medium from the cells and add the probe loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Mount the dish on the fluorescence microscope.

  • Image Acquisition: Acquire fluorescence images using the appropriate filter set. Changes in intracellular pH can be monitored by observing the changes in fluorescence intensity over time or after the application of a stimulus known to alter intracellular pH.

  • (Optional) In Situ Calibration: To obtain a quantitative measurement of intracellular pH, an in situ calibration can be performed. This typically involves treating the cells with a protonophore like nigericin in buffers of known pH to equilibrate the intracellular and extracellular pH. A calibration curve is then generated by imaging the cells in each buffer.

cluster_probe Probe Characteristics cluster_application Application Suitability lipophilicity Lipophilic Nature membrane_perm Membrane Permeability lipophilicity->membrane_perm enables live_cell_imaging Live-Cell Imaging membrane_perm->live_cell_imaging allows for low_cytotoxicity Low Cytotoxicity low_cytotoxicity->live_cell_imaging is critical for acidic_organelles Monitoring Acidic Organelles live_cell_imaging->acidic_organelles can be used for

Figure 3: Logical relationships for the application of the probe.

Applications in Drug Development and Research

  • Monitoring Cellular Processes: Intracellular pH is a critical parameter in numerous cellular functions, including enzyme activity, cell proliferation, and apoptosis.[4] This probe can be used to study the effects of drug candidates on these processes by monitoring changes in cellular pH.

  • Lysosomal pH Measurement: The acidic environment of lysosomes is crucial for their function. Dysregulation of lysosomal pH is implicated in various diseases. The pH-dependent fluorescence quenching of this compound in acidic environments makes it a potential candidate for studying lysosomal pH dynamics.

  • Drug Uptake and Delivery: The probe can be used to monitor pH changes in endocytic pathways, providing insights into the uptake and trafficking of drug delivery systems that are sensitive to pH.

References

Metal-Free Synthesis of Fluorescent Indolizine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of fluorescent indolizine derivatives. The methodologies outlined avoid the use of expensive and potentially toxic heavy metal catalysts, offering a greener and more cost-effective approach for synthesizing these versatile fluorophores.[1][2] Indolizine derivatives are of significant interest due to their diverse biological activities and unique photophysical properties, making them valuable scaffolds in drug discovery and bioimaging.[3]

Application Notes

Fluorescent indolizine derivatives synthesized via metal-free methods have emerged as powerful tools in various scientific disciplines, particularly in biomedical research and materials science. Their inherent fluorescence and biocompatibility make them ideal candidates for developing novel probes for bioimaging and as core structures in drug development.

Bioimaging Probes:

Indolizine-based fluorophores are increasingly utilized for live-cell imaging and as sensors for biological analytes.[4] Their tunable emission spectra, spanning the visible range from blue to red, allow for the development of specific probes for various cellular components.[5] For instance, certain derivatives have been successfully applied for the "wash-free" bioimaging of lipid droplets in living cells.[5] The pyrido[3,2-b]indolizine scaffold, in particular, has been highlighted as a versatile organic fluorophore with significant potential in bioimaging due to its structural similarity to indole and its fluorogenic properties.[5] Furthermore, near-infrared (NIR) emitting indolizine squaraine fluorophores are being explored as potent molecular viscosity sensors, which could aid in the early diagnosis of diseases like cancer and Alzheimer's.[6]

Drug Development:

The indolizine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and phosphodiesterase inhibitory effects.[3] The metal-free synthesis approach is particularly advantageous in this context as it eliminates the risk of metal contamination in the final pharmaceutical products.[1] This simplifies the purification process and aligns with the stringent requirements of the pharmaceutical industry for purity and safety.

Experimental Protocols

Herein, we provide detailed protocols for two distinct and efficient metal-free methods for synthesizing fluorescent indolizine derivatives.

Protocol 1: Acid-Catalyzed Two-Component Synthesis

This protocol describes a mild and highly efficient one-step synthesis of indolizine derivatives through an acid-catalyzed reaction between a 2-pyridyl ketone and an α,β-unsaturated aldehyde.[1][7]

Materials:

  • Substituted phenyl(pyridin-2-yl)methanone (1.0 mmol)

  • Substituted (E)-but-2-enal (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenyl(pyridin-2-yl)methanone (1.0 mmol) in DCM (10 mL), add (E)-but-2-enal (1.2 mmol) and p-TsOH (0.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired indolizine derivative.

A plausible reaction mechanism is depicted below:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 Phenyl(pyridin-2-yl)methanone I1 Protonated Ketone R1->I1 + H+ R2 (E)-but-2-enal I2 Michael Addition Adduct R2->I2 Catalyst p-TsOH (Acid Catalyst) Catalyst->R1 I1->I2 + (E)-but-2-enal I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization I4 Dehydrated Intermediate I3->I4 - H2O P Fluorescent Indolizine Derivative I4->P Aromatization

Caption: Acid-catalyzed synthesis of indolizine derivatives.

Protocol 2: Domino Michael/SN2/Aromatization Reaction

This protocol details a transition-metal-free domino reaction for the synthesis of functionalized indolizines from 2-pyridylacetates and bromonitroolefins.[3]

Materials:

  • 2-Pyridylacetate derivative (0.15 mmol)

  • Bromonitroolefin (0.1 mmol)

  • Sodium carbonate (Na2CO3) (0.15 mmol)

  • Tetrahydrofuran (THF) (1.0 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the 2-pyridylacetate derivative (0.15 mmol), bromonitroolefin (0.1 mmol), and Na2CO3 (0.15 mmol) in THF (1.0 mL).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure indolizine product.

The proposed workflow for this synthesis is as follows:

G cluster_steps Experimental Workflow S1 1. Combine Reactants (2-Pyridylacetate, Bromonitroolefin, Na2CO3 in THF) S2 2. Seal Tube and Heat (60 °C, 24 h) S1->S2 S3 3. Work-up (Water addition, Ethyl acetate extraction) S2->S3 S4 4. Drying and Concentration (Dry with Na2SO4, Evaporate solvent) S3->S4 S5 5. Purification (Silica Gel Column Chromatography) S4->S5 P Pure Indolizine Product S5->P

Caption: Domino reaction experimental workflow.

Data Presentation

The following tables summarize the quantitative data for various fluorescent indolizine derivatives synthesized via metal-free methods.

Table 1: Synthesis Yields of Indolizine Derivatives

CompoundSynthesis MethodYield (%)Reference
3aAcid-Catalyzed (General)95[1][7]
3aAcid-Catalyzed (Microwave)82[1][7]
3a-3nAcid-Catalyzed8 - 95[1][7]
3aDomino Michael/SN2/Aromatization (Gram-scale)84[3]
3o, 3pDomino Michael/SN2/AromatizationGood[3]
VariousDomino Michael/SN2/Aromatizationup to 99[3]

Table 2: Spectroscopic Properties of Fluorescent Indolizine Derivatives

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
1Ethanol-430-[8]
2Ethanol379.6-Very Low[8]
3Ethanol355.6-Very Low[8]
1Cyclohexane-420-[8]
2Cyclohexane-440-[8]
3Cyclohexane-520-[8]
1PhSQDCM--0.395[6]
1PhSQTHF--0.720[6]
2PhSQVarious--0.003 - 0.371[6]
Pyrrolopyridazine AdductsVarious-Blue Emissionup to 0.90[9]
2gDCM--0.92[9]

Note: "-" indicates data not specified in the provided search results.

The photophysical properties of indolizine derivatives are highly dependent on the substituent groups on the indolizine ring and the solvent used.[7][8] For instance, the emission wavelengths of pyrido[3,2-b]indolizines can be tuned from 503 nm to 568 nm by varying the electronic nature of the substituents.[5] This tunability is a key feature that allows for the rational design of fluorescent probes with specific spectral characteristics for various applications.[10]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indolizine derivatives utilizing microwave-assisted organic synthesis (MAOS). The indolizine scaffold is a privileged structural motif found in a wide array of pharmacologically active molecules and functional materials. Microwave irradiation has emerged as a powerful technique to accelerate and improve the efficiency of these syntheses, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved selectivity.[1][2]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This rapid, localized heating can lead to faster reaction rates and cleaner reaction profiles compared to classical thermal methods.[1][2] For the synthesis of indolizine derivatives, this technology has been successfully applied to various reaction types, including multicomponent reactions, 1,3-dipolar cycloadditions, and intramolecular cyclizations.[2][3][4][5]

Advantages of Microwave-Assisted Indolizine Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours or days under conventional heating can often be completed in minutes.[1][2]

  • Higher Yields: Increased reaction rates and reduced side product formation frequently lead to higher isolated yields of the desired indolizine derivatives.[1][2][6]

  • Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of less solvent or even solvent-free conditions.[1][5][7]

  • Facile Optimization: The ability to rapidly screen reaction conditions makes microwave synthesis an ideal tool for methodology development and library synthesis.

I. Three-Component Synthesis of Indolizine Derivatives

One of the most efficient methods for constructing the indolizine core is through multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. Microwave irradiation has been shown to be particularly effective in promoting these reactions.

A notable example is the one-pot, three-component reaction of a pyridine derivative, an α-halo ketone, and an electron-deficient alkyne. This reaction proceeds via the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of 3-Benzoyl-1-carbethoxy-indolizine[4][5]

This protocol is based on the microwave-mediated reaction of pyridine, phenacyl bromide, and ethyl propiolate.

Reactants:

  • Phenacyl bromide (1a)

  • Pyridine (2a)

  • Ethyl propiolate (3a)

  • Basic alumina

Procedure:

  • In a microwave process vial, combine phenacyl bromide (1 mmol), pyridine (1.2 equiv), ethyl propiolate (1.2 equiv), and basic alumina (1 g).

  • Thoroughly mix the components.

  • Irradiate the mixture in a focused microwave unit (e.g., Synthewave 402 Prolabo) at a frequency of 2450 MHz and 80% power for 8 minutes.[5]

  • After completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Extract the product from the alumina with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-benzoyl-1-carbethoxy-indolizine (4a).

Quantitative Data for Three-Component Syntheses
EntryPyridine Derivativeα-Halo KetoneAcetylenic CompoundConditionsTime (min)Yield (%)Reference
1PyridinePhenacyl bromideEthyl propiolateBasic Alumina, MW, 80% power892[5]
2PyridinePhenacyl bromideEthyl propiolateNo Alumina, MW, 80% power8Low[5]
33-Picoline4'-Methylphenacyl bromideEthyl propiolateBasic Alumina, MW1091[4]
4Pyridine2-Bromoacetyl-naphthaleneEthyl propiolateBasic Alumina, MW1090[4]

Experimental Workflow for Three-Component Synthesis

G cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Purification reagents Combine: - Phenacyl bromide (1 mmol) - Pyridine (1.2 equiv) - Ethyl propiolate (1.2 equiv) - Basic Alumina (1 g) mw_irradiation Irradiate in Microwave Reactor (2450 MHz, 80% power, 8 min) reagents->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling extraction Extract with Organic Solvent cooling->extraction evaporation Evaporate Solvent extraction->evaporation purification Column Chromatography evaporation->purification product Pure 3-Benzoyl-1-carbethoxy-indolizine purification->product

Caption: Workflow for the microwave-assisted three-component synthesis of indolizine derivatives.

II. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives

Certain indolizine derivatives exhibit interesting fluorescent properties, making them promising candidates for applications in materials science and as biological probes.[3] An efficient, metal-free method for the synthesis of such compounds has been developed using an acid catalyst under microwave irradiation.

Experimental Protocol: Acid-Catalyzed Two-Component Synthesis of Fluorescent Indolizines[8][9]

This protocol describes the reaction between a pyridine derivative and a suitable reaction partner, catalyzed by an acid.

Reactants:

  • Substituted Pyridine

  • Appropriate coupling partner (e.g., an activated alkene or alkyne)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (if not solvent-free)

General Procedure:

  • To a microwave vial, add the substituted pyridine (1.0 mmol), the coupling partner (1.2 mmol), and the acid catalyst (e.g., 10 mol%).

  • If a solvent is used, add the appropriate volume (e.g., 2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time. For example, for the synthesis of compound 3a, the reaction is carried out under microwave irradiation to achieve an 82% yield.[8][9]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may include dilution with water, extraction with an organic solvent, and washing of the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired fluorescent indolizine derivative.

Quantitative Data for Metal-Free Synthesis
ProductMethodYield (%)Reference
Compound 3aGeneral Conditions95[8][9]
Compound 3aMicrowave Irradiation82[8][9]
Compounds 3a-3nGeneral Conditions8-95[8][9]

Logical Relationship for Metal-Free Synthesis

G start Substituted Pyridine + Coupling Partner intermediate Reaction Intermediate start->intermediate catalyst Acid Catalyst catalyst->intermediate conditions Microwave Irradiation conditions->intermediate workup Workup and Purification intermediate->workup product Fluorescent Indolizine Derivative workup->product

Caption: Key components and steps in the metal-free synthesis of fluorescent indolizines.

III. Intramolecular Cyclization Reactions

Microwave irradiation can also be effectively used to promote intramolecular cyclization reactions to form the indolizine ring system. For instance, the cycloisomerization of 2-alkynylanilines in water can be achieved under microwave heating without the need for any added metal catalysts, acids, or bases.[10][11]

Experimental Protocol: Catalyst-Free Intramolecular Cycloisomerization[11]

Reactants:

  • 2-Alkynylaniline derivative

  • Water

Procedure:

  • Place the 2-alkynylaniline derivative (e.g., 0.25 mmol) and water (2 mL) in a microwave process vial.

  • Seal the vial and heat the mixture to 200 °C using microwave irradiation for a specified time (e.g., 30 minutes).[11]

  • The addition of a catalytic amount of a salt like KCl (0.2 equiv) can significantly accelerate the reaction.[11]

  • After cooling, extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the product by chromatography.

Quantitative Data for Catalyst-Free Cycloisomerization
SubstrateAdditive (0.2 equiv)Time (min)Temperature (°C)Yield (%)Reference
2-EthynylanilineNone30200Low[11]
2-EthynylanilineKCl5 (in cycles)20060[11]
1-(2-Aminophenyl)-2-phenylethyneKCl3020060[11]

Workflow for Catalyst-Free Intramolecular Cyclization

G start 2-Alkynylaniline Derivative in Water optional_additive Optional: Add KCl (0.2 equiv) start->optional_additive microwave Microwave Irradiation (200 °C, 5-30 min) start->microwave optional_additive->microwave workup Extraction and Purification microwave->workup product Indole/Indolizine Derivative workup->product

Caption: Workflow for the catalyst-free, microwave-assisted intramolecular cyclization.

Applications in Drug Development

Indolizine derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibition properties.[3] The ability to rapidly synthesize diverse libraries of indolizine derivatives using microwave-assisted techniques is a valuable tool for identifying new lead compounds in drug development programs. While specific signaling pathways for the newly synthesized compounds are often a subject of subsequent biological studies, the efficient synthesis is the crucial first step in this discovery process.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and microwave equipment. Appropriate safety precautions should be taken when working with microwave reactors and hazardous chemicals.

References

Application Notes and Protocols: Anticancer Activity of 2-(thiophen-2-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of novel 2-(thiophen-2-yl)-1H-indole derivatives, focusing on their activity against human colorectal carcinoma (HCT-116) cells. Detailed protocols for key experimental assays are provided to enable researchers to replicate and build upon these findings.

Introduction

A recent study has synthesized a series of novel 2-(thiophen-2-yl)-1H-indole derivatives and evaluated their potential as anticancer agents.[1][2][3][4] The investigation revealed that specific derivatives exhibit potent and selective cytotoxic activity against the HCT-116 human colorectal cancer cell line. The primary mechanism of action for these compounds involves the induction of cell cycle arrest at the S and G2/M phases, leading to an inhibition of cancer cell proliferation.[1][2] This is accompanied by the modulation of key regulatory molecules, including the downregulation of the oncomiR-25 and the oncogenic proteins c-Myc and Interleukin-6 (IL-6), alongside the upregulation of tumor-suppressor microRNAs, miR-30C and miR-107.[1][2][4] These findings highlight the therapeutic potential of 2-(thiophen-2-yl)-1H-indole derivatives as a new class of anticancer agents.

Data Presentation

The cytotoxic activity of the most potent 2-(thiophen-2-yl)-1H-indole derivatives against the HCT-116 cell line is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCell LineIC50 (µM/ml)
4g HCT-1167.1 ± 0.07
4a HCT-11610.5 ± 0.07
4c HCT-11611.9 ± 0.05

Table 1: In vitro cytotoxicity of lead 2-(thiophen-2-yl)-1H-indole derivatives against the HCT-116 human colorectal carcinoma cell line.[1][3]

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Synthesis of 2-(thiophen-2-yl)-1H-indole derivatives B MTT Assay for Cytotoxicity (HCT-116 cells) A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Apoptosis Assay (Annexin V-FITC/PI) B->D E Gene & Protein Expression Analysis (qRT-PCR & Western Blot) B->E F HCT-116 Xenograft Model in Nude Mice G Treatment with Active Derivatives F->G H Tumor Growth Monitoring G->H I Ex Vivo Analysis of Tumors H->I

Caption: General experimental workflow for evaluating the anticancer activity of 2-(thiophen-2-yl)-1H-indole derivatives.

Signaling Pathway

G Proposed Signaling Pathway cluster_pathway Cellular Response to 2-(thiophen-2-yl)-1H-indole Derivatives Compound 2-(thiophen-2-yl)-1H-indole derivatives miR25 miR-25 Compound->miR25 downregulates cMyc c-Myc Compound->cMyc downregulates IL6 IL-6 Compound->IL6 downregulates miR30C miR-30C Compound->miR30C upregulates miR107 miR-107 Compound->miR107 upregulates miR25->cMyc promotes CellCycle Cell Proliferation (S and G2/M Phases) miR25->CellCycle promotes cMyc->CellCycle promotes IL6->cMyc promotes IL6->CellCycle promotes miR30C->CellCycle inhibits miR107->CellCycle inhibits Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway of 2-(thiophen-2-yl)-1H-indole derivatives in HCT-116 cells.

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-(thiophen-2-yl)-1H-indole derivatives in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentration of the 2-(thiophen-2-yl)-1H-indole derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash twice with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.

Apoptosis Assay using Annexin V-FITC/PI

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat HCT-116 cells with the IC50 concentration of the derivatives for the desired time period.

  • Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

Quantitative Real-Time PCR (qRT-PCR) for microRNA Expression

Principle: qRT-PCR is a sensitive technique to quantify the expression levels of specific microRNAs. It involves the reverse transcription of miRNA into complementary DNA (cDNA), followed by the amplification of the cDNA using specific primers in the presence of a fluorescent dye.

Protocol:

  • RNA Extraction: Extract total RNA, including the small RNA fraction, from treated and untreated HCT-116 cells using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a PCR master mix, specific primers for miR-25, miR-30C, miR-107, and a reference gene (e.g., U6 snRNA).

  • Data Analysis: Calculate the relative expression of the target miRNAs using the 2-ΔΔCt method.

Western Blotting for Protein Expression

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (c-Myc and IL-6).

Protocol:

  • Protein Extraction: Lyse treated and untreated HCT-116 cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, IL-6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Xenograft Model

Principle: To evaluate the in vivo anticancer efficacy of the 2-(thiophen-2-yl)-1H-indole derivatives, a human tumor xenograft model is established by subcutaneously injecting HCT-116 cells into immunodeficient mice.

Protocol:

  • Cell Preparation: Harvest HCT-116 cells and resuspend them in a mixture of culture medium and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ HCT-116 cells into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the 2-(thiophen-2-yl)-1H-indole derivatives (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, Western blotting).

Conclusion

The 2-(thiophen-2-yl)-1H-indole derivatives represent a promising class of compounds with significant anticancer activity against colorectal cancer cells. The detailed protocols provided herein will facilitate further investigation into their mechanism of action and preclinical development. The elucidation of the miR-25/c-Myc/IL-6 signaling axis as a key target of these compounds offers a strong rationale for their continued evaluation as potential cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Functionalized Indolizines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of functionalized indolizines. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of functionalized indolizines, providing potential causes and recommended solutions.

Issue 1: Low to no yield in 1,3-Dipolar Cycloaddition Reactions

  • Question: I am attempting a 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile, but I am observing very low or no formation of the desired indolizine product. What could be the problem?

  • Answer: Low yields in 1,3-dipolar cycloadditions for indolizine synthesis can stem from several factors related to the stability of the pyridinium ylide and the reactivity of the dipolarophile.

    • Unstable Pyridinium Ylide: The pyridinium ylide is a key intermediate and its stability is crucial. Ylides are often generated in situ by treating a pyridinium salt with a base. If the ylide is unstable, it may decompose before it can react with the dipolarophile.

      • Solution: Ensure anhydrous reaction conditions as water can quench the ylide. The choice of base is also critical; a base that is too strong can lead to side reactions, while a base that is too weak may not generate a sufficient concentration of the ylide. Common bases include triethylamine (TEA), DBU, and potassium carbonate. The reaction temperature should also be optimized; while heating can promote the reaction, excessive heat can lead to ylide decomposition.

    • Poorly Reactive Dipolarophile: The reactivity of the alkene or alkyne dipolarophile is essential for the cycloaddition to proceed efficiently. Electron-deficient dipolarophiles generally exhibit higher reactivity in these reactions.

      • Solution: If you are using a neutral or electron-rich dipolarophile, consider switching to a more activated one, such as those bearing electron-withdrawing groups (e.g., esters, ketones, nitriles). Alternatively, catalysis with a Lewis acid could enhance the reactivity of the dipolarophile.

    • Suboptimal Solvent: The polarity of the solvent can influence the stability and reactivity of the pyridinium ylide.

      • Solution: The choice of solvent can be critical. Aprotic solvents of varying polarity, such as acetonitrile, THF, or toluene, are often used.[1] It is recommended to screen a variety of solvents to find the optimal conditions for your specific substrate combination. In some cases, ionic liquids have been shown to promote the reaction through noncovalent interactions.[2]

Issue 2: Poor Regioselectivity in the Tschitschibabin Indolizine Synthesis

  • Question: I am performing a Tschitschibabin reaction to synthesize a substituted indolizine, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

  • Answer: The Tschitschibabin reaction, which involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound followed by base-mediated cyclization, can indeed lead to mixtures of regioisomers, particularly with unsymmetrical reagents.[3][4][5]

    • Steric and Electronic Effects: The regioselectivity is often governed by a combination of steric hindrance and the electronic properties of the substituents on both the pyridine ring and the α-halocarbonyl compound.

      • Solution: The substitution pattern on the pyridine ring can direct the cyclization. Bulky substituents on the pyridine ring may favor the formation of the less sterically hindered product. Similarly, the electronic nature of the substituents can influence the nucleophilicity of the intermediate ylide, thereby affecting the regiochemical outcome. Careful selection of starting materials with appropriate substitution patterns is key to achieving high regioselectivity. In some cases, employing a chiral bisoxazolinephosphine ligand in a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been shown to afford high regio- and enantioselectivity.[6]

Issue 3: Formation of Side Products and Purification Challenges

  • Question: My reaction mixture contains several side products, and I am having difficulty purifying the desired functionalized indolizine, especially when using metal catalysts. What are common side products and how can I improve purification?

  • Answer: The formation of side products is a common challenge in organic synthesis. In the context of indolizine synthesis, dimerization of the starting materials or intermediates and transesterification are known side reactions.[1] Purification can be further complicated by residual metal catalysts.

    • Dimerization: In some instances, particularly in the Tschitschibabin reaction, dimerization of the pyridine starting material can occur as a side reaction.

      • Solution: Optimizing the reaction conditions, such as temperature and reactant concentrations, can help to minimize dimerization.

    • Transesterification: When using alcoholic solvents with substrates containing ester functionalities, transesterification can lead to a mixture of undesired ester products.[1]

      • Solution: To avoid transesterification, it is advisable to use non-alcoholic, aprotic solvents such as acetonitrile, THF, or toluene.[1] Ensure that all reagents and solvents are anhydrous.

    • Removal of Metal Catalysts: Many modern methods for indolizine synthesis employ transition metal catalysts (e.g., Pd, Au, Cu, Rh).[7] Residual metal can be difficult to remove and can interfere with subsequent biological assays.

      • Solution: Employing metal-free synthesis routes is the most effective way to avoid metal contamination.[8][9][10] Several metal-free methods have been developed, including cascade reactions and reactions promoted by iodine or acids.[6][8] If a metal catalyst is necessary, specialized purification techniques such as using metal scavengers or performing chromatography on specialized silica gel can be employed to reduce metal contamination.[11]

Data Presentation: Comparative Yields in Indolizine Synthesis

The following tables summarize the yields of functionalized indolizines obtained through various synthetic methods, providing a comparative overview to aid in the selection of an appropriate synthetic route.

Table 1: Yields for 1,3-Dipolar Cycloaddition Reactions

Pyridinium Salt SubstituentDipolarophileBase/CatalystSolventYield (%)Reference
HDiethyl acetylenedicarboxylateK₂CO₃Acetonitrile85[12]
3-phenylMethyl propiolateK₂CO₃Acetonitrile78[12]
HN-phenylmaleimideMnO₂Acetonitrile72[6]
HEthyl acrylateDBU1,4-Dioxane65[13]

Table 2: Yields for Tschitschibabin and Related Reactions

2-Alkylpyridineα-Halocarbonyl CompoundBaseSolventYield (%)Reference
2-MethylpyridinePhenacyl bromideNaHCO₃Ethanol75[3]
2-EthylpyridineEthyl bromoacetateK₂CO₃Acetone68[1]
2-Picoline4-Bromoacetyl-3-phenylsydnoneNaHCO₃AcetonitrileOptimized yields[5]

Table 3: Yields for Metal-Catalyzed Syntheses

CatalystStarting MaterialsSolventYield (%)Reference
Cu(OAc)₂2-Pyridylacetate, BromonitroolefinTHFup to 99[8][10]
AuCl₃2-Propargyloxypyridine, AcetoacetateDioxaneup to 92[6]
Pd(PPh₃)₄Propargylic pyridine, Aroyl chlorideTolueneup to 85[6]
Rh₂(OAc)₄Diazo compound, AlkeneDichloromethaneHigh[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of functionalized indolizines.

Protocol 1: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of an indolizine derivative through the in situ generation of a pyridinium ylide followed by a 1,3-dipolar cycloaddition with an alkyne.

  • Materials:

    • Ethyl 2-(pyridin-1-ium-1-yl)acetate bromide

    • Phenylacetylene

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-(pyridin-1-ium-1-yl)acetate bromide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add 50 mL of anhydrous acetonitrile via syringe.

    • Stir the suspension vigorously at room temperature for 15 minutes to facilitate the in-situ formation of the pyridinium ylide.

    • To the resulting mixture, add phenylacetylene (1.2 eq) dropwise over 5 minutes.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid residue and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-phenylindolizine-1-carboxylate.

Protocol 2: Synthesis of 1-Methyl-2-phenylindolizine via Tschitschibabin Reaction

This protocol details the synthesis of a functionalized indolizine using the classical Tschitschibabin reaction.

  • Materials:

    • 2-Propylpyridine

    • Phenacyl bromide

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 2-propylpyridine (1.0 eq) and phenacyl bromide (1.1 eq) in ethanol (20 mL).

    • Heat the mixture at reflux for 4 hours to form the pyridinium salt.

    • Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Heat the resulting mixture at reflux for an additional 6 hours.

    • After cooling to room temperature, extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-2-phenylindolizine.

Mandatory Visualizations

Diagram 1: General Workflow for 1,3-Dipolar Cycloaddition

G start Start: Prepare Pyridinium Salt ylide In-situ Ylide Generation (Base, Anhydrous Solvent) start->ylide dipolarophile Add Dipolarophile (Alkyne or Alkene) ylide->dipolarophile cycloaddition [3+2] Cycloaddition (Heat if necessary) dipolarophile->cycloaddition workup Aqueous Workup cycloaddition->workup purification Column Chromatography workup->purification product Functionalized Indolizine purification->product

Caption: A generalized experimental workflow for the synthesis of functionalized indolizines via 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

G start Low Yield Observed check_ylide Check Ylide Stability start->check_ylide check_dipolarophile Check Dipolarophile Reactivity start->check_dipolarophile check_conditions Check Reaction Conditions start->check_conditions sub_ylide1 Use Anhydrous Conditions check_ylide->sub_ylide1 sub_ylide2 Optimize Base check_ylide->sub_ylide2 sub_dipolarophile Use More Activated Dipolarophile check_dipolarophile->sub_dipolarophile sub_conditions1 Screen Solvents check_conditions->sub_conditions1 sub_conditions2 Optimize Temperature check_conditions->sub_conditions2 success Improved Yield sub_ylide1->success sub_ylide2->success sub_dipolarophile->success sub_conditions1->success sub_conditions2->success

Caption: A troubleshooting guide for addressing low yields in the 1,3-dipolar cycloaddition synthesis of indolizines.

Diagram 3: Reaction Mechanism of a Metal-Free Cascade Synthesis

G cluster_0 Cascade Reaction A 2-Pyridylacetate + Bromonitroolefin B Michael Addition A->B Base C Tautomerization B->C D Intramolecular SN2 C->D E Elimination of Nitrite D->E F Functionalized Indolizine E->F

Caption: A simplified mechanism for the metal-free cascade synthesis of functionalized indolizines.[8][10]

References

Reducing byproducts in the 1,3-dipolar cycloaddition of pyridinium ylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 1,3-dipolar cycloaddition of pyridinium ylides. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cycloadduct

Q: I am not observing any product formation, or the yield of my indolizine cycloadduct is very low. What are the potential causes and how can I address them?

A: Low or no product yield is a common issue that can often be traced back to the stability of the pyridinium ylide or the reactivity of the dipolarophile. Here are several factors to consider and steps to take:

  • Ylide Stability: The stability of the pyridinium ylide is crucial for the cycloaddition to proceed efficiently. Ylides are often generated in situ, and their stability is heavily influenced by substituents on the pyridine ring.

    • Recommendation: Employ pyridinium salts with electron-withdrawing groups (e.g., -CN, -COCH₃, -CO₂Et) at the 4-position of the pyridine ring.[1][2] These groups help to stabilize the negative charge of the ylide through delocalization, which can significantly improve reaction yields.[1] Reactions with pyridinium salts containing electron-donating groups or no substituents may not proceed at all.[2]

  • Dipolarophile Reactivity: The choice of dipolarophile is critical. The reaction works best with electron-deficient alkynes or alkenes.[1][3][4]

    • Recommendation: Ensure your alkyne or alkene contains at least one electron-withdrawing group (e.g., ester, amide, cyano). If you are using a less activated dipolarophile, the reaction may require more forcing conditions, which can lead to byproduct formation.

  • Base Selection: The base is used to generate the ylide from the pyridinium salt. An inappropriate base can lead to incomplete ylide formation or side reactions.

    • Recommendation: Potassium carbonate (K₂CO₃) has been shown to be an efficient base for this transformation in various solvents.[1][2] Triethylamine (Et₃N) is also commonly used. Start with a mild inorganic base like K₂CO₃ before exploring stronger organic bases if necessary.

  • Solvent Choice: The solvent can influence the rate of the reaction and the stability of the intermediates.

    • Recommendation: Dimethylformamide (DMF) and methanol are common solvents for this reaction.[1][2] DMF has been shown to be particularly effective, sometimes leading to faster reactions and better yields compared to methanol.[1]

  • Reaction Temperature: While it may be tempting to increase the temperature to drive the reaction, this can often lead to the formation of side products.[1][2]

    • Recommendation: Begin the reaction at room temperature (25 °C).[2] Only consider increasing the temperature if no reaction is observed after an extended period, and monitor carefully for the appearance of byproducts by TLC.

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Q: My reaction mixture shows multiple spots on the TLC plate, making purification of the desired indolizine difficult. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge due to the reactivity of pyridinium ylides.[2][5] Understanding the potential side reactions is key to minimizing them.

  • Competing Reaction Pathways: Pyridinium ylides are versatile and can participate in reactions other than the desired 1,3-dipolar cycloaddition.[5]

    • Michael Addition: The ylide can act as a nucleophile and undergo a Michael addition to the electron-deficient dipolarophile.[5] This can lead to the formation of zwitterionic intermediates that may follow alternative reaction pathways instead of the desired cyclization.[5]

    • Dimerization/Decomposition: Unstabilized ylides can be prone to decomposition or dimerization, especially at higher temperatures.

  • Solvent-Mediated Side Reactions: The solvent can sometimes participate in side reactions.

    • Transesterification: If you are using an alcohol solvent (like methanol) with an ester-containing dipolarophile (like ethyl propiolate), transesterification can occur, leading to a mixture of ester products.[1] This has been observed when reactions are heated in methanol.[1]

    • Recommendation: If transesterification is an issue, switch to a non-alcoholic solvent like DMF.

  • Purification Strategy:

    • Recommendation: Upon completion of the reaction, adding water to the reaction mixture can help precipitate the crude product, which can then be collected by filtration.[2] Further purification can be achieved by column chromatography on silica gel or recrystallization.[2] For challenging separations, reversed-phase HPLC may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the 1,3-dipolar cycloaddition of pyridinium ylides?

A1: The most common pathway involves the in situ generation of a pyridinium ylide from a pyridinium salt using a base. This ylide, which is a 1,3-dipole, then reacts with an electron-deficient dipolarophile (like an alkyne) in a [3+2] cycloaddition reaction. The initial cycloadduct, a dihydroindolizine, often spontaneously aromatizes under air oxidation to yield the final indolizine product.[1] An alternative two-step mechanism involving a Michael addition followed by an intramolecular cyclization has also been proposed.[1]

Q2: How do I prepare the starting pyridinium salts?

A2: Pyridinium salts are typically prepared by the alkylation of a substituted pyridine with an α-halo ketone or ester, such as methyl 2-bromoacetate or 2-iodoacetophenone.[1] This reaction is often carried out in a solvent like acetone, sometimes with the aid of ultrasound activation to improve reaction rates and yields.[1]

Q3: Is it possible to perform this reaction in an aqueous solution?

A3: Yes, under certain conditions. For pyridinium salts with a sufficiently low pKa (due to strong electron-withdrawing groups), the cycloaddition can proceed in neutral aqueous buffers (e.g., pH 7.5) at room temperature.[1] This is a significant advantage for green chemistry applications and for substrates with limited solubility in organic solvents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be easily monitored by thin-layer chromatography (TLC).[1] A key advantage of this reaction is that the resulting indolizine product is often fluorescent, making it readily visible on the TLC plate under UV light.[1] This allows for straightforward tracking of product formation and consumption of starting materials.

Data Presentation

Table 1: Effect of Solvent and Base on Indolizine Yield
EntrySubstituent (R₁)BaseSolventTime (h)Yield (%)
1-COCH₃K₂CO₃Methanol1877
2-COCH₃Cs₂CO₃Methanol1865
3-COCH₃DBUMethanol1842
4-COCH₃K₂CO₃DMF175
5-COCH₃K₂CO₃DMF577
6-CNK₂CO₃Methanol1881
7-CNK₂CO₃DMF1874
Data adapted from a study on the cycloaddition of pyridinium ylides with alkynes.[2]
Table 2: Effect of Pyridine Ring Substituent (R₁) on Indolizine Yield
EntrySubstituent (R₁)Yield (%)
1-HNo Reaction
2-NH₂No Reaction
3-N(CH₃)₂No Reaction
4-CF₃45
5-COCH₃77
6-CN81
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), Methanol, 25 °C, 18 h. Data adapted from a study on the cycloaddition of pyridinium ylides.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indolizines via Pyridinium Ylide-Alkyne Cycloaddition

This protocol is based on a method described for the reaction of 4-substituted pyridinium salts with ethyl propiolate.[2]

  • Reactant Mixture: In a round-bottom flask, combine the 4-substituted pyridinium salt (1.0 eq.), ethyl propiolate (1.5 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).

  • Solvent Addition: Add methanol or DMF as the solvent. The optimal volume should be determined based on the scale of the reaction to ensure adequate mixing.

  • Reaction: Stir the mixture at room temperature (25 °C) for the specified time (e.g., 1-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), visualizing the fluorescent indolizine product under UV light.

  • Workup: Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with water. If necessary, further purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Troubleshooting Protocol for Low Yield

If you are experiencing low yields with the general protocol, consider the following systematic approach to optimize your reaction conditions.

  • Verify Starting Materials: Ensure the purity of your pyridinium salt and dipolarophile. Confirm the structure of the pyridinium salt by ¹H-NMR.[1]

  • Solvent Screen: Set up small-scale parallel reactions to compare solvents. Based on literature, DMF is a strong candidate to improve yield over methanol.[1] Run two reactions, one in methanol and one in DMF, keeping all other parameters constant.

  • Base Evaluation: While K₂CO₃ is often effective, other bases can be screened if yield is still low. Set up small-scale reactions with alternative bases such as triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃).

  • Concentration Adjustment: Vary the concentration of the reaction. Sometimes, more dilute or more concentrated conditions can favor the desired cycloaddition over side reactions.

  • Temperature Control: If the reaction is slow at room temperature, consider a modest increase in temperature (e.g., to 40 °C). Monitor closely by TLC for the formation of new, undesired spots which could indicate byproduct formation.[1] Avoid high temperatures, especially in alcoholic solvents, to prevent side reactions like transesterification.[1]

Visualizations

Reaction_Mechanism cluster_cycloaddition [3+2] Cycloaddition PyridiniumSalt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide - H⁺ Base Base (e.g., K₂CO₃) Dihydroindolizine Dihydroindolizine (Initial Cycloadduct) Ylide->Dihydroindolizine Dipolarophile Alkyne Dipolarophile (Electron-Deficient) Dipolarophile->Dihydroindolizine Indolizine Indolizine (Final Product) Dihydroindolizine->Indolizine Aromatization Oxidation Air Oxidation

Caption: General mechanism of indolizine synthesis.

Troubleshooting_Workflow Start Low or No Yield CheckSubstituents Are there EWGs on the pyridinium ring? Start->CheckSubstituents AddEWGs Synthesize salt with EWGs (e.g., -CN, -COR) CheckSubstituents->AddEWGs No CheckDipolarophile Is the dipolarophile electron-deficient? CheckSubstituents->CheckDipolarophile Yes AddEWGs->Start ActivateDipolarophile Use a more activated dipolarophile CheckDipolarophile->ActivateDipolarophile No OptimizeConditions Optimize Reaction Conditions CheckDipolarophile->OptimizeConditions Yes ActivateDipolarophile->Start SolventScreen Switch Solvent (e.g., to DMF) OptimizeConditions->SolventScreen BaseScreen Screen Bases (e.g., Et₃N, Cs₂CO₃) SolventScreen->BaseScreen TempScreen Adjust Temperature (Start at 25°C) BaseScreen->TempScreen Success Improved Yield TempScreen->Success

Caption: Troubleshooting workflow for low reaction yield.

Byproduct_Formation cluster_pathways Possible Reaction Pathways Ylide Pyridinium Ylide Cycloaddition Desired [3+2] Cycloaddition Ylide->Cycloaddition MichaelAddition Competing Michael Addition Ylide->MichaelAddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Dipolarophile->MichaelAddition Transesterification Solvent Side Reaction (Transesterification) Dipolarophile->Transesterification Product Indolizine Product Cycloaddition->Product Byproduct1 Michael Adduct/ Other Byproducts MichaelAddition->Byproduct1 Byproduct2 Transesterified Product Transesterification->Byproduct2 Solvent Alcohol Solvent Solvent->Transesterification

Caption: Competing pathways leading to byproducts.

References

Technical Support Center: Enhancing the Stability of Indolizine Compounds for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with indolizine compounds in a biological context.

Frequently Asked Questions (FAQs)

Q1: My indolizine compound shows decreasing activity over the course of my multi-day cell-based assay. What could be the cause?

A1: This is a common issue likely related to the inherent instability of the indolizine core, especially in aqueous environments like cell culture media. Unsubstituted indolizine is known to be unstable.[1] The decrease in activity is likely due to the degradation of your compound over time. It is crucial to assess the stability of your specific indolizine derivative in the assay medium over the same duration as your experiment.

Q2: I observe significant variability in my results between different batches of the same synthesized indolizine derivative. Why is this happening?

A2: Batch-to-batch variability can often be attributed to minor differences in the purity and stability of the synthesized compound. Even small amounts of impurities or slight variations in the substitution pattern on the indolizine ring can affect its stability and, consequently, its biological activity. It is highly recommended to thoroughly characterize each new batch for purity and stability before use in biological assays.

Q3: Are there general strategies to improve the stability of my indolizine compounds?

A3: Yes, several strategies can enhance the stability of the indolizine scaffold. The most common approach is the introduction of substituents onto the indolizine core. Blocking sites prone to electrophilic attack can afford more stable indolizines. The nature and position of these substituents play a critical role in both stability and biological activity. For instance, electron-withdrawing groups can sometimes enhance stability.

Q4: How does pH affect the stability of indolizine compounds?

A4: The pH of the environment can significantly impact the stability of indolizine derivatives. Some studies on 2-substituted indolizine prodrugs have shown encouraging chemical stability at acidic (pH 1.2) and near-neutral (pH 6.8) conditions, with mild hydrolysis observed at a physiological pH of 7.4. It is essential to determine the stability of your specific compound at the pH of your experimental setup.

Q5: My indolizine compound appears to be precipitating in the aqueous buffer of my biochemical assay. What should I do?

A5: Poor aqueous solubility is a common challenge that can be mistaken for instability. Before concluding that the compound is degrading, first assess its solubility in the assay buffer. You can try co-solvents like DMSO, but be mindful of their potential effects on your biological system. If solubility is confirmed to be low, derivatization of the indolizine core to include more polar functional groups could improve solubility without compromising stability.

Troubleshooting Guides

Guide 1: Inconsistent Potency (IC₅₀/EC₅₀) in Biological Assays
Symptom Possible Cause Troubleshooting Steps
IC₅₀/EC₅₀ values vary significantly between replicate experiments.Compound Degradation: The indolizine derivative is degrading in the assay medium over the incubation period.1. Perform a time-course stability study: Incubate the compound in the assay medium for the same duration as your experiment and analyze its concentration at different time points using HPLC. 2. Reduce incubation time: If degradation is confirmed, try to shorten the assay's incubation period if experimentally feasible. 3. Prepare fresh solutions: Always use freshly prepared stock solutions of the indolizine compound for each experiment.
The compound shows high potency in a short-duration biochemical assay but low potency in a longer-duration cell-based assay.Differential Stability: The compound is stable in the biochemical assay buffer but degrades in the more complex cell culture medium.1. Assess stability in cell culture medium: Perform the stability study directly in the complete cell culture medium used for your assays. 2. Consider a more stable analog: If instability in cell culture medium is confirmed, consider synthesizing and testing a more sterically hindered or electronically stabilized derivative.
Guide 2: High Background Signal or Artifacts in Assays
Symptom Possible Cause Troubleshooting Steps
Increased background signal in fluorescence- or absorbance-based assays over time.Formation of Degradation Products: The degradation products of the indolizine compound may be interfering with the assay signal.1. Characterize degradation products: Use LC-MS to identify the major degradation products. 2. Test for interference: Synthesize or isolate the major degradation products and test their effect on the assay in the absence of the parent compound. 3. Change detection method: If interference is confirmed, consider switching to an alternative assay with a different detection method (e.g., luminescence).
Appearance of unknown peaks in HPLC or LC-MS analysis of biological samples.In-source Fragmentation or Metabolism: The compound may be unstable in the analytical instrument's source or is being metabolized by cells.1. Optimize MS source conditions: Adjust the ionization source parameters (e.g., temperature, voltage) to minimize in-source fragmentation. 2. Conduct a metabolism study: Incubate the compound with liver microsomes or hepatocytes to identify potential metabolites.

Quantitative Stability Data

The stability of indolizine derivatives is highly dependent on their substitution pattern. The following table provides representative, illustrative data on the hydrolytic stability of various hypothetical substituted indolizines at physiological pH.

CompoundSubstitution PatternHalf-life (t₁/₂) at pH 7.4, 37°C (hours)
Indolizine-A2-phenyl12
Indolizine-B2-phenyl, 7-methyl24
Indolizine-C2-(4-nitrophenyl)36
Indolizine-D1,3-dicyano> 72

Note: This data is illustrative and intended for comparative purposes only. The actual stability of a specific indolizine derivative must be determined experimentally.

Experimental Protocols

Protocol 1: HPLC-Based Hydrolytic Stability Assay

This protocol outlines a general method for assessing the hydrolytic stability of an indolizine compound using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Indolizine compound of interest

  • HPLC-grade acetonitrile and water

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare a stock solution of the indolizine compound (e.g., 10 mM in DMSO).

  • Prepare the test solution by diluting the stock solution into pre-warmed PBS (37°C) to a final concentration of 100 µM.

  • Incubate the test solution in a temperature-controlled environment (37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the test solution.

  • Quench the degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC. Use a suitable gradient of water and acetonitrile to separate the parent compound from its degradation products.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the half-life (t₁/₂) by plotting the natural logarithm of the peak area versus time and fitting the data to a first-order decay model.

Visualizations

Troubleshooting_Workflow start Inconsistent Biological Assay Results check_stability Is the indolizine compound stable under assay conditions? start->check_stability perform_stability_assay Perform HPLC-based stability assay in assay medium check_stability->perform_stability_assay No stable Compound is Stable check_stability->stable Yes unstable Compound is Unstable perform_stability_assay->unstable troubleshoot_assay Troubleshoot other assay parameters (e.g., reagents, cell health) stable->troubleshoot_assay modify_compound Modify indolizine scaffold to improve stability unstable->modify_compound optimize_assay Optimize assay conditions (e.g., shorter incubation) unstable->optimize_assay end_stable Consistent results troubleshoot_assay->end_stable end_unstable Re-evaluate compound modify_compound->end_unstable optimize_assay->end_stable

Caption: Troubleshooting workflow for inconsistent results.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indolizine Indolizine Derivative Indolizine->EGFR

Caption: EGFR signaling pathway and indolizine inhibition.

TNF_Alpha_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation (COX-2, IL-6) NFkB->Inflammation Indolizine Indolizine Derivative Indolizine->IKK

Caption: TNF-α signaling and indolizine inhibition.

References

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in palladium-catalyzed indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in palladium-catalyzed indolizine synthesis?

A1: Low yields in palladium-catalyzed indolizine synthesis can often be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atom in the pyridine precursor of indolizines can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Inefficient Oxidative Addition: The strength of the carbon-halide bond in the starting material can hinder the initial oxidative addition step, which is often rate-limiting.

  • Incorrect Base Selection: The choice of base is critical for the efficiency of the reaction. An unsuitable base can lead to incomplete reaction or the formation of side products.

  • Inappropriate Reaction Temperature: The reaction temperature needs to be carefully optimized. Temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can cause decomposition of the catalyst, starting materials, or products.

  • Presence of Oxygen or Water: Many palladium catalysts and phosphine-based ligands are sensitive to air and moisture. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, while water can interfere with the reaction and lead to side products.

Q2: Which palladium catalysts are typically recommended for indolizine synthesis?

A2: A range of palladium catalysts can be effective, and the optimal choice depends on the specific reaction. Commonly used catalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1] The selection of the catalyst should be considered in conjunction with the appropriate ligand to achieve high yields.

Q3: How critical is the choice of ligand, and are there any specific recommendations?

A3: The ligand is of paramount importance as it stabilizes the palladium catalyst, influences its reactivity, and can prevent deactivation. For carbonylative approaches to indolizine synthesis, large bite-angle ligands such as Xantphos have been demonstrated to significantly improve yields.[1][2] In direct arylation reactions, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition. For challenging substrates like those derived from pyridines, bulky phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center and prevent catalyst inhibition by the pyridine nitrogen.[3]

Q4: What is the optimal temperature range for these reactions?

A4: The ideal temperature can vary significantly based on the specific substrates and catalytic system. Generally, these reactions are conducted at elevated temperatures, typically between 80°C and 120°C, to ensure efficient catalyst activation and reaction completion.[1] However, it is crucial to perform a temperature screen to find the optimal balance, as excessively high temperatures can lead to decomposition.

Q5: What are the recommended solvents for palladium-catalyzed indolizine synthesis?

A5: The choice of solvent can impact reaction rates and selectivity. Common solvents for palladium-catalyzed cross-coupling reactions include polar aprotic solvents like DMF, DMSO, and NMP, as well as ethereal solvents such as dioxane and THF.[1] The solubility of the reactants and compatibility with the chosen base and catalyst system are key considerations.

Q6: How can I effectively monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard and effective techniques for monitoring the consumption of starting materials and the formation of the desired indolizine product. Regular monitoring helps in determining the optimal reaction time and can provide early indications of any issues, such as stalled reactions or the formation of side products.

Troubleshooting Guide

Low or no yield is a common challenge in palladium-catalyzed indolizine synthesis. The following guide provides a systematic approach to troubleshooting these issues.

Logical Workflow for Troubleshooting Low-Yield Reactions

troubleshooting_workflow start Low or No Yield reagent_check Reagent Quality Check start->reagent_check Start Here catalyst_check Catalyst System Integrity reagent_check->catalyst_check Reagents OK sub_reagent1 Purity of Starting Materials? reagent_check->sub_reagent1 sub_reagent2 Anhydrous Solvent? reagent_check->sub_reagent2 sub_reagent3 Active Base? reagent_check->sub_reagent3 conditions_check Reaction Condition Optimization catalyst_check->conditions_check Catalyst System OK sub_catalyst1 Fresh/Active Pd Source? catalyst_check->sub_catalyst1 sub_catalyst2 Ligand Integrity (Oxidized)? catalyst_check->sub_catalyst2 sub_catalyst3 Optimal Pd:Ligand Ratio? catalyst_check->sub_catalyst3 solution Improved Yield conditions_check->solution Conditions Optimized sub_conditions1 Sufficiently High Temperature? conditions_check->sub_conditions1 sub_conditions2 Properly Inert Atmosphere? conditions_check->sub_conditions2 sub_conditions3 Sufficient Reaction Time? conditions_check->sub_conditions3

Caption: A logical workflow for troubleshooting low-yield reactions.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Formation Catalyst Inactivity: The palladium catalyst may be inhibited by the pyridine nitrogen or may have decomposed.- Switch to a more active catalyst system, such as one employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos).[4]- Increase the catalyst loading.
Insufficient Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.- Gradually increase the reaction temperature in increments of 10-20°C, typically within the range of 80-120°C.[4]- Consider using a higher-boiling point solvent if necessary.
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the reaction.- Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4]
Improperly Degassed System: The presence of oxygen can deactivate the Pd(0) catalyst.- Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]
Significant Side Product Formation Homocoupling: The boronic acid or aryl halide may be coupling with itself.- Ensure the reaction is performed under strictly anaerobic conditions.[5]- Use a Pd(0) precatalyst to minimize side reactions that can occur during the in-situ reduction of Pd(II) sources.[5]
Protodeboronation: The boronic acid is being replaced by a hydrogen atom.- Use anhydrous solvents and reagents.[5]- Consider using boronic esters (e.g., pinacol esters) which are more stable.
Incomplete Conversion Insufficient Reaction Time: The reaction may be slow and has not yet reached completion.- Monitor the reaction over a longer period using TLC or LC-MS.
Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the catalyst.- Purify starting materials by recrystallization or chromatography.- Use fresh, anhydrous solvents.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed indolizine synthesis, based on published data.

Table 1: Effect of Ligand on the Yield of a Carbonylative Indolizine Synthesis
EntryLigandYield (%)
1PPh₃35
2P(o-tol)₃42
3dppf68
4Xantphos94
Data synthesized from literature reports for illustrative purposes.[2]
Table 2: Influence of Base and Solvent on a Direct Arylation Reaction
EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane10075
2Cs₂CO₃Dioxane10082
3K₃PO₄Dioxane10088
4K₃PO₄Toluene11091
5KOAcNMP10085
Data synthesized from literature reports for illustrative purposes.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-3 Arylation of Indolizines

This protocol is adapted from a reported procedure for the direct arylation of indolizines.[6]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the indolizine (1.0 equiv), aryl bromide (1.2 equiv), and KOAc (2.0 equiv).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (5 mol%).

  • Degassing: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Additive Addition: Add degassed NMP (to make a 0.5 M solution of the indolizine) and water (2.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Carbonylative Indolizine Synthesis

This protocol is a general representation based on multicomponent carbonylative approaches.[2]

  • Reaction Setup: In a high-pressure reactor, combine the 2-bromopyridine (1.0 equiv), imine (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky ligand (e.g., Xantphos, 5 mol%).

  • Degassing and Solvent: Seal the reactor, and purge with carbon monoxide (CO). Add a degassed solvent such as toluene or dioxane.

  • Reaction: Pressurize the reactor with CO (typically 1-10 atm) and heat to the desired temperature (e.g., 80-110°C) with vigorous stirring. After a set time for the formation of the 1,3-dipole intermediate, add the alkyne (1.5 equiv).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the CO. Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Visualizations

General Palladium-Catalyzed Indolizine Synthesis Workflow

general_workflow reagents Combine Starting Materials (Indolizine Precursor, Coupling Partner) catalyst Add Palladium Catalyst and Ligand reagents->catalyst base_solvent Add Base and Degassed Solvent catalyst->base_solvent degas Degas Reaction Mixture (Inert Atmosphere) base_solvent->degas heat Heat to Optimal Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Work-up (Quench, Extract) monitor->workup purify Purification (Chromatography) workup->purify product Isolated Indolizine Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed indolizine synthesis.

Troubleshooting Decision Tree for Low Yields

troubleshooting_tree start Low Yield? sm_consumed Starting Material Consumed? start->sm_consumed no_sm_consumed Increase Temperature Switch to more active catalyst sm_consumed->no_sm_consumed No sm_consumed->yes_sm_consumed Yes complex_mixture Complex Mixture of Products? yes_complex_mixture Optimize Ligand/Base Lower Temperature complex_mixture->yes_complex_mixture Yes no_complex_mixture Check for Catalyst Decomposition (Color Change) complex_mixture->no_complex_mixture No

Caption: A decision tree to diagnose potential issues leading to low reaction yields.

Key Steps in the Palladium Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (with Base) pd2_complex->transmetalation + R'-M pd2_intermediate R-Pd(II)-R' L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R' (Product)

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Indolizine Derivatives Emission Spectra Tuning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for tuning the emission spectra of indolizine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and spectroscopic analysis of indolizine derivatives.

Issue 1: Unexpected or No Fluorescence Emission

  • Question: My synthesized indolizine derivative shows very weak or no fluorescence. What are the possible causes and solutions?

  • Answer:

    • Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some indolizine derivatives, suffer from ACQ in high concentrations or the solid state due to strong π-π stacking or dipole-dipole interactions.[1]

      • Solution: Measure the fluorescence in a very dilute solution. If fluorescence appears, ACQ is likely the issue. For solid-state applications, consider synthesizing derivatives with bulky substituents that hinder intermolecular interactions or explore Aggregation-Induced Emission (AIE) active indolizines.[1][2]

    • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.

      • Solution: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). Some indolizine derivatives exhibit strong solvatochromism, where fluorescence is enhanced in specific solvent environments.[3]

    • Incorrect Chemical Structure: The final compound may not be the expected indolizine derivative, or it may have impurities that quench fluorescence.

      • Solution: Verify the structure and purity of your compound using NMR, mass spectrometry, and elemental analysis.[4][5] Purify the compound using techniques like column chromatography or recrystallization.

    • pH Sensitivity: If your indolizine derivative has pH-sensitive groups (e.g., amino groups), the protonation state can dramatically affect fluorescence.[3][6]

      • Solution: Measure the fluorescence at different pH values to determine the optimal range for emission. Buffer your solutions accordingly.

Issue 2: Emission Wavelength is Not as Expected (Blue- or Red-Shifted)

  • Question: The emission maximum of my indolizine derivative is significantly different from my target wavelength. How can I better predict and control the emission color?

  • Answer:

    • Substituent Effects: The electronic nature of the substituents on the indolizine core is a primary determinant of the emission wavelength. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions can induce red or blue shifts.

      • Solution: To achieve a red-shift (longer wavelength), create a "push-pull" system by introducing an EDG at one end of the conjugated system and an EWG at the other. For instance, an N,N-dimethylamino group (strong EDG) at the C-3 position and an ester or aldehyde group (EWG) at the C-7 position can induce a significant red shift via an intramolecular charge transfer (ICT) process.[3] Computational modeling (TD-DFT) can help predict the effect of different substituents on the HOMO-LUMO energy gap and thus the emission wavelength.[7][8]

    • Solvatochromism: For compounds exhibiting ICT, the emission wavelength can be highly sensitive to solvent polarity. An increase in solvent polarity often leads to a red shift in the emission of such compounds.[3]

      • Solution: Systematically measure the emission spectra in a series of solvents with different polarities to characterize the solvatochromic behavior of your derivative. This will help you select the appropriate solvent for your desired application.

    • Aggregation Effects: For AIE-active indolizines, the emission in the aggregated or solid state is typically red-shifted compared to the solution state.[1]

      • Solution: If you are working with AIEgens, control the aggregation state (e.g., by varying the fraction of a poor solvent in a good solvent) to fine-tune the emission color.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for red-shifting the emission of an indolizine derivative?

A1: The most effective strategy is to establish an intramolecular charge transfer (ICT) character within the molecule. This is typically achieved by creating a "push-pull" system. For example, introducing a strong electron-donating group (EDG), such as an N,N-dimethylamino group, on an aryl ring at the C-3 position of the indolizine core, and a strong electron-withdrawing group (EWG), such as an aldehyde or acetyl group, at the C-7 position, can significantly red-shift the emission.[3] This strategy can tune the emission color from blue to orange-red.[3]

Q2: How does the position of a substituent on the indolizine ring affect the emission spectrum?

A2: The position is critical. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the impact of substitution at different positions. For instance, in some indolizine analogs like pyrido[3,2-b]indolizine, the C5 position is optimal for selectively perturbing the Highest Occupied Molecular Orbital (HOMO) with minimal effect on the Lowest Unoccupied Molecular Orbital (LUMO), leading to predictable red shifts with electron-donating groups at this position.[7] Perturbing the electron density at the C-7 and C-9 positions has also been shown to dramatically change the emission wavelength in other indolizine-based fluorophores.[3]

Q3: Can I tune the emission of indolizine derivatives into the deep-red or near-infrared (NIR) region?

A3: Yes, it is possible. While achieving deep-red or NIR emission with small organic molecules can be challenging, it has been demonstrated with indolizine-based systems. By carefully selecting strong electron-withdrawing groups and optimizing the molecular packing in the solid state, deep-red emission (e.g., at 669 nm) has been achieved for compact indolizine derivatives.[1] Extending the π-conjugation of the indolizine core is another strategy to achieve longer emission wavelengths.[9]

Q4: What is Aggregation-Induced Emission (AIE) in the context of indolizine derivatives?

A4: Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation.[1][2] For indolizine derivatives, this can be achieved by designing molecules with freely rotating parts, such as a phenyl group at the C3 position. In solution, the rotation of this group provides a non-radiative decay pathway for the excited state, quenching fluorescence. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative pathway and activates the radiative decay, resulting in strong fluorescence.[1]

Q5: How does solvent polarity affect the emission spectra of indolizine derivatives?

A5: The effect of solvent polarity is most pronounced for indolizine derivatives that exhibit intramolecular charge transfer (ICT). In these "push-pull" systems, the excited state is more polar than the ground state. Increasing the solvent polarity stabilizes the polar excited state more than the ground state, which reduces the energy gap and results in a red shift of the emission wavelength (solvatochromism).[3] For derivatives without a strong ICT character, the effect of solvent polarity is generally less significant.

Data Presentation

Table 1: Effect of Substituents on the Emission Wavelength of 3,7-Disubstituted Indolizines

CompoundSubstituent at C-3 (R1)Substituent at C-7 (R2)Emission Max (λem) in MeOH (nm)Reference
6 Phenyl-COOEt462[3]
7 4-Methoxyphenyl-COOEt464[3]
8 4-(Trifluoromethyl)phenyl-COOEt466[3]
9 4-(N,N-dimethylamino)phenyl-COOEt533[3]
11 4-Formylphenyl-COOEt492[3]
12 4-Cyanophenyl-COOEt486[3]
14 4-(N,N-dimethylamino)phenyl-COOH538[3]
16 4-(N,N-dimethylamino)phenyl-CHO580[3]

Table 2: Photophysical Properties of Pyrido[3,2-b]indolizines with Different Substituents at the R1 Position

CompoundSubstituent at R1Emission Max (λem) in Dioxane (nm)Reference
1 -NO2503[7]
2 -CN511[7]
3 -H539[7]
4 -OMe561[7]
5 -Et568[7]

Experimental Protocols

Protocol 1: General Synthesis of 3,7-Disubstituted Indolizine Derivatives

This protocol is adapted from the synthesis of ethyl 3-phenylindolizine-7-carboxylate.[3]

  • Step 1: Synthesis of the Pyridinium Salt. To a solution of ethyl isonicotinate (1 equiv.) in acetone, add 2-bromoacetophenone (1.1 equiv.). Stir the reaction mixture at room temperature for 24 hours. The resulting precipitate is filtered, washed with acetone, and dried to yield the pyridinium salt.

  • Step 2: 1,3-Dipolar Cycloaddition. Suspend the pyridinium salt (1 equiv.) and ethyl propiolate (1.2 equiv.) in acetonitrile. Add triethylamine (3 equiv.) dropwise to the suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Step 3: Work-up and Purification. After the reaction is complete (monitored by TLC), pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to obtain the desired indolizine derivative.

Protocol 2: Measurement of Emission Spectra

This is a general procedure for measuring the fluorescence emission spectrum of an indolizine derivative.[10]

  • Sample Preparation: Prepare a dilute solution of the indolizine derivative in a spectroscopic grade solvent (e.g., methanol, THF, dichloromethane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be less than 0.1).

  • Instrumentation Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to the maximum absorption wavelength of the compound, which is determined from its UV-Vis absorption spectrum.

  • Data Acquisition: Scan a range of emission wavelengths (λem), starting from about 10-20 nm above the excitation wavelength to a point where the emission intensity returns to the baseline. Record the fluorescence intensity at each emission wavelength.

  • Data Analysis: Plot the fluorescence intensity versus the emission wavelength to obtain the emission spectrum. The wavelength at which the intensity is highest is the emission maximum (λem).

  • Quantum Yield Measurement (Optional): The fluorescence quantum yield can be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference, respectively.[11]

Visualizations

Emission_Tuning_Strategy cluster_core Indolizine Core cluster_modification Chemical Modification Strategies cluster_effects Resulting Photophysical Effects cluster_outcome Desired Outcome Indolizine Indolizine Scaffold PushPull Create Push-Pull System (EDG + EWG) Indolizine->PushPull ExtendPi Extend π-Conjugation Indolizine->ExtendPi AIE Introduce Rotors for AIE Indolizine->AIE ICT Intramolecular Charge Transfer (ICT) PushPull->ICT HOMOLUMO Narrowed HOMO-LUMO Gap ExtendPi->HOMOLUMO RIR Restriction of Intramolecular Rotation AIE->RIR RedShift Red-Shifted Emission (Longer Wavelength) ICT->RedShift HOMOLUMO->RedShift RIR->RedShift in aggregate state

Caption: General strategies for red-shifting the emission of indolizine derivatives.

Troubleshooting_Workflow Start Start: Unexpected Fluorescence Result CheckPurity Check Purity & Structure (NMR, MS) Start->CheckPurity Purify Purify Sample CheckPurity->Purify Impure? CheckSolvent Vary Solvent Polarity CheckPurity->CheckSolvent Pure Remeasure1 Remeasure Spectrum Purify->Remeasure1 Remeasure1->CheckPurity Still unexpected? Solvatochromism Observe for Solvatochromism CheckSolvent->Solvatochromism CheckConc Measure at Different Concentrations Solvatochromism->CheckConc ACQ_AIE Identify ACQ or AIE CheckConc->ACQ_AIE CheckpH Vary pH (if applicable) ACQ_AIE->CheckpH pH_Effect Identify pH Dependence CheckpH->pH_Effect End Problem Identified pH_Effect->End

Caption: Troubleshooting workflow for unexpected fluorescence results.

References

Troubleshooting cell permeability issues with indolizine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indolizine probes for cellular imaging and analysis.

Troubleshooting Guides

Issue: Low or No Fluorescent Signal Inside Cells

Q1: I am not observing any fluorescent signal after incubating my cells with the indolizine probe. What could be the issue?

A1: Low or no intracellular fluorescence can stem from several factors, ranging from probe permeability to imaging settings. Here are the primary causes and troubleshooting steps:

  • Poor Cell Permeability: Indolizine probes, while generally small molecules, can have varying cell permeability based on their specific functional groups.[1][2] Highly polar moieties can hinder passive diffusion across the cell membrane.[3]

  • Suboptimal Probe Concentration: The concentration of the probe may be too low to generate a detectable signal.[4]

  • Insufficient Incubation Time: The probe may require more time to accumulate within the cells to a sufficient concentration.[5]

  • Incorrect Imaging Parameters: The excitation and emission wavelengths used may not be optimal for the specific indolizine probe.

  • Probe Degradation: The indolizine probe may be unstable in the cell culture medium.[2]

Troubleshooting Workflow:

start Start: Low/No Signal permeability Assess Cell Permeability (e.g., Caco-2 Assay) start->permeability concentration Optimize Probe Concentration (Titration Experiment) permeability->concentration If permeability is confirmed incubation Optimize Incubation Time (Time-Course Experiment) concentration->incubation If signal is still low imaging Verify Imaging Settings (Check λex/λem) incubation->imaging If signal is still low stability Check Probe Stability imaging->stability If settings are correct solution Problem Solved stability->solution

Caption: Troubleshooting workflow for low or no fluorescent signal.

Issue: High Background Fluorescence

Q2: My images have high background fluorescence, making it difficult to distinguish the signal from my indolizine probe. How can I reduce the background?

A2: High background fluorescence can obscure the specific signal from your probe. Common causes include:

  • Excessive Probe Concentration: Using too much probe can lead to non-specific binding to cellular components or the culture vessel.[4]

  • Autofluorescence: Many cell types naturally fluoresce, especially when excited with blue or UV light.[6] Common sources of autofluorescence are NADH, flavins, and collagen.[4]

  • Media Components: Phenol red and other components in the cell culture medium can be fluorescent.[7]

  • Non-specific Binding: The probe may be binding non-specifically to extracellular matrix components or dead cells.[1]

Troubleshooting Strategies:

Cause Recommended Solution Citation
Excessive Probe ConcentrationTitrate the probe to the lowest effective concentration that provides a good signal-to-noise ratio.[4]
AutofluorescenceImage in a spectral region where autofluorescence is minimal (e.g., far-red). Use appropriate filters and include an unstained control to measure baseline autofluorescence. Photobleaching the sample before staining can also reduce autofluorescence.[4][6][8]
Media ComponentsImage cells in phenol red-free medium or a clear buffered saline solution.[7]
Non-specific BindingIncrease the number of wash steps after probe incubation. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can also help.[4]
Issue: Apparent Cytotoxicity

Q3: I am observing signs of cell death (e.g., rounding, detachment) after incubating with my indolizine probe. What should I do?

A3: Some indolizine derivatives can exhibit cytotoxic effects, which may interfere with your experiment.[9][10] It's crucial to differentiate between probe-induced toxicity and other experimental factors.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Use a standard viability assay (e.g., MTT, Calcein-AM/Propidium Iodide) to determine the concentration range at which your indolizine probe is non-toxic to your specific cell line.[11][12]

  • Optimize Probe Concentration and Incubation Time: Use the lowest possible probe concentration and the shortest incubation time that still provides an adequate signal.[2]

  • Include Proper Controls: Always include a vehicle-treated control (e.g., cells treated with the same concentration of DMSO used to dissolve the probe) to ensure that the solvent is not the cause of cytotoxicity.

Logical Flow for Assessing Cytotoxicity:

Caption: Workflow for addressing probe-induced cytotoxicity.

Issue: Probe Aggregation

Q4: I have noticed precipitates in my probe stock solution or in the cell culture medium after adding the probe. Could this be aggregation?

A4: Yes, organic molecules like indolizine probes can sometimes aggregate, especially at high concentrations or in aqueous solutions if they are hydrophobic.[13] Aggregation can lead to inconsistent results, reduced cell permeability, and even cytotoxicity.[14]

Solutions to Prevent Aggregation:

  • Check Solubility: Ensure your probe is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in your aqueous cell culture medium.

  • Optimize Working Concentration: Use the lowest effective concentration to minimize the risk of aggregation.[13]

  • Use Additives: In some cases, the addition of a small amount of a non-ionic detergent (e.g., Pluronic F-127) or co-solvent can help maintain probe solubility in the final working solution.[13]

  • Fresh Preparations: Prepare fresh dilutions of your probe from the stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q5: How can I determine the cell permeability of my indolizine probe?

A5: A standard method to assess cell permeability is the Caco-2 permeability assay.[15][16] This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[17] By measuring the transport of your probe from the apical to the basolateral side of the monolayer, you can calculate its apparent permeability coefficient (Papp).

Papp Value Interpretation:

Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Class Expected In Vivo Absorption
> 10HighWell absorbed
1 - 10ModerateModerately absorbed
< 1LowPoorly absorbed

Q6: What is the best way to optimize the concentration and incubation time for my indolizine probe?

A6: Optimization should be done systematically:

  • Concentration Optimization: Start with a broad range of concentrations (e.g., from nanomolar to low micromolar). Incubate for a fixed time and determine the lowest concentration that gives a satisfactory signal-to-noise ratio without causing cytotoxicity.[9]

  • Incubation Time Optimization: Using the optimal concentration determined above, perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to find the shortest incubation time that yields a stable and sufficient signal.[5]

Q7: My indolizine probe is photobleaching quickly. How can I minimize this?

A7: Photobleaching is the irreversible loss of fluorescence due to light exposure.[18] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.

  • Choose Photostable Probes: When designing or selecting probes, consider indolizine scaffolds known for higher photostability.[19]

Q8: How can I validate that my indolizine probe is localizing to the correct intracellular compartment?

A8: To validate the intracellular localization of your probe, you should perform co-localization experiments with known organelle-specific markers. This involves co-staining the cells with your indolizine probe and a commercially available fluorescent probe that specifically labels the organelle of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes). The degree of overlap between the two fluorescent signals can be quantified to confirm localization.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of an indolizine probe using a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transwell® inserts (e.g., 12-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Indolizine probe stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • Multi-well plate reader with fluorescence capability

  • LC-MS/MS or HPLC for probe quantification

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[16]

    • Culture the cells for 21-28 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be stable and within the range established for your laboratory.[15]

    • Alternatively, perform a Lucifer yellow permeability assay. A low passage of Lucifer yellow indicates a tight monolayer.[20]

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add the indolizine probe solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the indolizine probe in the collected samples using a validated analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of probe transport across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the probe in the donor chamber.[16]

Experimental Workflow for Caco-2 Assay:

seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to allow differentiation seed->differentiate integrity Check monolayer integrity (TEER/Lucifer Yellow) differentiate->integrity transport Perform transport experiment with indolizine probe integrity->transport analyze Analyze samples (LC-MS/MS) transport->analyze calculate Calculate Papp value analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to determine the cytotoxicity of an indolizine probe.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Indolizine probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indolizine probe and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each probe concentration. Plot the results to determine the concentration at which cell viability is reduced by 50% (IC50).

References

Technical Support Center: Solvent Effects on the Fluorescence of 2-Oxo-Pyrano[3,2-b]indolizines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the fluorescence of 2-oxo-pyrano[3,2-b]indolizines.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected shifts in the emission wavelength of our 2-oxo-pyrano[3,2-b]indolizine compound when changing solvents. What could be the cause?

A1: This phenomenon is likely due to solvatochromism, where the solvent polarity influences the electronic states of the fluorophore.[1][2] 2-Oxo-pyrano[3,2-b]indolizines can exhibit positive solvatochromism, meaning the emission wavelength shifts to a longer wavelength (a red shift) as the solvent polarity increases. This is often attributed to a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents.[3]

Q2: The fluorescence intensity of our compound is significantly lower in protic solvents like ethanol compared to aprotic solvents like dioxane. Why is this happening?

A2: The decrease in fluorescence intensity, or quenching, in protic solvents can be attributed to several factors. One possibility is the formation of hydrogen bonds between the solvent and the fluorophore, which can lead to non-radiative decay pathways, thus reducing the fluorescence quantum yield.[3][4] Another potential cause is photoinduced electron transfer (PET), although in some related structures like pyrido[3,2-b]indolizine, this is considered less likely if there isn't a clear electron donor or acceptor.[5]

Q3: We are struggling to obtain a linear Lippert-Mataga plot for our data. What are the common reasons for this?

A3: A non-linear Lippert-Mataga plot can indicate that the observed solvatochromism is not solely due to general solvent polarity effects. Specific solvent-solute interactions, such as hydrogen bonding, can cause deviations from linearity.[3] It is also possible that the fluorophore undergoes a conformational change in different solvents, or that multiple emissive states are present. Ensure that you are using solvents of high purity, as impurities can interfere with the measurements.[6]

Q4: How do I select an appropriate fluorescence standard for relative quantum yield measurements of my 2-oxo-pyrano[3,2-b]indolizine derivative?

A4: The chosen standard should have a well-characterized and stable quantum yield and should absorb and emit in a similar spectral region as your test compound.[7] It is also crucial that the standard is soluble in the same solvents as your sample to maintain consistent experimental conditions.[7] For compounds emitting in the green region of the spectrum, standards like quinine sulfate in 0.1 M H₂SO₄ or curcumin are often used.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Fluorescence Measurements
  • Possible Cause: Variations in experimental conditions.

  • Troubleshooting Steps:

    • Constant Temperature: Ensure all measurements are performed at a constant temperature, as fluorescence can be temperature-dependent.

    • Cuvette Positioning: Use a consistent cuvette position within the fluorometer for all samples.[8]

    • Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[6] Always run a blank spectrum of the pure solvent.

    • Concentration Effects: Keep the absorbance of your solutions below 0.1 at the excitation wavelength to minimize inner filter effects and self-quenching.[7][8]

Issue 2: Low Fluorescence Quantum Yield
  • Possible Cause: Presence of quenching agents or non-radiative decay pathways.

  • Troubleshooting Steps:

    • Solvent Degassing: Dissolved oxygen can quench fluorescence. For highly sensitive measurements, consider degassing your solvents.

    • Purity of Compound: Ensure your 2-oxo-pyrano[3,2-b]indolizine derivative is of high purity, as impurities can act as quenchers.

    • Solvent Choice: As noted in the FAQs, protic solvents can quench fluorescence. If high quantum yield is desired, consider using aprotic solvents.

Experimental Protocols

Relative Fluorescence Quantum Yield Determination

This protocol is adapted from the comparative method for determining fluorescence quantum yield.[7][9]

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-oxo-pyrano[3,2-b]indolizine sample and a suitable fluorescence standard (e.g., quinine sulfate) in the desired solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.[7]

    • Prepare a blank sample containing only the pure solvent.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Note the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectra for all solutions, including the solvent blank. The excitation wavelength must be the same for all measurements.[8]

    • Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Quantum Yield Calculation:

    • Determine the gradient (slope) of the linear fit for both the sample and the standard plots.

    • Calculate the fluorescence quantum yield (Φx) of the sample using the following equation:[7]

      Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

      Where:

      • Φst is the known quantum yield of the standard.

      • Gradx and Gradst are the gradients for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.

Data Presentation

Table 1: Photophysical Properties of Representative Pyrano[3,2-f] and [2,3-g]indoles in Various Solvents

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)Quantum Yield (Φ)
Pyrano[3,2-f]indole derivative Toluene40055074000.89
THF41058078000.75
Acetonitrile42060079000.60
Pyrano[2,3-g]indole derivative Toluene41556069000.85
THF42559074000.70
Acetonitrile43562076000.55

Note: This table presents representative data for related pyranoindole structures to illustrate the expected trends. Actual values for 2-oxo-pyrano[3,2-b]indolizines should be experimentally determined.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock prep_dilutions Prepare Dilutions (Abs < 0.1) prep_sample->prep_dilutions prep_std Prepare Standard Stock prep_std->prep_dilutions abs_measure Record Absorbance Spectra prep_dilutions->abs_measure prep_blank Prepare Solvent Blank fluo_measure Record Fluorescence Spectra prep_blank->fluo_measure abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Final Quantum Yield calculate->result

Caption: Workflow for the determination of relative fluorescence quantum yield.

solvent_effects cluster_solvent Solvent Properties cluster_effects Observed Fluorescence Changes polarity Increasing Solvent Polarity red_shift Red Shift in Emission (Longer Wavelength) polarity->red_shift Stabilizes excited state h_bond Hydrogen Bonding (Protic Solvents) quenching Fluorescence Quenching (Lower Intensity) h_bond->quenching Promotes non-radiative decay

Caption: Relationship between solvent properties and fluorescence changes.

References

Technical Support Center: Catalyst Selection for Efficient Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indolizine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection for the efficient synthesis of indolizine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used for indolizine synthesis?

A1: A diverse range of catalysts are employed for indolizine synthesis, which can be broadly categorized as follows:

  • Metal-Based Catalysts : This is the most prevalent category and includes transition metals such as Palladium (Pd), Gold (Au), Copper (Cu), Rhodium (Rh), and Iron (Fe).[1] These catalysts are highly effective for various synthetic strategies, including cross-coupling reactions, cycloisomerization, and multicomponent reactions.[1][2]

  • Organocatalysts : For substrates sensitive to metals or to adhere to green chemistry principles, organocatalysts like Brønsted acids or bicyclic imidazole-alcohols are utilized.[1][3] These are particularly effective for functionalizing the C3-position of the indolizine core.[1]

  • Photocatalysts : Representing an emerging green chemistry approach, visible-light-mediated synthesis is gaining traction.[1] Interestingly, some reactions can proceed even without an external photocatalyst, with the indolizine product itself potentially acting as a photocatalyst.[1]

  • Metal-Free and Solvent-Free Systems : Driven by environmental and economic benefits, many modern methods operate under metal-free or solvent-free conditions, sometimes employing microwave irradiation to accelerate the reaction.[1]

Q2: How do I choose the most suitable catalyst for my specific indolizine synthesis reaction?

A2: The selection of an appropriate catalyst depends on several factors, including the desired substitution pattern on the indolizine core, the nature of the starting materials, and the desired reaction conditions (e.g., temperature, solvent). For instance, gold catalysts are highly efficient for multicomponent reactions involving aldehydes, amines, and alkynes, offering high atom economy.[1][4] If your substrates are sensitive to transition metals, organocatalytic methods should be considered.[1] For achieving high stereocontrol in the formation of fused indolizine systems, a synergistic dual catalyst system, such as a Copper/Iridium (Cu/Ir) system, may be the best choice.[1][5][6]

Q3: What are the common challenges encountered during catalytic indolizine synthesis?

A3: Researchers often face several challenges, including:

  • Low Yield : This can be caused by various factors such as an inappropriate catalyst, suboptimal reaction conditions (temperature, solvent, base), or catalyst deactivation.[1][7]

  • Poor Selectivity : The formation of undesired side products can be a significant issue, particularly in reactions with multiple potential reactive sites. The choice of catalyst and ligands is crucial for directing selectivity.[1]

  • Catalyst Deactivation : The catalyst may lose its activity during the reaction due to poisoning by impurities, aggregation, or degradation under the reaction conditions.

  • Inefficient Initiation (Photocatalysis) : In photocatalytic reactions, issues with the light source (wavelength or intensity) or the reaction vessel blocking the light can lead to poor outcomes.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low Reaction Yield

  • Question: My indolizine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

    • Optimize the Catalyst and Ligands: The choice of catalyst and, for metal complexes, the ligand is critical. For instance, in palladium-catalyzed reactions, the regioselectivity and yield can be highly dependent on the phosphine ligand used.[7][8] If a Pd(II) catalyst is proving inefficient, switching to a more active Pd(0) source with a specialized ligand might be necessary.[1]

    • Solvent Selection: The reaction solvent can significantly impact the outcome. Some reactions perform best under solvent-free conditions, while others may require specific solvents to achieve high yields.[7][9]

    • Adjust Reaction Temperature: Higher temperatures can sometimes lead to the decomposition of starting materials or the catalyst. Conversely, some reactions require higher temperatures to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal condition.

    • Screen Different Bases: The choice and concentration of the base can be crucial. Using a weaker or bulkier base can sometimes prevent undesired side reactions.[1]

    • Check Starting Material Quality: Impurities in the starting materials can inhibit or poison the catalyst. Ensure your starting materials are pure. For example, in Pd-catalyzed arylations, indolizines with electron-withdrawing groups can react more slowly.[1]

Problem 2: Poor Selectivity

  • Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?

  • Answer: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system:

    • Lower the Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.[1]

    • Change the Catalyst or Ligand: The steric and electronic properties of the catalyst and ligands play a crucial role in directing selectivity. In palladium-catalyzed reactions, for example, bulky ligands can prevent multiple additions.[1] For gold-catalyzed reactions, the choice of phosphine or N-heterocyclic carbene ligands can significantly influence the outcome.[10][11][12][13]

    • Modify the Substrate: In some cases, modifying the starting material by adding or changing a protecting group can block unwanted reaction pathways.

Problem 3: Catalyst Deactivation

  • Question: The reaction starts well but then stalls before completion, suggesting catalyst deactivation. What can I do?

  • Answer: Catalyst deactivation can be a complex issue. Consider the following:

    • Ensure Inert Atmosphere: For air- and moisture-sensitive catalysts (e.g., many Pd(0) complexes), ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Solvents and Reagents: Trace impurities, particularly water or oxygen, can deactivate sensitive catalysts. Use freshly distilled or degassed solvents.

    • Optimize Ligand-to-Metal Ratio: For metal-catalyzed reactions, the ratio of ligand to metal can be critical for stabilizing the catalytic species.[1]

    • Consider a More Robust Catalyst: If deactivation persists, you may need to switch to a more robust catalyst that is less sensitive to the reaction conditions or impurities.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems for the synthesis of functionalized indolizines, providing a comparison of their performance.

Catalyst SystemReaction TypeReaction ConditionsYieldSelectivityReference(s)
Pd-Catalyzed Annulation of 2-(pyridine-2-yl) acetonitrile and propargyl carbonatesToluene, 80 °C, 12 hGood to excellentHighly dependent on phosphine ligand[8]
Gold (AuCl₃) Three-component reaction (aldehyde, amine, alkyne)Solvent-free, 80 °C, 1-3 hHighHigh[1][4]
Copper (CuBr) Three-component reaction (pyridine, acetophenone, nitroolefin)Solvent-free, 130 °C, 5 hHighHigh[9]
Rhodium (Rh₄(CO)₁₂) Domino Hydroformylation/CyclizationToluene, 125 °C, 30 atmHighComplete stereoselectivity[14]
Iron (FeCl₃) 1,3-Dipolar CycloadditionAcetonitrile, refluxModerate to goodGood[15]
Organocatalyst (BIA) One-pot Morita–Baylis–Hillman/aza-Michael/dehydrationWater, 60 °C, 12 h16% to 70%Good[3]
Cu/Ir Dual Catalyst Asymmetric [3+3] AnnulationDCM, 2-12 hModerate to HighExcellent stereocontrol[1][5][6]
Metal-Free (Iodine) Oxidative CyclizationToluene, 110 °CGoodRegio- and chemoselective[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Arylation of Indolizines

This protocol describes a general procedure for the direct C-3 arylation of indolizines with aryl halides using a palladium catalyst.

  • Materials:

    • Indolizine derivative

    • Aryl halide (e.g., aryl bromide)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Phosphine ligand (e.g., P(o-tolyl)₃)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., NMP)

  • Procedure:

    • To an oven-dried reaction vessel, add the indolizine derivative, aryl halide, palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (3x) to remove NMP and salts.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the C-3 arylated indolizine.[1]

Protocol 2: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines

This protocol outlines a one-pot synthesis of a 1,3-disubstituted aminoindolizine from an aldehyde, an amine, and an alkyne.[1]

  • Materials:

    • Aldehyde (e.g., pyridine-2-carbaldehyde)

    • Amine (e.g., morpholine)

    • Alkyne (e.g., phenylacetylene)

    • Gold catalyst (e.g., AuCl₃)

    • Solvent (e.g., water or solvent-free)

  • Procedure:

    • In a reaction vial, combine the aldehyde, amine, alkyne, and gold catalyst.

    • If performing the reaction in a solvent, add the solvent at this stage.

    • Seal the vial and heat the mixture to the appropriate temperature (e.g., 80 °C).

    • Stir the reaction for the required time (typically 1-3 hours), monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired aminoindolizine.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield in Indolizine Synthesis catalyst Is the Catalyst System Optimal? start->catalyst conditions Are Reaction Conditions Optimized? start->conditions materials Are Starting Materials Pure? start->materials solution1 Screen different catalysts (Pd, Au, Cu, Organocatalyst). Optimize ligand. catalyst->solution1 No solution2 Adjust temperature. Screen solvents. Screen bases. conditions->solution2 No solution3 Purify starting materials. Check for inhibitory functional groups. materials->solution3 No end Improved Yield solution1->end solution2->end solution3->end

Caption: A logical flowchart for troubleshooting low-yield indolizine synthesis.

experimental_workflow setup Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Indolizine Product purification->product

Caption: General experimental workflow for catalyzed indolizine synthesis.

References

Validation & Comparative

A Comparative Study of the Photophysical Properties of Indolizine and Indole

Author: BenchChem Technical Support Team. Date: December 2025

Indolizine and indole, both nitrogen-containing heterocyclic aromatic compounds, serve as crucial scaffolds in numerous biologically active molecules and functional materials. While structurally related, their distinct electronic arrangements lead to significant differences in their photophysical properties. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate chromophore for their specific applications in drug development and materials science.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical parameters for indolizine and indole. The data has been compiled from various spectroscopic studies and is presented for different solvent environments to highlight the impact of solvent polarity.

Table 1: Photophysical Properties of Indolizine

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) [ns]
n-Hexane~340~380~32000.2011.5
Methanol~345~400~41000.159.8
Acetonitrile~342~395~40000.18-

Note: Data for unsubstituted indolizine is limited; values are approximate and can vary with substitution.

Table 2: Photophysical Properties of Indole

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) [ns]
Cyclohexane287, 278, 267298~13000.454.1
Acetonitrile287, 278, 267305~20000.323.5
Water287, 278, 267350~63000.243.1

Key Observations

Indolizine generally exhibits absorption and emission at longer wavelengths compared to indole, indicating a smaller HOMO-LUMO energy gap. The Stokes shift for indolizine is also typically larger. The fluorescence quantum yield of indole is notably higher in nonpolar solvents and decreases with increasing solvent polarity. This sensitivity to the environment makes indole and its derivatives valuable as fluorescent probes. While data for unsubstituted indolizine is less common, its derivatives are known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties presented above.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (indolizine or indole) in the desired solvent (e.g., cyclohexane, acetonitrile, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for indole, 250-450 nm for indolizine).

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and fluorescence quantum yield (Φ_F) of the compound.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in the desired solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube (PMT) detector.

  • Emission Spectrum: Excite the sample at its absorption maximum (λ_abs). Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield Measurement (Relative Method):

    • Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for indole).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of the compound.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This includes a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and TCSPC electronics.

  • Sample Preparation: Prepare a dilute solution of the compound, similar to fluorescence spectroscopy.

  • Measurement: Excite the sample with the pulsed light source. The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the photophysical properties.

ExperimentalWorkflow_Absorption cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dilute Solution B Fill Quartz Cuvette A->B C Place Cuvette in Spectrophotometer D Record Baseline (Solvent) C->D E Record Sample Spectrum D->E F Identify Absorption Maxima (λ_abs) E->F ExperimentalWorkflow_Fluorescence cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions (Abs < 0.1) C Fill Fluorescence Cuvettes A->C B Prepare Standard Solution B->C D Measure Absorbance of All Solutions C->D E Record Emission Spectra C->E H Calculate Quantum Yield (Φ_F) D->H F Integrate Fluorescence Intensity E->F G Determine Emission Maxima (λ_em) F->G F->H ExperimentalWorkflow_Lifetime cluster_prep Sample Preparation cluster_measure Measurement (TCSPC) cluster_analysis Data Analysis A Prepare Dilute Solution B Excite with Pulsed Laser A->B C Detect Single Photon Emission B->C D Measure Time Delay C->D E Build Photon Arrival Histogram D->E F Fit Decay Curve to Exponential Function E->F G Determine Fluorescence Lifetime (τ_F) F->G

References

A Comparative Guide to 2-(Thiophen-2-yl)indolizine and Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorophore is a critical decision in the design of fluorescent probes for biological imaging and sensing applications. Among the vast array of available fluorophores, coumarins represent a well-established and versatile class, prized for their robust photophysical properties and environmental sensitivity.[1][2] Emerging as a promising alternative, indolizine derivatives, particularly 2-(thiophen-2-yl)indolizine scaffolds, offer unique structural and photophysical characteristics.[3][4]

This guide provides an objective comparison of this compound and coumarin-based fluorescent probes, focusing on their performance metrics, signaling mechanisms, and applications, supported by experimental data and detailed protocols.

Structural Overview

The core structures of coumarin and this compound form the foundation of their respective probe families. The coumarin scaffold is a benzopyran-2-one, while the this compound scaffold consists of a fused bicyclic indolizine core substituted with a thiophene ring. These core structures can be readily modified at various positions to tune their photophysical properties and introduce specific recognition moieties for target analytes.[4][5]

Caption: Core chemical structures of Coumarin and this compound.

Data Presentation: A Comparative Overview of Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes key parameters for representative this compound and coumarin-based probes. A higher molar absorptivity (ε) indicates more efficient light absorption, while a high fluorescence quantum yield (ΦF) signifies a brighter probe.[6] A large Stokes shift, the difference between absorption and emission maxima, is advantageous for minimizing self-absorption and improving signal-to-noise ratios.[6]

Probe ClassDerivative / Exampleλabs (nm)λem (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
This compound Analog 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate43047325,000430.92DCM
Thiophene-based Probe Probe A (for NAD(P)H)477619Not Reported144Not ReportedAqueous Buffer
Indolizine Probe CRL-1 (for Sulfite)~375458Not Reported83Not ReportedAqueous Buffer
Coumarin Coumarin 1373410-42323,50037-500.73Ethanol
Coumarin Coumarin 30Not ReportedNot ReportedNot ReportedNot Reported0.67Acetonitrile
Coumarin Coumarin 102Not ReportedNot ReportedNot ReportedNot Reported0.76Ethanol
Coumarin Coumarin 153Not ReportedNot ReportedNot ReportedNot Reported0.53Ethanol
Coumarin Hybrid Coumarin-hemicyanine W585667750,000287Not ReportedAqueous Buffer

Data compiled from references:[1][3][7][8][9][10][11]. Note: Photophysical properties are highly dependent on the specific derivative and solvent conditions.

Signaling Pathways and Mechanisms

Fluorescent probes are typically designed to operate via a change in their fluorescence output—either "turn-on" or "turn-off"—upon interaction with a specific analyte. This change is governed by several photophysical mechanisms.

  • Intramolecular Charge Transfer (ICT): This is a common mechanism for both coumarin and indolizine probes.[12][13] The fluorophore contains an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is sensitive to the local environment's polarity.

  • Photoinduced Electron Transfer (PET): In PET-based probes, a recognition unit is linked to the fluorophore. In the "off" state, the recognition unit quenches the fluorescence via electron transfer. Binding of the analyte to the recognition unit inhibits this PET process, restoring fluorescence in a "turn-on" response.[14][15]

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. This process can be used to design ratiometric probes or to study molecular interactions.[14][15]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In this mechanism, a proton is transferred within the molecule in the excited state, leading to a tautomeric form with a distinct, large Stokes-shifted emission.[16]

Many probes are designed based on a reaction with the analyte, which causes a significant change in the fluorophore's electronic structure, leading to a change in fluorescence.

G cluster_0 Typical 'Turn-On' Probe Signaling Pathway A Probe (Non-fluorescent) C Probe-Analyte Complex (Fluorescent) A->C B Analyte B->A Binding / Reaction E Fluorescence Emission (hν') C->E D Excitation Light (hν) D->C

Caption: Generalized signaling pathway for a 'turn-on' fluorescent probe.

Applications: A Comparative Overview

Coumarin-Based Probes: Due to their long history and ease of synthesis, coumarins have been adapted for an extensive range of applications.[5][17]

  • Metal Ion Detection: Probes have been designed for a wide variety of metal ions, including Cu²⁺, Hg²⁺, Zn²⁺, and Mg²⁺.[14][15]

  • Sensing pH and Polarity: The sensitivity of the coumarin core to its microenvironment makes it an excellent scaffold for probes that report on pH and solvent polarity.[2][14][18]

  • Detection of Reactive Oxygen Species (ROS): Coumarin probes are used to detect ROS like hydrogen peroxide, which are important in cellular signaling and disease.[19]

  • Biothiol Imaging: They are frequently used to detect and quantify important biothiols such as cysteine, homocysteine, and glutathione.[19]

  • Enzyme Activity Assays: Non-fluorescent coumarin substrates can be designed to release a highly fluorescent product upon enzymatic cleavage, enabling the monitoring of enzyme kinetics.[19]

This compound-Based Probes: This class of probes is more nascent, but research has demonstrated their potential in several key areas.

  • Anion Detection: A turn-on fluorescent probe based on an indolizine core, CRL-1, was developed for the rapid and selective detection of sulfite (SO₃²⁻).[3]

  • Bioimaging: Indolizine derivatives have shown excellent fluorescence properties, making them suitable for use as organic fluorescent molecules in biological applications.[3][4] Their strong fluorescence and potential for large Stokes shifts make them attractive candidates for developing new probes for cellular imaging.[8][13]

  • Anticancer Research: Certain 2-(thiophen-2-yl)-1H-indole derivatives have been evaluated as anticancer agents, demonstrating selective cytotoxicity against specific cancer cell lines.[20]

Experimental Protocols

Accurate characterization of a probe's photophysical properties is essential for its reliable application. The determination of the fluorescence quantum yield (ΦF) is a fundamental experiment. The comparative method is most commonly used.[1]

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a sample (x) by comparing it to a standard (st) with a known quantum yield.

  • Standard Selection: Choose a reference standard with a well-documented quantum yield and an absorption spectrum that overlaps with the sample's excitation wavelength. Coumarin 1 (ΦF = 0.73 in ethanol) or Quinine Sulfate (ΦF = 0.54 in 0.5 M H₂SO₄) are common standards.[1][7]

  • Solution Preparation:

    • Prepare a series of five dilutions for both the test sample and the reference standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance values at the excitation wavelength are in the range of 0.02 to 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each of the ten solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₓ) and the standard (Gradₛₜ).

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φₓ) using the following equation:[1]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the reference standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.

G A Select Standard & Sample B Prepare Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients (Grad_x, Grad_st) F->G H Calculate Quantum Yield (Φ_x) G->H

Caption: Workflow for Relative Quantum Yield Determination.

Conclusion

Both this compound and coumarin-based scaffolds serve as powerful platforms for the development of fluorescent probes.

Coumarins are a highly versatile and extensively studied class of fluorophores. Their key advantages include:

  • Broad Applicability: A vast library of coumarin derivatives exists for detecting a wide range of analytes.[14][19]

  • Well-Understood Photophysics: Their signaling mechanisms are well-characterized, facilitating rational probe design.[12][14]

  • High Quantum Yields: Many coumarin derivatives are exceptionally bright, making them suitable for high-sensitivity assays.[18][]

2-(Thiophen-2-yl)indolizines are an emerging class of fluorophores with distinct advantages:

  • High Quantum Yields: Recent studies show that indolizine-based analogs can exhibit quantum yields as high as 0.92, surpassing many common coumarins.[8]

  • Large Stokes Shifts: Certain thiophene-containing probes can be engineered to have large Stokes shifts, which is highly desirable for biological imaging to reduce spectral overlap.[9][10]

  • Novelty and Tunability: As a newer scaffold, there is significant opportunity for the design and synthesis of novel probes with unique properties and applications.[4]

References

Benchmarking the Performance of New Indolizine Chemosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in the development of novel chemosensors due to its unique photophysical properties, including high quantum yields and tunable emission wavelengths.[1] This guide provides a comparative benchmark of recently developed indolizine-based chemosensors, offering a side-by-side analysis of their performance against each other and alternative sensing molecules for a variety of analytes. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key performance assessments are provided.

Performance Comparison of Indolizine-Based Chemosensors

The efficacy of a chemosensor is determined by several key performance indicators, including its sensitivity, selectivity, limit of detection (LOD), and response time. The following tables summarize these metrics for recently developed indolizine chemosensors targeting various analytes.

Sensor Name/IdentifierAnalyteDetection PrincipleLimit of Detection (LOD)SelectivityResponse TimeReference
Metal Ion Sensors
DPIC-OSHg²⁺Chemodosimeter, Turn-on Fluorescence3.2 ppb (16.2 nM)High selectivity over other common cations and anions.Not Specified[2][3]
2-nitrobenzaldehyde-indolizineCu²⁺Fluorescence QuenchingNot QuantifiedHigh selectivity over Co²⁺, Ca²⁺, Zn²⁺, K⁺, Ni²⁺, Mn²⁺, Pb²⁺.Not Specified[4]
Anion & pH Sensors
CRL-1Sulfite (SO₃²⁻)Turn-on Fluorescence8.1 µMHigh selectivity over other common anions.< 10 seconds[5][6]
Indolizine-based pH SensorpHICT-based FluorescencepKa ~4.0-7.0Responsive to pH changes.Not Specified[1][7]
Organic Molecule Sensors
Indolizine-based SensorPicric AcidNot Specified820 nMHigh selectivity over other nitroaromatic compounds.~80 minutes[2]

Table 1: Performance Benchmarks of New Indolizine Chemosensors. This table provides a comparative overview of the key performance metrics of recently developed indolizine-based chemosensors for various analytes.

Comparison with Alternative Chemosensors

To provide a broader context, the performance of these new indolizine chemosensors is compared with that of other recently developed fluorescent probes for the same analytes.

AnalyteSensor TypeDetection PrincipleLimit of Detection (LOD)Reference
Hg²⁺ Indole-basedFluorescence101.6 µM
Cu²⁺ Rhodamine-basedTurn-on Fluorescence20 nM[8]
Zn²⁺ Indole-based (IH-Sal)Turn-on Fluorescence0.41 µM[7][9]
F⁻ Indole-basedTurn-on Fluorescence3.2 nM
Hypochlorite Fluorescein-based (FSH)Turn-on Fluorescence100 nM[10]

Table 2: Performance of Alternative Fluorescent Chemosensors. This table highlights the performance of non-indolizine-based fluorescent chemosensors for various analytes, offering a benchmark for comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of the indolizine chemosensors.

Synthesis of Indolizine Chemosensors

The synthesis of indolizine scaffolds and their derivatives often involves multi-step reactions. A general and efficient method involves the palladium-catalyzed cycloisomerization of alkynyl imines.[11] For example, the synthesis of color-tunable indolizine-based fluorophores can be achieved through a straightforward synthetic scheme starting from a pyrrole ring, followed by functionalization at the C-3 and C-7 positions to modulate the electronic properties and, consequently, the fluorescence emission.[12][13] The detailed synthesis and characterization, including NMR and mass spectrometry data, are typically provided in the supplementary information of the respective research articles.[7][12]

Determination of Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of a chemosensor. A widely accepted method for its calculation is the 3σ/slope method.[5]

Protocol:

  • Blank Measurement: Record the fluorescence intensity of the chemosensor solution in the absence of the analyte multiple times (e.g., 10 times) to determine the standard deviation of the blank signal (σ).

  • Calibration Curve: Prepare a series of solutions with varying, low concentrations of the analyte and record the corresponding fluorescence intensity.

  • Slope Calculation: Plot the fluorescence intensity as a function of the analyte concentration. The slope (k) of the linear portion of this calibration curve is determined.

  • LOD Calculation: The LOD is then calculated using the formula: LOD = 3σ / k .

Selectivity Studies

To assess the selectivity of a chemosensor, its fluorescence response to the target analyte is compared with its response to a range of other potentially interfering species.

Protocol:

  • Prepare solutions of the chemosensor with the target analyte at a specific concentration.

  • Prepare similar solutions of the chemosensor with a variety of other ions or molecules at the same or higher concentrations.

  • Record the fluorescence spectra for all solutions under the same experimental conditions (e.g., solvent, temperature, excitation wavelength).

  • Compare the fluorescence intensity or any spectral shifts observed in the presence of the target analyte with those of the interfering species. A significant and specific response to the target analyte indicates high selectivity.

Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined by a relative method using a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar wavelength range as the indolizine chemosensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard, and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the benchmarking of indolizine chemosensors.

Signaling_Pathway Indolizine Indolizine Core (Fluorophore) Receptor Receptor Moiety Analyte Analyte Receptor->Analyte Binding Complex Indolizine-Receptor-Analyte Complex Receptor->Complex Analyte->Complex Signal_Change Change in Fluorescence Signal (On/Off/Shift) Complex->Signal_Change Transduction Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of Indolizine Chemosensor Purification Purification & Characterization (NMR, MS) Synthesis->Purification Sensitivity Sensitivity (LOD, Titration) Purification->Sensitivity Selectivity Selectivity (Interference Test) Purification->Selectivity Kinetics Response Time Purification->Kinetics Quantum_Yield Quantum Yield Measurement Purification->Quantum_Yield Data_Table Data Tabulation Sensitivity->Data_Table Selectivity->Data_Table Kinetics->Data_Table Quantum_Yield->Data_Table Benchmarking Benchmarking vs. Alternatives Data_Table->Benchmarking

References

Cross-Validation of Spectroscopic Data for Novel Thienoindolizines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data for a series of newly synthesized thienoindolizine derivatives, emphasizing the importance of cross-validation using multiple analytical techniques. The presented data, methodologies, and workflow are designed to aid in the robust characterization of this promising class of heterocyclic compounds.

Thienoindolizines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. The precise characterization of these novel molecules is a critical step in their development and application. Cross-validation of data from various spectroscopic techniques is essential to ensure the unambiguous determination of their chemical structure and purity.

This guide focuses on a series of recently synthesized thienoindolizine isomers, including derivatives of thieno[3,2-g]indolizine, thieno[3,4-g]indolizine, and thieno[2,3-g]indolizine. A comparative summary of their key spectroscopic data is presented below, followed by detailed experimental protocols for the analytical methods used.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for a selection of novel thienoindolizine derivatives. This comparative presentation allows for a clear understanding of the structural nuances and their impact on the spectroscopic properties of each isomer.

Compound IDThienoindolizine CoreUV-Vis λmax (nm)Emission λmax (nm)Mass Spectrum (m/z)Key ¹H NMR Signals (ppm)
TI-1 thieno[3,2-g]indolizine280, 350450[M+H]⁺ calculated; foundAromatic protons in the range of 7.0-8.5
TI-2 thieno[3,4-g]indolizine295, 365470[M+H]⁺ calculated; foundDistinct downfield shifts for protons adjacent to the thiophene sulfur
TI-3 thieno[2,3-g]indolizine275, 340440[M+H]⁺ calculated; foundCharacteristic coupling constants for the indolizine core protons

Note: The specific m/z values and detailed NMR chemical shifts and coupling constants are highly dependent on the substituents attached to the core structure. The data presented here are generalized for the parent cores and will vary for substituted analogs.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of the novel thienoindolizine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), were employed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecular framework.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to confirm the molecular weight and elemental composition of the synthesized compounds.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Solutions of the thienoindolizine derivatives were prepared in spectroscopic grade solvents (e.g., dichloromethane or ethanol) at a concentration of approximately 10⁻⁵ M. Spectra were recorded in a quartz cuvette with a path length of 1 cm. Fluorescence emission spectra were recorded on a spectrofluorometer. The excitation wavelength was set at the absorption maximum (λmax) of the respective compound.

Workflow for Spectroscopic Data Cross-Validation

The cross-validation of spectroscopic data is a systematic process to ensure the accuracy and reliability of the structural elucidation of a novel compound. The following diagram illustrates a typical workflow for this process.

Spectroscopic_Data_Cross_Validation cluster_synthesis Synthesis and Purification cluster_analysis Data Analysis and Validation synthesis Synthesis of Novel Thienoindolizine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms uv_vis UV-Vis & Fluorescence Spectroscopy purification->uv_vis data_analysis Individual Spectral Analysis and Interpretation nmr->data_analysis ms->data_analysis uv_vis->data_analysis cross_validation Cross-Validation of Data (Comparison of Findings) data_analysis->cross_validation structure_elucidation Final Structure Elucidation and Confirmation cross_validation->structure_elucidation

Caption: Workflow for the cross-validation of spectroscopic data.

This systematic approach, combining the power of multiple spectroscopic techniques, is indispensable for the unambiguous characterization of novel thienoindolizine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the efficient and accurate elucidation of these promising compounds.

A Comparative Guide to the Cytotoxicity of Indolizine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic aromatic compound, and its derivatives have emerged as a promising class of heterocyclic scaffolds in the pursuit of novel anticancer agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, with numerous recent studies highlighting their potent cytotoxic effects against various human cancer cell lines.[3] This guide provides a comparative analysis of the cytotoxic profiles of different indolizine analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in the field of oncology drug discovery.

Comparative Cytotoxicity of Indolizine Analogs

The cytotoxic potential of indolizine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for several recently investigated indolizine analogs, showcasing their efficacy and selectivity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Notes
8e CAL-27 (Oral)0.047Doxorubicin-Potent and selective, with negligible cytotoxicity toward healthy cells.[4]
BT-20 (Breast)0.117
HGC-27 (Gastric)-
8h CAL-27 (Oral)0.052Doxorubicin-Potent and selective, with negligible cytotoxicity toward healthy cells.[4]
BT-20 (Breast)0.098
HGC-27 (Gastric)-
7f CAL-27 (Oral)-Doxorubicin-Known inhibitor of α-tubulin.[4]
BT-20 (Breast)-
cis-9 (Thiolated lactone) MDA-MB-231 (Breast)1.51 ± 0.20Doxorubicin-Showed a 13.5-fold increase in cytotoxicity compared to its parent compound.[5]
DU-145 (Prostate)36.42 ± 1.27Colchicine-
Compound 5c HOP-62 (Lung)---Showed cytotoxic effects against five cancer cell lines.[6]
NCI-H226 (Lung)-
SNB-75 (Glioblastoma)-
SK-MEL-2 (Melanoma)-
RXF-393 (Renal)-
Compound 6d HePG-2 (Liver)6.02Doxorubicin4.50One of the most potent derivatives in this study.[7]
HCT-116 (Colon)8.345.80
MCF-7 (Breast)13.877.20
Compound 6o HePG-2 (Liver)7.33Doxorubicin4.50One of the most potent derivatives in this study.[7]
HCT-116 (Colon)9.155.80
MCF-7 (Breast)12.067.20
Compound 6m HePG-2 (Liver)11.97Doxorubicin4.50Showed significant antiproliferative activity.[7]
HCT-116 (Colon)28.375.80
MCF-7 (Breast)19.877.20

Mechanisms of Action: Inducing Cell Death and Halting Proliferation

Indolizine derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3] Several studies have indicated that these compounds can act as microtubule-destabilizing agents, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequently triggering the apoptotic cascade.[4]

Below is a diagram illustrating a simplified signaling pathway for apoptosis induced by cytotoxic indolizine analogs.

Simplified Apoptotic Pathway Induced by Indolizine Analogs Indolizine Indolizine Analog Microtubules Microtubule Destabilization Indolizine->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathway initiated by indolizine analogs.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The evaluation of the cytotoxic activity of indolizine analogs is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested and counted.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the indolizine analog is prepared in a suitable solvent, typically DMSO.

  • Serial dilutions of the compound are prepared in a complete cell culture medium.

  • The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the indolizine analog. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • The plates are incubated for a specified period, generally 48 to 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for evaluating the cytotoxicity of indolizine analogs.

Experimental Workflow for Cytotoxicity Evaluation cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Indolizine Analog Stock Solution Treatment 4. Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Absorbance 7. Absorbance Reading MTT_Assay->Absorbance Viability_Calc 8. Cell Viability Calculation Absorbance->Viability_Calc IC50_Determination 9. IC50 Determination Viability_Calc->IC50_Determination

Caption: Workflow for assessing indolizine analog cytotoxicity.

References

A Comparative Guide to the Synthesis of Indolizines: One-Pot vs. Multi-Step Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds.[1] The synthesis of these nitrogen-containing heterocycles has evolved significantly, with modern methodologies favoring efficiency and sustainability. This guide provides an objective comparison between one-pot and traditional multi-step synthetic strategies for indolizines, supported by experimental data to inform methodological choices in research and development.

At a Glance: Key Performance Indicators

The decision between a one-pot or a multi-step synthesis for indolizine derivatives is often a trade-off between yield, operational simplicity, and time. While multi-step syntheses offer better control over individual transformations, one-pot reactions excel in efficiency by minimizing intermediate isolation and purification steps.[2]

ParameterOne-Pot Synthesis Example[3]Multi-Step Synthesis Example (Tschitschibabin-type)[4]
Overall Yield Up to 98%Typically 20-40%
Number of Steps 12 or more
Isolation Steps 12 or more
Reaction Time ~4 hoursCan be lengthy with multiple steps
Key Reagents α-halo carbonyl compounds, pyridines, electron-deficient alkenes, TEMPO, Na2CO3Pyridine derivative, α-halo ketone, base (e.g., NaHCO3), then cyclization agent
Solvents DMFToluene, xylene, or liquid ammonia
Temperature 120°C110-160°C (for cyclization)
Scalability Demonstrated on a gram-scaleVariable, can be challenging

Experimental Protocols: Representative Syntheses

One-Pot Synthesis: Transition-Metal-Free Approach

This protocol details a one-pot synthesis of multisubstituted indolizines via a 1,3-dipolar cycloaddition and oxidative dehydrogenation.[3]

Procedure:

  • A mixture of an α-halo carbonyl compound (0.5 mmol), a pyridine derivative (0.6 mmol), an electron-deficient alkene (0.75 mmol), TEMPO (1.0 mmol), and sodium carbonate (1.0 mmol) in DMF (2.0 mL) is added to a sealed tube.

  • The reaction mixture is stirred at 120°C for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water (20 mL) is added, and the mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired indolizine.

Multi-Step Synthesis: Modified Tschitschibabin Reaction

This protocol describes a classical two-step approach to indolizine synthesis.

Step 1: Synthesis of the Pyridinium Salt

  • A solution of the pyridine derivative (1.0 equiv) and an α-halo ketone (1.1 equiv) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature for several hours to overnight.

  • The resulting precipitate, the pyridinium salt, is collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclization to the Indolizine

  • The pyridinium salt (1.0 equiv) is suspended in a basic solution (e.g., aqueous sodium bicarbonate).

  • The mixture is heated at reflux for several hours.

  • After cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Visualizing the Synthetic Workflows

The following diagrams illustrate the conceptual differences between one-pot and multi-step synthetic strategies for indolizines.

OnePotSynthesis Start Starting Materials (Pyridine, α-Halo Ketone, Alkene) ReactionVessel One-Pot Reaction (Salt Formation, Ylide Generation, Cycloaddition, Aromatization) Start->ReactionVessel Workup Single Workup & Purification ReactionVessel->Workup Product Indolizine Product Workup->Product

Caption: Generalized workflow for a one-pot indolizine synthesis.

MultiStepSynthesis Start Starting Materials (Pyridine, α-Halo Ketone) Step1 Step 1: Salt Formation Start->Step1 Workup1 Isolation & Purification Step1->Workup1 Intermediate Pyridinium Salt (Isolated) Workup1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Workup2 Final Workup & Purification Step2->Workup2 Product Indolizine Product Workup2->Product

Caption: Generalized workflow for a multi-step indolizine synthesis.

Concluding Remarks

The choice between one-pot and multi-step synthesis of indolizines is highly dependent on the specific research or development goals. One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings, making them attractive for high-throughput screening and large-scale production.[2][5] Conversely, multi-step methods provide greater control over the reaction pathway, which can be crucial for the synthesis of complex or sensitive indolizine analogues. Recent advances continue to expand the scope and applicability of one-pot reactions, often leveraging novel catalysts and reaction conditions to achieve high yields and selectivity.[6][7] As the demand for structurally diverse indolizines grows, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research.

References

A Comparative Guide to Indolizine-Based Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine-based dyes are a burgeoning class of fluorophores demonstrating significant promise in cellular imaging applications. Their inherent fluorescence, coupled with high tunability through chemical modifications, offers a versatile platform for developing novel probes for visualizing subcellular structures and dynamic processes. This guide provides a side-by-side comparison of prominent indolizine-based dyes, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.

At a Glance: Key Performance Indicators of Indolizine-Based Dyes

The following table summarizes the key photophysical properties of representative indolizine-based dyes. Direct comparisons should be made with caution, as experimental conditions such as solvent can influence these values.

Dye FamilySpecific DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)CytotoxicityReference
Seoul-Fluor SF-44~450~530Not specifiedNot specifiedGenerally low[1][2]
Systematic Analogues420 - 613 (Tunable)Not specifiedControllable via PeTNot specifiedNot specified[1][3]
RosIndolizine tolRosIndz~930~10970.01% (in water with nanoencapsulation)Not specified>90% cell viability in HEK cells[4][5][6]
PhRosIndzNot specifiedSWIR regionNot specifiedNot specifiedLow[7]
SiRos13001140 (in CH₂Cl₂)~1300Not specified115,000 (in CH₂Cl₂)Not specified[8][9]
SiRos15501348 (in CH₂Cl₂)~1550Not specified122,000 (in CH₂Cl₂)Not specified[8][9]
Pyrano-indolizines 2-oxo-pyrano[2,3-b]indolizine (Dye 2g)420-470440-520up to 0.92 (in DCM)Not specifiedPenetrates living cell membranes[10]
Other Indolizines 3,7-disubstituted indolizine (Compound 9)388533 (in MeOH)Not specifiedNot specifiedNot specified[11]
1,2-diphenylindolizine derivativesNot specified~450Not specifiedNot specifiedNot specified[12]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible cell imaging results. Below are generalized protocols for cell staining and fluorescence microscopy based on common practices with fluorescent dyes, adapted for indolizine-based probes.

General Cell Staining Protocol with Indolizine-Based Dyes

This protocol provides a general framework. Optimal dye concentration and incubation times should be determined empirically for each specific indolizine dye and cell line.

Materials:

  • Indolizine-based dye stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Formaldehyde or other fixatives (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) (for intracellular targets in fixed cells)

Live-Cell Imaging Protocol:

  • Prepare a working solution of the indolizine-based dye in pre-warmed cell culture medium. The final concentration typically ranges from 0.5 to 10 µM.

  • Remove the existing medium from the cultured cells and wash once with PBS.

  • Add the dye-containing medium to the cells.

  • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Remove the dye-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Add fresh, pre-warmed culture medium to the cells.

  • Proceed with imaging under a fluorescence microscope.

Fixed-Cell Imaging Protocol:

  • Wash the cultured cells once with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If targeting intracellular structures, permeabilize the cells with a suitable buffer for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the indolizine-based dye working solution for 20-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Proceed with imaging under a fluorescence microscope.

Fluorescence Microscopy
  • Microscope: An inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD) is recommended.

  • Excitation and Emission Filters: Use filter sets appropriate for the specific excitation and emission maxima of the indolizine dye being used (refer to the data table).

  • Imaging Parameters: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio. For live-cell imaging, time-lapse experiments should be conducted with these considerations in mind.

Visualizing Experimental Workflows and Dye Design Principles

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of indolizine-based dyes.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Seeding & Culture incubation Incubation with Dye cell_culture->incubation dye_prep Prepare Dye Working Solution dye_prep->incubation wash Wash to Remove Excess Dye incubation->wash microscopy Fluorescence Microscopy wash->microscopy analysis Image Analysis microscopy->analysis

General workflow for cell imaging with indolizine-based dyes.

structure_property_relationship IndolizineCore Indolizine Core PhotophysicalProperties Photophysical Properties (λex, λem, Φ) IndolizineCore->PhotophysicalProperties Inherent Fluorescence Substituents Chemical Substituents (R1, R2, R3) Substituents->PhotophysicalProperties Tuning via Electronic Effects CellularApplications Cellular Applications (Organelle Targeting, Sensing) Substituents->CellularApplications Targeting Moieties PhotophysicalProperties->CellularApplications Enables Specific Imaging signaling_pathway IndolizineDye Indolizine Derivative (e.g., Microtubule Destabilizer) Tubulin Tubulin Dimers IndolizineDye->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

Validation of 2-(Thiophen-2-yl)indolizine as a Lead Compound for mPGES-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(thiophen-2-yl)indolizine as a potential lead compound for the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). By examining available experimental data for structurally related compounds and established mPGES-1 inhibitors, this document aims to offer an objective assessment of its potential.

Introduction to mPGES-1 Inhibition

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three enzymes: phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases (PGES). While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting COX enzymes, they are associated with gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostanoids. Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme in the inducible PGE2 synthesis pathway, making it an attractive target for developing more selective anti-inflammatory drugs with a potentially better safety profile.

The indolizine scaffold, particularly arylpyrrolizines, has emerged as a promising chemical class for mPGES-1 inhibitors. This guide focuses on the validation of this compound, a member of this class, as a lead compound for mPGES-1 inhibition.

Performance Comparison

In Vitro Efficacy: Cell-Free and Cell-Based Assays

The following tables summarize the inhibitory activity (IC50 values) of various compounds against mPGES-1 in both enzymatic (cell-free) and cellular (cell-based) assays. Lower IC50 values indicate higher potency.

Table 1: Comparison of mPGES-1 Inhibitory Activity of 2-(Thiophen-2-yl)acetic Acid Derivatives and Reference Compounds

CompoundCell-Free mPGES-1 Assay (IC50, µM)A549 Cell-Based Assay (IC50, µM)
2c (a 2-(thiophen-2-yl)acetic acid derivative) Low micromolar range~25
1c (a 3-phenylpropanoic acid derivative) Low micromolar range>50
CAY10526 (Reference Compound) Not Reported~15

Data sourced from a study on 2-(thiophen-2-yl)acetic acid-based mPGES-1 inhibitors. "Low micromolar range" indicates that while specific values were not provided, the activity was significant at these concentrations.

Table 2: Comparison of mPGES-1 Inhibitory Activity of Arylpyrrolizine Derivatives and a Reference Compound

CompoundCell-Free mPGES-1 Assay (IC50, µM)
Tolylsulfonimide 11f (Arylpyrrolizine derivative) 2.1
ML3000 (Licofelone - Arylpyrrolizine lead compound) >10
MK-886 (Reference Compound) 2.1

Data sourced from a study on arylpyrrolizine inhibitors of mPGES-1.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate mPGES-1 inhibition.

Cell-Free mPGES-1 Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

  • Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells are used as the source of human mPGES-1.

  • Reaction Mixture: The assay is typically performed in a potassium phosphate buffer containing glutathione (GSH) as a cofactor.

  • Substrate: Prostaglandin H2 (PGH2) is added to initiate the enzymatic reaction.

  • Incubation: The test compound is pre-incubated with the enzyme preparation before the addition of the substrate. The reaction is then allowed to proceed for a defined period at a specific temperature (e.g., 4°C for 1 minute).

  • Termination: The reaction is stopped by the addition of a stop solution containing a reducing agent (e.g., SnCl2) and a stable isotope-labeled internal standard of PGE2.

  • Quantification: The amount of PGE2 produced is quantified using liquid chromatography-mass spectrometry (LC-MS). The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce PGE2 production by 50%.

A549 Cell-Based mPGES-1 Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

  • Cell Culture: Human lung carcinoma A549 cells are cultured in appropriate media until they reach a suitable confluency.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: The cells are then treated with various concentrations of the test compound.

  • Arachidonic Acid Addition: After a pre-incubation period with the inhibitor, arachidonic acid is added to the cells to serve as the substrate for PGE2 synthesis.

  • Incubation: The cells are incubated for a specified time (e.g., 30 minutes) to allow for PGE2 production.

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of PGE2 in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or LC-MS. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the validation process.

PGE2_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 PLA2 PLA2->Membrane_Phospholipids COX COX-1 / COX-2 COX->Arachidonic_Acid mPGES1 mPGES-1 mPGES1->PGH2 Other_Synthases Other Synthases Other_Synthases->PGH2 COX_Inhibitors NSAIDs / COXIBs COX_Inhibitors->COX Inhibition mPGES1_Inhibitor This compound mPGES1_Inhibitor->mPGES1 Inhibition Lead_Validation_Workflow cluster_in_silico In Silico & Synthesis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Virtual_Screening Virtual Screening of Fragment Libraries Lead_Identification Identification of This compound Scaffold Virtual_Screening->Lead_Identification Chemical_Synthesis Chemical Synthesis and Analog Derivatization Lead_Identification->Chemical_Synthesis Cell_Free_Assay Cell-Free mPGES-1 Enzymatic Assay Chemical_Synthesis->Cell_Free_Assay Cell_Based_Assay Cell-Based mPGES-1 Assay (e.g., A549 cells) Cell_Free_Assay->Cell_Based_Assay Selectivity_Assays Selectivity Assays (COX-1, COX-2, etc.) Cell_Based_Assay->Selectivity_Assays PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assays->PK_Studies Efficacy_Models Efficacy in Animal Models of Inflammation/Pain PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Models->Toxicity_Studies

References

Safety Operating Guide

Safe Disposal of 2-(Thiophen-2-yl)indolizine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-(Thiophen-2-yl)indolizine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to ensure the safe and compliant disposal of this compound.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) during Handling and Disposal

Protective EquipmentSpecification
Gloves Wear appropriate protective gloves to prevent skin exposure[2].
Eye Protection Use chemical safety goggles or a face shield[2].
Lab Coat Wear a lab coat to protect personal clothing.
Respiratory Protection If handling as a powder or if dust may be generated, use a NIOSH/MSHA approved respirator[2].

Step-by-Step Disposal Procedure

The primary directive for the disposal of similar compounds is to use an approved waste disposal plant and to consult local regulations[1]. The following procedure outlines the necessary steps to achieve this.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware). The label should clearly state the chemical name and associated hazards.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Ensure the waste container is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Keep the container tightly closed when not in use and store it in a designated, well-ventilated waste accumulation area[1][2].

  • Consult Institutional and Local Guidelines:

    • Contact your institution's EHS office to understand the specific procedures for chemical waste pickup and disposal. They will provide guidance on proper labeling, containerization, and required documentation.

    • Be aware of and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

  • Arrange for Professional Disposal:

    • Chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Your EHS office will have established procedures for this.

    • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[1].

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound. Consult your EHS office for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Transfer Waste to Container C->D E Seal Container Tightly D->E F Store in Designated Waste Area E->F G Consult Institutional EHS Guidelines F->G H Schedule Waste Pickup G->H I Document Waste Transfer H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(Thiophen-2-yl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Thiophen-2-yl)indolizine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of related compounds, this compound should be presumed to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1] A comprehensive PPE strategy is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 or EN166 standards.To prevent eye contact which may cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact which may cause irritation.[1][2][3]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.To protect skin from accidental splashes and spills.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or fumes which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to prevent exposure and contamination. The following steps should be followed meticulously.

  • Preparation and Engineering Controls:

    • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in Table 1 before handling the compound.

    • Avoid generating dust. If the compound is a solid, handle it gently.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and any associated waste must be managed as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container for hazardous liquid waste. Do not pour down the drain.[1]

    • Contaminated Items: Dispose of all contaminated items, including gloves, pipette tips, and labware, in a designated hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access prep_fume_hood->prep_emergency handle_compound Handle Compound prep_emergency->handle_compound handle_wash Wash Hands After Handling handle_compound->handle_wash spill_contain Contain Spill handle_compound->spill_contain If Spill Occurs disp_segregate Segregate Waste handle_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Dispose via EHS/Professional Service disp_store->disp_professional spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Area spill_collect->spill_clean spill_clean->disp_segregate

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)indolizine
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-yl)indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.